Z-13-Octadecen-1-yl acetate
Description
Properties
IUPAC Name |
[(Z)-octadec-13-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNRRQMJESAXGJ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035777 | |
| Record name | (Z)-13-Octadecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60037-58-3 | |
| Record name | (Z)-13-Octadecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60037-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Octadecenyl acetate, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Octadecen-1-ol, 1-acetate, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-13-Octadecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-OCTADECENYL ACETATE, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-13-Octadecen-1-yl acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of (Z)-13-Octadecen-1-yl Acetate
This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-13-Octadecen-1-yl acetate, tailored for researchers, scientists, and drug development professionals. The document details its structural characteristics, physicochemical data, relevant experimental protocols, and safety information.
Chemical Identity and Structure
(Z)-13-Octadecen-1-yl acetate, identified by the CAS Number 60037-58-3, is a long-chain unsaturated ester.[1][2] Its molecular structure consists of an eighteen-carbon chain with a cis ('Z') configured double bond at the 13th position and a terminal acetate group.[3] This specific stereochemistry is crucial for its biological activity, particularly its function as a semiochemical or pheromone component in various insect species.[4]
Synonyms:
Physicochemical Properties
The key chemical and physical properties of (Z)-13-Octadecen-1-yl acetate are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |
| Molecular Weight | 310.51 g/mol | [1][2][3] |
| CAS Number | 60037-58-3 | [1][2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [5][7] |
| Boiling Point | 379.5°C at 760 mmHg (estimated) | [3][5][6][7] |
| Flash Point | 87.8°C (190.0°F) TCC (estimated) | [3][5][6][7] |
| Density | 0.872 g/cm³ (estimated) | [3][6] |
| Vapor Pressure | 5.82E-06 mmHg at 25°C | [6] |
| Water Solubility | 0.000579 mg/L at 25°C (estimated) | [5][7] |
| Solubility | Soluble in alcohol | [5][7] |
| LogP (o/w) | 8.692 (estimated) | [5][7] |
| XLogP3 | 8.0 | [6][7] |
| Refractive Index | Data not available | |
| Melting Point | Data not available |
Experimental Protocols
Detailed methodologies are critical for the synthesis, purification, and analysis of (Z)-13-Octadecen-1-yl acetate. The following protocols are based on established methods for structurally similar long-chain acetate esters.
Synthesis: Acetylation of (Z)-13-Octadecen-1-ol
This protocol describes the conversion of the parent alcohol, (Z)-13-Octadecen-1-ol, to its corresponding acetate ester. This is a standard and efficient method for producing the target compound.
Materials:
-
(Z)-13-Octadecen-1-ol
-
Acetic anhydride
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Methodology:
-
Dissolve (Z)-13-Octadecen-1-ol (1.0 equivalent) in anhydrous dichloromethane within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2-1.5 equivalents).[8][9]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[9]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[9]
-
Upon completion, cool the mixture back to 0°C and quench the excess acetic anhydride by slowly adding water.[9]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.[9]
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (Z)-13-Octadecen-1-yl acetate.[9]
Purification: Column Chromatography
To achieve high purity (>95%), the crude product from synthesis must be purified, typically via silica gel column chromatography.
Materials:
-
Crude (Z)-13-Octadecen-1-yl acetate
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column and associated apparatus
Methodology:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the non-polar eluent (hexane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate (e.g., a gradient from 0% to 5% ethyl acetate in hexane).[8][9]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Z)-13-Octadecen-1-yl acetate.
Structural Confirmation: Spectroscopic Analysis
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Methodology: Inject a diluted sample of the purified product onto a GC equipped with a non-polar capillary column (e.g., DB-5 or equivalent).[10] The mass spectrometer, operating in electron impact (EI) mode, will detect the molecular ion peak (m/z 310.5) and a characteristic fragmentation pattern that can be used to confirm the structure. The NIST Chemistry WebBook lists a retention index of 2200 for this compound on a non-polar EC-5 column.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise structure, including the 'Z' configuration of the double bond.
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum should show characteristic signals for the vinylic protons (around 5.3-5.4 ppm) with a coupling constant (J-value) of approximately 10-12 Hz, which is indicative of a cis (Z) double bond. Other key signals include a triplet around 4.05 ppm for the -CH₂- protons adjacent to the acetate oxygen and a singlet around 2.05 ppm for the acetate methyl protons.
-
¹³C NMR: The spectrum will confirm the presence of 20 distinct carbon atoms, including signals for the carbonyl carbon of the acetate group (around 171 ppm) and the two vinylic carbons (around 129-130 ppm).
-
Visualized Workflows
The following diagrams illustrate the key processes involved in the synthesis, analysis, and application of (Z)-13-Octadecen-1-yl acetate.
Caption: Workflow for the synthesis and purification of (Z)-13-Octadecen-1-yl acetate.
Caption: Workflow for the analytical confirmation of the synthesized product.
Applications in Research
(Z)-13-Octadecen-1-yl acetate is structurally similar to known lepidopteran sex pheromones.[4] As such, its primary application in research is within the field of chemical ecology, specifically for pest management strategies that involve monitoring or mating disruption.
Experimental Protocol: Pheromone Lure Preparation
This protocol outlines the preparation of rubber septa lures, a common method for dispensing insect pheromones in field traps.[4]
Materials:
-
Purified (Z)-13-Octadecen-1-yl acetate
-
High-purity hexane or other volatile solvent
-
Red rubber septa (or other appropriate dispenser)
-
Micropipette
-
Glass vials with PTFE-lined caps
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in hexane at a desired concentration (e.g., 10 mg/mL) in a fume hood.[4]
-
Lure Loading: Using a micropipette, apply a precise volume of the stock solution onto a rubber septum to achieve the target dose (e.g., 100 µg to 1000 µg per lure).[4]
-
Solvent Evaporation: Allow the hexane to evaporate completely from the septum inside the fume hood for at least one hour.[4]
-
Storage: Place each loaded lure into an individual, labeled glass vial. Seal with a PTFE-lined cap and store at -20°C until deployment in the field.[4]
Caption: Workflow for the preparation and application of pheromone lures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (Z)-13-Octadecen-1-yl acetate is not widely available, data from structurally similar long-chain esters like octyl acetate can provide guidance. These compounds are often classified as combustible liquids and may cause skin and eye irritation.[12]
General Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.[13]
-
In case of fire, use dry chemical, sand, or alcohol-resistant foam to extinguish.
References
- 1. Z-13-Octadecen-1-yl acetate (CAS 60037-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. (Z)-13-octadecen-1-yl acetate [flavscents.com]
- 6. lookchem.com [lookchem.com]
- 7. (Z)-13-octadecen-1-yl acetate, 60037-58-3 [perflavory.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [webbook.nist.gov]
- 12. fishersci.com [fishersci.com]
- 13. chempoint.com [chempoint.com]
An In-depth Technical Guide to (Z)-13-Octadecen-1-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-13-Octadecen-1-yl acetate is a long-chain unsaturated ester that serves as a key component in the chemical communication of various insect species, acting as a sex pheromone. Its precise stereochemistry, with the cis (Z) configuration of the double bond at the 13th position, is crucial for its biological activity. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in chemical ecology. While not directly involved in intracellular signaling pathways in the context of drug development, its high specificity and potency in eliciting a biological response make it a subject of interest for understanding ligand-receptor interactions and for the development of environmentally benign pest management strategies.
Molecular Structure and Chemical Identity
(Z)-13-Octadecen-1-yl acetate is an ester with the molecular formula C₂₀H₃₈O₂. Its structure consists of an eighteen-carbon chain with a cis-configured double bond between carbons 13 and 14, and an acetate group esterified to the first carbon.
Key Structural Features:
-
Aliphatic Chain: An 18-carbon backbone.
-
Unsaturation: A single double bond at the C-13 position.
-
Stereochemistry: The geometry of the double bond is cis (Z).
-
Functional Group: An acetate ester at the C-1 position.
Below is a diagram of the molecular structure of (Z)-13-Octadecen-1-yl acetate.
Caption: Molecular structure of (Z)-13-Octadecen-1-yl acetate.
Physicochemical Properties
The physicochemical properties of (Z)-13-Octadecen-1-yl acetate are summarized in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~379.5 °C at 760 mmHg (estimated) |
| Density | ~0.872 g/cm³ (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, hexane, and ether. |
| Vapor Pressure | Low |
Experimental Protocols
Synthesis of (Z)-13-Octadecen-1-yl acetate
A common and effective method for the synthesis of (Z)-alkenyl acetates is the Wittig reaction, which allows for the stereoselective formation of the cis-double bond. The following is a representative protocol.
Workflow for the Synthesis of (Z)-13-Octadecen-1-yl acetate
Caption: General synthetic workflow for (Z)-13-Octadecen-1-yl acetate.
Detailed Protocol for Wittig Reaction Step:
-
Phosphonium Salt Formation:
-
To a solution of triphenylphosphine in an anhydrous aprotic solvent (e.g., acetonitrile or toluene), add the appropriate alkyl halide (e.g., 1-bromo-12-(tetrahydro-2H-pyran-2-yloxy)dodecane).
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.
-
-
Ylide Formation and Reaction with Aldehyde:
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) dropwise until the characteristic color of the ylide appears.
-
Stir the mixture at this temperature for 30 minutes, then slowly add a solution of the appropriate aldehyde (e.g., pentanal) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Purification by Column Chromatography
Protocol:
-
Column Preparation:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
The crude product is dissolved in a minimal amount of the eluting solvent and loaded onto the top of the silica gel column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
-
Isolation:
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified (Z)-13-Octadecen-1-yl acetate.
-
Analysis and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like pheromones.
| Parameter | Typical Conditions |
| GC Column | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 10 minutes. |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and stereochemistry of the synthesized compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 5.3-5.4 ppm: Multiplet, 2H (vinylic protons, -CH=CH-)
-
δ 4.0-4.1 ppm: Triplet, 2H (methylene protons adjacent to acetate oxygen, -CH₂-O-)
-
δ 2.0-2.1 ppm: Singlet, 3H (methyl protons of the acetate group, -O-C(=O)-CH₃)
-
δ 1.9-2.0 ppm: Multiplet, 4H (allylic protons, -CH₂-CH=CH-CH₂-)
-
δ 1.2-1.4 ppm: Broad multiplet, ~22H (methylene protons of the aliphatic chain)
-
δ 0.8-0.9 ppm: Triplet, 3H (terminal methyl protons, -CH₂-CH₃)
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~171 ppm: Carbonyl carbon of the acetate group
-
δ ~130 ppm: Vinylic carbons
-
δ ~65 ppm: Methylene carbon attached to the acetate oxygen
-
δ ~21 ppm: Methyl carbon of the acetate group
-
δ ~14 ppm: Terminal methyl carbon of the aliphatic chain
-
δ 22-32 ppm: Methylene carbons of the aliphatic chain
Role in Chemical Communication
(Z)-13-Octadecen-1-yl acetate does not participate in intracellular signaling pathways in the manner of hormones or neurotransmitters. Instead, its biological activity is mediated through the olfactory system of insects.
Mechanism of Action:
-
Release: The female insect releases the pheromone into the environment.
-
Detection: Male insects of the same species detect the pheromone molecules with specialized receptors on their antennae.
-
Signal Transduction: Binding of the pheromone to the receptor protein initiates a signal transduction cascade within the olfactory neuron. This typically involves G-protein coupled receptors and the generation of second messengers, leading to depolarization of the neuronal membrane.
-
Behavioral Response: The nerve impulse is transmitted to the brain, resulting in a specific behavioral response, such as upwind flight to locate the female for mating.
Logical Relationship in Pheromone Action
Caption: Simplified pathway of pheromone-mediated chemical communication.
Conclusion
(Z)-13-Octadecen-1-yl acetate is a structurally specific molecule with potent biological activity as an insect sex pheromone. The in-depth understanding of its chemical properties and the development of stereoselective synthetic routes are crucial for its application in integrated pest management strategies. The detailed experimental protocols provided in this guide offer a framework for its synthesis, purification, and analysis, which are essential for researchers in chemical ecology, organic synthesis, and related fields. While its mode of action differs from classical drug-receptor interactions, the principles of high-specificity molecular recognition and signal transduction are of broad interest to the scientific community.
The Discovery, Isolation, and Characterization of Z-13-Octadecen-1-yl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-13-Octadecen-1-yl acetate is a crucial semiochemical, identified as a primary component of the female sex pheromone of the spotted sugarcane borer, Chilo sacchariphagus, a significant agricultural pest. This technical guide provides an in-depth overview of the discovery, isolation, chemical synthesis, and analytical characterization of this important insect pheromone. Detailed experimental protocols for extraction from natural sources and stereoselective chemical synthesis are presented. Furthermore, this guide includes a comprehensive summary of the analytical techniques used for its identification and quantification, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The biosynthetic pathway of related long-chain acetate pheromones and the general olfactory signaling cascade in moths are also elucidated through diagrams to provide a complete biological context.
Discovery and Isolation
The initial identification of this compound as a sex pheromone component was a significant advancement in the chemical ecology of the sugarcane borer, Chilo sacchariphagus. Researchers in the 1980s first reported its role in attracting male moths, laying the groundwork for its use in pest management strategies.[1][2][3][4]
Pheromone Gland Extraction
The isolation of this compound from its natural source involves the careful extraction of the female moth's pheromone glands. Recent studies have quantified the pheromone titer in these glands, showing that it peaks on the second night after eclosion.[5][6]
Table 1: Pheromone Titer in C. sacchariphagus Glands [5][6]
| Pheromone Component | Average Titer per Female (ng) at Peak Production |
| This compound | 6.65 ± 0.05 |
| (Z)-13-octadecen-1-ol | 1.85 ± 0.33 |
| (Z)-11-hexadecenyl acetate | 3.80 ± 0.28 |
Experimental Protocol: Pheromone Gland Extraction
This protocol outlines the general procedure for extracting pheromones from the abdominal tips of female moths.[5][6]
-
Insect Preparation: Unmated female moths are used for pheromone extraction. The moths are immobilized, and their wings are carefully removed to prevent contamination.
-
Gland Excision: The pheromone gland is extruded by gently compressing the abdomen with forceps and then excised with fine scissors.
-
Solvent Extraction: The excised gland is immediately placed in a vial containing a precise volume of a suitable organic solvent, such as hexane (typically 10 µL per gland).
-
Extraction Duration: The extraction is allowed to proceed for several hours (e.g., 4-6 hours) at room temperature.
-
Sample Storage: The resulting extract, containing the pheromone, is then carefully separated from the tissue and can be stored at low temperatures (-20°C) for subsequent analysis.
Chemical Synthesis
Due to the minute quantities of this compound obtainable from natural sources, chemical synthesis is the primary method for producing this compound for research and commercial applications. Stereoselective synthesis is crucial to obtain the biologically active Z-isomer.
Experimental Protocol: Stereoselective Synthesis
A common synthetic route involves the Wittig reaction to create the Z-configured double bond, followed by functional group manipulations.
-
Wittig Reaction: A suitable phosphonium ylide is reacted with an aldehyde to form the C18 carbon chain with the Z-double bond at the 13th position. Salt-free conditions are often employed to enhance Z-selectivity.
-
Reduction: If the synthesis starts with an alkyne precursor, a stereoselective reduction using a poisoned catalyst like Lindlar's catalyst is performed to yield the Z-alkene.
-
Acetylation: The terminal alcohol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds like pheromones. The retention time in GC and the fragmentation pattern in MS provide a unique fingerprint for the molecule.
Table 2: GC-MS Parameters for Analysis
| Parameter | Value |
| Column | DB-5ms or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | 100°C (2 min hold), ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-400 |
Mass Spectrometry Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 310. Key fragmentation patterns for long-chain acetates include the loss of the acetate group (CH₃COOH), resulting in a fragment at m/z 250. Other characteristic fragments arise from cleavages along the hydrocarbon chain.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃) [10]
| ¹H NMR | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic (C13-H, C14-H) | ~5.35 | m | ~10-12 (for Z-isomer) | |
| Methylene (adjacent to O) | ~4.05 | t | ~6.7 | |
| Acetate methyl | ~2.04 | s | - | |
| Methylene (allylic) | ~2.01 | m | - | |
| Other methylenes | ~1.2-1.4 | m | - | |
| Terminal methyl | ~0.89 | t | ~6.8 | |
| ¹³C NMR | Atom Position | Predicted Chemical Shift (δ, ppm) | ||
| Carbonyl | ~171.2 | |||
| Vinylic | ~129-130 | |||
| Methylene (adjacent to O) | ~64.7 | |||
| Other methylenes | ~25-32 | |||
| Acetate methyl | ~21.0 | |||
| Terminal methyl | ~14.1 |
Biological Context
Biosynthesis Pathway
The biosynthesis of this compound in moths follows the general pathway for Type I lepidopteran pheromones. This process begins with fatty acid synthesis and involves a series of specific enzymatic modifications.
Olfactory Signaling Pathway
The detection of this compound by male moths initiates a complex signaling cascade within the antennae, leading to a behavioral response.
Conclusion
This compound is a vital semiochemical with significant implications for agricultural pest management. This guide has provided a comprehensive overview of its discovery, isolation from Chilo sacchariphagus, stereoselective synthesis, and detailed analytical characterization. The elucidation of its biosynthetic and olfactory signaling pathways offers a deeper understanding of its biological role. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in chemical ecology, organic synthesis, and the development of sustainable pest control technologies.
References
- 1. Afromoths.net [afromoths.net]
- 2. hexapoda.in [hexapoda.in]
- 3. Pheromones and Semiochemicals of Chilo sacchariphagus (Lepidoptera: Crambidae), the Spotted sugarcane borer [pherobase.com]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhythms of pheromone titer in 2 sugarcane pest species Chilo sacchariphagus and Chilo infuscatellus (Lepidoptera: Crambidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
The Occurrence of (Z)-13-Octadecen-1-yl Acetate in Insects: A Technical Guide
For Correspondence: [Awaited]
Abstract
(Z)-13-Octadecen-1-yl acetate is a naturally occurring semiochemical that plays a crucial role in the chemical communication of several insect species, primarily within the order Lepidoptera. This technical guide provides a comprehensive overview of its identification, quantification, and function as a sex pheromone. Detailed experimental protocols for the extraction, analysis, and quantification of this compound are presented, alongside a summary of its known natural occurrences. Furthermore, this guide outlines the general signaling pathway for lepidopteran pheromone reception, providing a molecular basis for its biological activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction
Chemical communication is a fundamental aspect of insect behavior, governing interactions such as mating, aggregation, and foraging. Pheromones, as chemical signals between conspecifics, are of particular interest due to their high specificity and potency. (Z)-13-Octadecen-1-yl acetate is a C18 acetate pheromone that has been identified as a key component of the female-emitted sex pheromone in several moth species. Understanding the natural occurrence, biosynthesis, and reception of this compound is critical for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This guide synthesizes the current knowledge on (Z)-13-octadecen-1-yl acetate, providing a technical resource for its study and application.
Natural Occurrence and Function
(Z)-13-Octadecen-1-yl acetate has been identified as a significant component of the sex pheromone blend in several economically important moth species. Its primary function is to attract males for mating.
Sugarcane Borer (Chilo sacchariphagus)
The female sex pheromone of the sugarcane borer, Chilo sacchariphagus, is a blend of two compounds: (Z)-13-octadecen-1-yl acetate and (Z)-13-octadecen-1-ol.[1] Field trials have demonstrated that traps baited with a combination of these components successfully capture male moths, with a 7:1 ratio of the acetate to the alcohol being highly effective.[1]
Rice Leaf Folder Moth (Cnaphalocrosis medinalis)
(Z)-13-Octadecen-1-yl acetate is recognized as a pheromone mimic for the rice leaf folder moth, Cnaphalocrosis medinalis.[2] Analysis of ovipositor washings from virgin females of Indian origin revealed the presence of this compound in amounts ranging from 0.25 to 1.5 nanograms (ng) per ovipositor. It was the major component, with two other minor components, (Z)-11-hexadecenyl acetate and (Z)-13-octadecen-1-ol, present at less than 10% of this amount.
Yellow Rice Stem Borer (Scirpophaga incertulas)
While not detected in the pheromone gland extracts of female yellow rice stem borers, (Z)-13-octadecen-1-yl acetate has been shown to significantly enhance the attractiveness of the standard synthetic sex pheromone blend in field experiments. This suggests a synergistic role in the chemical communication of this species.
Quantitative Data Summary
The following table summarizes the quantitative data available on the natural occurrence of (Z)-13-octadecen-1-yl acetate in the aforementioned insect species.
| Species | Common Name | Pheromone Component | Quantity/Ratio | Source |
| Chilo sacchariphagus | Sugarcane Borer | (Z)-13-octadecen-1-yl acetate | 7:1 ratio with (Z)-13-octadecen-1-ol | Gland Extract[1] |
| Cnaphalocrosis medinalis | Rice Leaf Folder Moth | (Z)-13-octadecen-1-yl acetate | 0.25 - 1.5 ng/ovipositor | Ovipositor Washings |
| Scirpophaga incertulas | Yellow Rice Stem Borer | (Z)-13-octadecen-1-yl acetate | Enhances attraction, not detected in gland | Field Trials |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and quantification of (Z)-13-octadecen-1-yl acetate in insects.
Pheromone Extraction
Objective: To extract pheromone components from the pheromone glands of female moths.
Materials:
-
Virgin female moths (2-3 days old)
-
Dissecting scissors and forceps
-
Glass vials with Teflon-lined caps
-
Hexane (HPLC grade)
-
Internal standard (e.g., a C17 or C19 alkane of known concentration)
-
Microsyringes
Protocol:
-
Gland Dissection: Anesthetize a virgin female moth by chilling. Under a dissecting microscope, carefully excise the ovipositor (the terminal abdominal segments containing the pheromone gland).
-
Solvent Extraction: Immediately place the excised gland into a clean glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.
-
Extraction Period: Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can facilitate the process.
-
Sample Storage: Transfer the hexane extract to a clean vial, avoiding the transfer of tissue debris. Store the extract at -20°C until analysis to prevent degradation.
Pheromone Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify (Z)-13-octadecen-1-yl acetate in the pheromone extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5MS)
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
MSD Interface: 280°C
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Range: m/z 40-450
Protocol:
-
Sample Injection: Inject 1-2 µL of the pheromone extract into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identification:
-
Compare the retention time of the peak of interest with that of a synthetic standard of (Z)-13-octadecen-1-yl acetate.
-
Compare the mass spectrum of the peak of interest with the mass spectrum of the synthetic standard and with library spectra. Key diagnostic ions for long-chain acetates should be present.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of the synthetic (Z)-13-octadecen-1-yl acetate standard with a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard in both the standards and the sample.
-
Determine the concentration of (Z)-13-octadecen-1-yl acetate in the sample by interpolating its peak area ratio on the calibration curve.
-
The absolute amount per female can then be calculated based on the initial extraction volume.
-
Signaling Pathway
The detection of (Z)-13-octadecen-1-yl acetate by male moths initiates a signaling cascade within specialized olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this molecule in the target species have not been fully characterized, the general mechanism of lepidopteran pheromone reception is well-understood.
Overview of Lepidopteran Pheromone Reception
-
Pheromone Binding: Pheromone molecules enter the sensillar lymph through pores in the cuticle of the antennal sensilla.
-
Transport: In the lymph, hydrophobic pheromone molecules are bound by Pheromone Binding Proteins (PBPs), which transport them to the dendritic membrane of the OSN.
-
Receptor Activation: The pheromone-PBP complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane domain protein. This interaction is thought to cause a conformational change in the receptor.
-
Signal Transduction: The activated PR, in conjunction with the obligatory co-receptor Orco, forms a ligand-gated ion channel. The opening of this channel leads to an influx of cations (e.g., Na+, K+, Ca2+), depolarizing the neuron. Some evidence also suggests the involvement of G-protein coupled second messenger pathways.
-
Action Potential: The depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the brain.
-
Signal Termination: The signal is terminated by pheromone-degrading enzymes (PDEs) in the sensillar lymph, which rapidly break down the pheromone molecules.
Visualizations
Experimental Workflow for Pheromone Analysis
References
Z-13-Octadecen-1-yl acetate as a lepidopteran sex pheromone
An In-depth Technical Guide on (Z)-13-Octadecen-1-yl Acetate and its Analogs as Lepidopteran Sex Pheromones
Introduction
(Z)-13-Octadecen-1-yl acetate belongs to a class of long-chain fatty acid derivatives that are pivotal in the chemical ecology of Lepidoptera. While direct research on (Z)-13-Octadecen-1-yl acetate as a primary sex pheromone is limited, its structural analogs are among the most significant semiochemicals identified for several moth species, particularly within the family Sesiidae (clearwing moths). These compounds are instrumental in mate location and have been harnessed for pest management strategies, including population monitoring and mating disruption.
This technical guide provides a comprehensive overview of the state of research, focusing on the well-documented and economically important analogs of (Z)-13-Octadecen-1-yl acetate, such as (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate . It covers the identification, biosynthesis, and mechanism of action of these pheromones, presents quantitative data from electrophysiological and field studies, and details the experimental protocols used in their evaluation.
Pheromone Identification and Key Analogs
The most critical analogs of (Z)-13-Octadecen-1-yl acetate are di-unsaturated C18 acetates, which serve as potent sex pheromones for several pest species.
-
(Z,Z)-3,13-octadecadien-1-yl acetate (Z,Z-3,13-ODDA) : This is a primary sex pheromone component for the Peachtree Borer (Synanthedon exitiosa) and also attracts the Lesser Peachtree Borer (Synanthedon pictipes) and the Apple Clearwing Moth (Synanthedon myopaeformis).[1][2] It is a powerful attractant for males of these species and is widely used in commercial lures.[1][2]
-
(E,Z)-3,13-octadecadien-1-yl acetate (E,Z-3,13-ODDA) : Often found in conjunction with the (Z,Z) isomer, the ratio of these two compounds is crucial for species-specific attraction. For example, specific blends are used to target species like Synanthedon bicingulata.[3][4]
-
(E,Z)-2,13-octadecadien-1-yl acetate : This compound is identified as a sex pheromone for the Currant Clearwing Moth (Synanthedon tipuliformis) and the Lesser Peach Tree Borer (Synanthedon pictipes).[5][6]
A synthetic precursor, Z-13-Octadecen-3-yn-1-ol acetate , is a key intermediate used in the stereoselective synthesis of these active diene pheromones but is not typically used directly as a lure.[3]
Biosynthesis and Olfactory Signaling
Lepidopteran sex pheromones of this type are generally synthesized de novo in the female's pheromone gland through modified fatty acid metabolism.[7][8] The pathway involves the synthesis of a saturated fatty acid (e.g., palmitic acid), followed by a series of enzymatic steps including desaturation, chain-shortening or elongation, reduction to an alcohol, and finally acetylation to form the active pheromone acetate.[7][9][10]
Generalized Pheromone Biosynthesis Pathway
The diagram below illustrates a typical biosynthetic route for a Type I lepidopteran sex pheromone acetate.
Caption: Generalized biosynthetic pathway for Type I lepidopteran sex pheromones.
Olfactory Signal Transduction
Upon release, male moths detect the pheromone molecules via specialized olfactory sensory neurons (OSNs) located in their antennae.[2] The signal transduction cascade is a multi-step process leading to a behavioral response.
Caption: Pheromone signal transduction pathway in a male moth's antenna.
Quantitative Data
The efficacy of pheromone analogs is quantified through electrophysiological assays and field trapping experiments.
Electroantennogram (EAG) Response Data
EAG measures the electrical output of the entire antenna in response to an odorant, providing a measure of its stimulating potential. While specific data for (Z)-13-Octadecen-1-yl acetate is not available, data for its potent analogs in Synanthedon species demonstrates their high activity.[11]
| Compound | Target Species | Mean EAG Response (mV) | Notes |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | Strong antennal response observed.[11] |
| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Elicits significant antennal depolarization.[11] |
| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Baseline response.[11] |
Field Trapping Efficacy Data
Field trials are the definitive measure of a pheromone's ability to attract target pests. The effectiveness of (Z,Z)-3,13-ODDA and its blends is well-documented.
| Target Species | Lure Composition / Pheromone Blend | Trap Type | Mean Trap Catch (males/trap) | Reference |
| Synanthedon exitiosa | (Z,Z)-3,13-octadecadien-1-yl acetate (1 mg) | Not Specified | 15.5 ± 3.1 (per day) | [11] |
| Synanthedon bicingulata | 4.3 : 5.7 blend of (E,Z)- and (Z,Z)-3,13-ODDA | Bucket Trap | 13.2 ± 2.2 | [3] |
| Synanthedon bicingulata | 4.3 : 5.7 blend of (E,Z)- and (Z,Z)-3,13-ODDA | Delta Trap | 7.6 ± 2.0 | [3] |
| S. exitiosa & S. pictipes | (Z,Z)-3,13-ODDA (air permeation) | Not Specified | 93-100% reduction in permeated plots | [3][12] |
Experimental Protocols
Standardized protocols are crucial for the identification and validation of pheromones.
Protocol for Electroantennography (EAG)
This protocol describes the standard method for measuring antennal responses to volatile compounds.[11][13]
-
Antenna Preparation : An antenna is excised from a male moth at its base. The distal tip is carefully removed to ensure proper electrical contact.
-
Electrode Placement : The base of the antenna is placed into a reference electrode, and the cut distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution (e.g., Ringer's solution) and a silver wire.
-
Stimulus Delivery : A continuous stream of humidified, purified air is passed over the antenna. A test compound, dissolved in a solvent like hexane, is applied to filter paper inside a Pasteur pipette. A puff of air (e.g., 0.5 seconds) is injected through the pipette into the main airstream to deliver the stimulus.
-
Data Recording : The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the depolarization following the stimulus is measured as the EAG response.
-
Controls : A solvent-only puff serves as a negative control. A known active compound for the species is used as a positive control to ensure the preparation is viable.
Caption: Standard experimental workflow for Electroantennography (EAG).
Protocol for Field Trapping Bioassay
This protocol outlines the definitive test for a pheromone's attractiveness under natural conditions.[3][11]
-
Lure Preparation : A precise amount of the synthetic pheromone (e.g., 100 µg to 1000 µg) is dissolved in a volatile solvent (e.g., hexane).[14] This solution is carefully applied to a dispenser, such as a red rubber septum. The solvent is allowed to fully evaporate in a fume hood.
-
Trap Assembly : A standard trap type (e.g., delta or wing trap) is assembled with a sticky liner to capture attracted moths. The prepared lure is placed inside, typically suspended from the center of the top inner surface.
-
Experimental Design : Traps are deployed in the field using a randomized block design to minimize positional bias. A minimum distance (e.g., 20 meters) is maintained between traps to prevent interference. Control traps baited with solvent-only lures are included in each block.
-
Data Collection : Traps are inspected at regular intervals (e.g., daily or weekly). The number of captured target male moths in each trap is recorded.
-
Statistical Analysis : The mean trap catches for each treatment (different lures, concentrations, or blends) are compared against the control using appropriate statistical methods, such as Analysis of Variance (ANOVA).
Caption: Workflow for a typical pheromone field trapping experiment.
Conclusion
While (Z)-13-Octadecen-1-yl acetate itself is not a prominent identified sex pheromone, it belongs to a critically important chemical family. Its diene analogs, particularly (Z,Z)-3,13-octadecadien-1-yl acetate, are powerful and specific attractants for major lepidopteran pests in the Sesiidae family. The extensive research into these analogs has provided robust quantitative data and well-defined experimental protocols, leading to effective, commercially available tools for integrated pest management. Further research into the structure-activity relationships of other C18 acetates may yet reveal unique biological roles or new applications in controlling lepidopteran populations.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unitn.it [iris.unitn.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (E,Z)-octadeca-2,13-dienyl acetate [sitem.herts.ac.uk]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pyrazolo[3,4-b]pyridine Derivatives: Properties, Synthesis, and Biological Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 60037-58-3, as initially referenced, corresponds to (Z)-13-Octadecen-1-yl acetate, an insect pheromone. This guide, however, focuses on the pyrazolo[3,4-b]pyridine scaffold, exemplified by 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile and its analogs, which aligns with the advanced technical requirements of the query.
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] These compounds are bioisosteres of purines and have demonstrated a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, and kinase inhibitory activities.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this important class of molecules, with a focus on derivatives of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.
Physicochemical Properties
The physicochemical properties of pyrazolo[3,4-b]pyridine derivatives can be tailored through substitution at various positions of the bicyclic ring system. These modifications influence solubility, lipophilicity, and ultimately, the pharmacokinetic and pharmacodynamic profile of the compounds.
| Property | Representative Value/Range | Reference |
| Molecular Weight | 250 - 500 g/mol | [6][7] |
| LogP | 2.0 - 5.0 | Calculated |
| Hydrogen Bond Donors | 1 - 3 | Calculated |
| Hydrogen Bond Acceptors | 3 - 6 | Calculated |
| Melting Point | 180 - 300 °C | [4] |
Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
Several synthetic strategies have been developed for the construction of the pyrazolo[3,4-b]pyridine ring system. A common and efficient method is the one-pot, three-component reaction of an aminopyrazole, an aldehyde, and a methylene-active compound.
General Experimental Protocol: Three-Component Synthesis
A mixture of 3-amino-5-methylpyrazole (1 mmol), a substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) is refluxed in a suitable solvent (e.g., ethanol, DMF) in the presence of a catalyst (e.g., piperidine, CoFe₂O₄ nanoparticles) for a specified time.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired 6-amino-4-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Biological Activities and Mechanisms of Action
Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their therapeutic potential, primarily as kinase inhibitors.
Kinase Inhibition
This class of compounds has shown potent inhibitory activity against a range of kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): Certain derivatives have been designed as pan-TRK inhibitors with nanomolar efficacy, making them promising candidates for the treatment of cancers driven by NTRK gene fusions.[6][9]
-
TANK-Binding Kinase 1 (TBK1): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent and selective TBK1 inhibitors, with potential applications in inflammation and oncology.[7]
-
Cyclin-Dependent Kinases (CDKs): Some pyrazolo[3,4-d]pyrimidine analogs have demonstrated significant inhibitory activity against CDK2/cyclin A, suggesting their potential as cell cycle modulators in cancer therapy.
Anticancer Activity
The anticancer effects of pyrazolo[3,4-b]pyridines are often linked to their kinase inhibitory activity. Additionally, some derivatives have been shown to act as Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[2]
Antimicrobial Activity
Substituted 6-aminopyrazolo[3,4-b]pyridines have exhibited promising antibacterial and antifungal activities, with the nature of the substituent significantly influencing the spectrum and potency of their antimicrobial effects.[4]
Signaling Pathways
The biological effects of pyrazolo[3,4-b]pyridine derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and inflammation.
TRK Signaling Pathway
As TRK inhibitors, these compounds can block the downstream signaling cascades initiated by neurotrophins, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell growth and survival.
Future Directions
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
Novel Target Identification: Exploring the potential of these compounds to inhibit other clinically relevant targets.
-
Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]pyridine derivatives with existing anticancer drugs.
This technical guide provides a snapshot of the current understanding of pyrazolo[3,4-b]pyridine derivatives. The versatility of their synthesis and the breadth of their biological activities ensure that they will remain an area of intense research and development in the years to come.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckthakurcollege.net [ckthakurcollege.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Stereoisomers of 13-Octadecen-1-yl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 13-octadecen-1-yl acetate, focusing on their synthesis, physicochemical properties, biological activity as insect sex pheromones, and the underlying signaling pathways. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug development, and entomological research.
Introduction
13-Octadecen-1-yl acetate is a long-chain unsaturated ester with the molecular formula C₂₀H₃₈O₂. The presence of a carbon-carbon double bond at the 13th position gives rise to two stereoisomers: (Z)-13-octadecen-1-yl acetate (cis) and (E)-13-octadecen-1-yl acetate (trans). These isomers, particularly the (Z)-isomer, are known to function as sex pheromones for various species of insects, playing a crucial role in their chemical communication and reproductive behavior. A thorough understanding of the distinct properties and synthesis of each stereoisomer is essential for the development of effective and species-specific pest management strategies, as well as for broader applications in chemical ecology and drug discovery.
Physicochemical and Spectroscopic Data
The physicochemical properties of the stereoisomers of 13-octadecen-1-yl acetate are critical for their handling, formulation, and analysis. The following tables summarize key quantitative data for the (Z)- and (E)-isomers.
Table 1: Physicochemical Properties of 13-Octadecen-1-yl Acetate Stereoisomers
| Property | (Z)-13-Octadecen-1-yl Acetate | (E)-13-Octadecen-1-yl Acetate |
| Molecular Formula | C₂₀H₃₈O₂ | C₂₀H₃₈O₂ |
| Molecular Weight | 310.52 g/mol | 310.52 g/mol |
| CAS Number | 60037-58-3 | 56638-41-0 |
| Appearance | Colorless to pale yellow liquid (est.) | No data available |
| Boiling Point | 379.5°C @ 760 mmHg (est.) | No data available |
| Flash Point | 87.8°C (est.) | No data available |
| Density | 0.872 g/cm³ (est.) | No data available |
| logP (o/w) | 6.587 (est.) | No data available |
| Enthalpy of Vaporization (ΔvapH°) | 108.7 kJ/mol | No data available |
Table 2: Spectroscopic Data for the Characterization of 13-Octadecen-1-yl Acetate Stereoisomers
| Spectroscopic Technique | (Z)-13-Octadecen-1-yl Acetate (Predicted/Typical) | (E)-13-Octadecen-1-yl Acetate (Predicted/Typical) |
| ¹H NMR (CDCl₃) | δ ~5.3-5.4 ppm (m, 2H, -CH=CH-), J ≈ 10-12 Hz (cis coupling) | δ ~5.3-5.4 ppm (m, 2H, -CH=CH-), J ≈ 14-16 Hz (trans coupling) |
| ¹³C NMR (CDCl₃) | δ ~129-130 ppm (-CH=CH-) | δ ~129-130 ppm (-CH=CH-) |
| IR (neat) | ~3005 cm⁻¹ (=C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1655 cm⁻¹ (C=C stretch, weak) | ~3005 cm⁻¹ (=C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1670 cm⁻¹ (C=C stretch, weak), ~965 cm⁻¹ (=C-H bend, characteristic of trans) |
| Mass Spectrometry (EI) | M⁺ at m/z 310, characteristic fragmentation pattern | M⁺ at m/z 310, similar fragmentation to Z-isomer |
Synthesis of Stereoisomers
The stereoselective synthesis of (Z)- and (E)-13-octadecen-1-yl acetate is crucial for studying their distinct biological activities. The most common strategies involve the Wittig reaction and the partial hydrogenation of alkynes.
Synthesis of (Z)-13-Octadecen-1-yl Acetate
The synthesis of the (Z)-isomer can be achieved with high stereoselectivity using a Wittig reaction with a non-stabilized ylide under salt-free conditions or through the partial hydrogenation of an alkyne precursor using a poisoned catalyst.
Experimental Protocol: Wittig Reaction for (Z)-Alkene Synthesis
-
Ylide Formation:
-
Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert-atmosphere flask.
-
Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78°C.
-
Add a solution of 13-acetoxytridecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield (Z)-13-octadecen-1-yl acetate.
-
Experimental Protocol: Z-Selective Semihydrogenation of an Alkyne
-
Catalyst Preparation:
-
In a round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).
-
Add a suitable solvent such as ethyl acetate or hexane.
-
Add a small amount of quinoline (1-5% of the catalyst weight) to further poison the catalyst.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas and then add the 13-octadecyn-1-yl acetate substrate.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Synthesis of (E)-13-Octadecen-1-yl Acetate
The (E)-isomer is typically synthesized using a Wittig reaction with a stabilized ylide or through the reduction of an alkyne using sodium in liquid ammonia.
Experimental Protocol: Wittig Reaction for (E)-Alkene Synthesis
-
Ylide Formation:
-
Prepare a stabilized ylide, for example, by reacting a phosphonium salt bearing an electron-withdrawing group with a base.
-
-
Wittig Reaction:
-
React the stabilized ylide with 13-acetoxytridecanal. Stabilized ylides thermodynamically favor the formation of the (E)-alkene.
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described for the (Z)-isomer.
-
Biological Activity and Applications
The stereoisomers of 13-octadecen-1-yl acetate are primarily known for their role as insect sex pheromones, particularly for species in the order Lepidoptera. The specific stereoisomer and the ratio of isomers are often crucial for species-specific attraction.
While specific quantitative biological activity data for the stereoisomers of 13-octadecen-1-yl acetate is limited in the public domain, data from structurally similar compounds, such as the isomers of 3,13-octadecadien-1-yl acetate, can provide valuable insights into their expected activity.
Table 3: Illustrative Biological Activity Data for Structurally Related Pheromone Analogs
| Assay Type | Species | Compound/Blend | Response |
| Electroantennography (EAG) | Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | 1.2 ± 0.2 mV (Strong antennal response) |
| Electroantennography (EAG) | Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-yl acetate | 1.0 ± 0.3 mV (Significant antennal depolarization) |
| Field Trapping | Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (4.3:5.7) | 13.2 ± 2.2 males/trap (Bucket Trap) |
| Field Trapping | Synanthedon exitiosa | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (6:94) | 93-100% reduction in mating in permeated plots |
Experimental Protocol: Electroantennography (EAG)
-
Antenna Preparation:
-
An antenna is excised from a male moth at the base.
-
The distal tip of the antenna is removed to ensure good electrical contact.
-
-
Electrode Placement:
-
The base of the antenna is placed in contact with a reference electrode, and the cut tip is connected to the recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.
-
-
Stimulus Delivery:
-
A continuous stream of humidified, purified air is directed over the antenna.
-
A puff of air carrying a known concentration of the test compound (dissolved in a solvent like hexane) is injected into the airstream.
-
-
Data Recording and Analysis:
-
The electrical potential difference between the electrodes is amplified and recorded.
-
The amplitude of the depolarization following the stimulus is measured as the EAG response.
-
Responses to the different stereoisomers are compared against a solvent control and a positive control.
-
Experimental Protocol: Field Trapping
-
Lure Preparation:
-
Rubber septa or other suitable dispensers are loaded with a precise amount of the synthetic pheromone isomer or blend, dissolved in a high-purity solvent.
-
Control lures containing only the solvent are also prepared.
-
-
Trap Deployment:
-
Pheromone-baited traps (e.g., delta or bucket traps) are deployed in the field in a randomized block design.
-
A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.
-
-
Data Collection and Analysis:
-
Traps are inspected at regular intervals, and the number of captured target male insects is recorded.
-
The trap catch data are statistically analyzed (e.g., using ANOVA) to determine significant differences in attraction between the different isomers and the control.
-
Signaling Pathway and Experimental Workflow
The biological activity of 13-octadecen-1-yl acetate stereoisomers as insect pheromones is mediated by a complex signal transduction pathway within the male insect's antenna. The following diagrams illustrate the general insect pheromone signaling pathway and a typical experimental workflow for pheromone identification and validation.
The Role of (Z)-13-Octadecen-1-yl Acetate in Moth Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-13-octadecen-1-yl acetate is a crucial semiochemical that functions as a sex pheromone for the sugarcane borer, Chilo sacchariphagus, a significant pest in sugarcane cultivation.[1] This long-chain unsaturated acetate is a key component of the female-produced pheromone blend that mediates long-range attraction of conspecific males, facilitating mating.[2][3] Understanding the precise function, biosynthesis, and reception of this molecule is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping. This technical guide provides a comprehensive overview of the current knowledge on (Z)-13-octadecen-1-yl acetate, including quantitative data on its production and behavioral effects, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.
Data Presentation
The biological activity of (Z)-13-octadecen-1-yl acetate is highly dependent on its concentration and the presence of other synergistic compounds. The following tables summarize key quantitative data from studies on Chilo sacchariphagus.
Table 1: Pheromone Titer in Female Chilo sacchariphagus Glands
| Pheromone Component | Average Titer per Female (ng) at Peak Production |
| (Z)-13-octadecen-1-yl acetate | 6.65 ± 0.05 |
| (Z)-13-octadecen-1-ol | 1.85 ± 0.33 |
| (Z)-11-hexadecenyl acetate | 3.80 ± 0.28 |
Data sourced from studies on pheromone production rhythms, where peak titers were observed between 03:00 and 05:00 during the second scotophase (dark period) after eclosion.[3]
Table 2: Field Trapping Efficacy of Pheromone Blends
| Lure Composition | Ratio | Relative Male Moth Capture |
| (Z)-13-octadecen-1-yl acetate : (Z)-13-octadecen-1-ol | 7:1 | Comparable to virgin female moth |
| Synthetic Pheromone (1 mg total) | - | Effective for monitoring |
| Synthetic Pheromone (2 mg total) | - | Higher trap efficiency than 1 mg |
Field trials have demonstrated that a specific ratio of (Z)-13-octadecen-1-yl acetate to (Z)-13-octadecen-1-ol is highly attractive to male moths.[1][4] Increasing the total amount of the synthetic pheromone blend in traps generally increases capture rates.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on moth pheromones. The following are standard protocols for key experiments in this field.
Pheromone Gland Extraction and Quantification
This protocol is adapted from studies on pheromone titer rhythms in Chilo sacchariphagus.[2][3]
-
Insect Rearing: Rear Chilo sacchariphagus larvae on an artificial diet at 27 ± 1°C, 75 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod. Separate male and female pupae to ensure virginity of emerging adults.
-
Gland Dissection: Excise the terminal abdominal segments containing the pheromone gland from 2-day-old virgin female moths during the peak production period (second scotophase).
-
Extraction: Immediately place the excised glands in a glass vial containing 20 µL of n-heptane.
-
Sample Preparation: After a 30-minute extraction period at room temperature, transfer the heptane extract to a new vial for analysis.
-
GC-MS Analysis: Inject a 1-2 µL aliquot of the extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a polar capillary column (e.g., DB-WAX) suitable for separating fatty acid derivatives. The temperature program should be optimized to separate the pheromone components, for example, starting at 80°C and ramping up to 230°C.
-
Quantification: Create a standard curve using synthetic standards of (Z)-13-octadecen-1-yl acetate.[2] Compare the peak areas of the natural pheromone component in the gland extracts to the standard curve to determine the absolute quantity.
Electroantennography (EAG)
EAG is used to measure the electrical response of a male moth's antenna to volatile compounds. While specific EAG data for C. sacchariphagus with (Z)-13-octadecen-1-yl acetate is available, the following is a generalized protocol.[6]
-
Antenna Preparation: Excise an antenna from a male moth at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
Air Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.
-
Stimulus Preparation: Prepare serial dilutions of synthetic (Z)-13-octadecen-1-yl acetate in a high-purity solvent like hexane. Apply a known amount of the diluted pheromone onto a piece of filter paper and insert it into a Pasteur pipette.
-
Stimulus Delivery: Puff a known volume of air through the pipette into the continuous airstream directed at the antenna.
-
Data Recording: Record the resulting depolarization of the antennal preparation using an amplifier and appropriate software. The amplitude of the response is indicative of the antenna's sensitivity to the compound.
Behavioral Assays (Wind Tunnel)
Wind tunnel assays are used to observe the behavioral responses of male moths to a pheromone plume.
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, and light conditions that mimic the natural environment of the moth during mating.
-
Pheromone Source: Impregnate a rubber septum or other suitable dispenser with a known amount of synthetic (Z)-13-octadecen-1-yl acetate, both alone and in combination with other pheromone components. Place the dispenser at the upwind end of the tunnel.
-
Moth Release: Release male moths at the downwind end of the tunnel.
-
Behavioral Observation: Record the sequence of behaviors, including activation, take-off, upwind flight, zigzagging flight, and contact with the pheromone source.
Signaling Pathways and Biosynthesis
The communication process involving (Z)-13-octadecen-1-yl acetate encompasses its biosynthesis in the female, its detection by the male, and the subsequent signal transduction cascade that leads to a behavioral response.
Generalized Moth Pheromone Biosynthesis Pathway
While the specific enzymes for C. sacchariphagus have not been fully elucidated, the biosynthesis of Type I moth pheromones, which includes (Z)-13-octadecen-1-yl acetate, generally follows a modified fatty acid synthesis pathway.
Pheromone Signal Transduction Pathway in Male Moth Antenna
The detection of (Z)-13-octadecen-1-yl acetate by the male moth's antenna initiates a signal transduction cascade within the olfactory sensory neurons.
Recent transcriptome analysis of C. sacchariphagus has identified numerous candidate chemosensory genes, including 31 odorant/pheromone binding proteins (OBPs/PBPs) and 11 odorant receptors (ORs), which are likely involved in the detection of (Z)-13-octadecen-1-yl acetate and other semiochemicals.[7][8]
Experimental Workflow for Pheromone Identification and Bioassay
The process of identifying and validating the function of a moth pheromone like (Z)-13-octadecen-1-yl acetate involves a multi-step workflow.
Conclusion
(Z)-13-octadecen-1-yl acetate is a cornerstone of chemical communication in the sugarcane borer, Chilo sacchariphagus. Its role as a primary sex pheromone makes it a valuable target for the development of novel pest management strategies. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricacies of its function, from biosynthesis to neural processing. Future research focusing on the specific enzymes in the biosynthetic pathway and the precise odorant receptors involved in its detection will undoubtedly pave the way for more sophisticated and sustainable methods of pest control.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transcriptome Characterization and Expression Analysis of Chemosensory Genes in Chilo sacchariphagus (Lepidoptera Crambidae), a Key Pest of Sugarcane [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Z-13-Octadecen-1-yl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-13-Octadecen-1-yl acetate is a chemical compound that has garnered interest primarily as a synthetic intermediate in the production of insect sex pheromones. While direct bioactivity studies on this specific molecule are not extensively documented in publicly available literature, its significance lies in its role as a precursor to more complex and biologically active molecules. These end-products are potent semiochemicals used in insect pest management, particularly for various species of moths. This guide provides a comprehensive overview of the known applications of this compound, focusing on its utility in synthesizing active pheromone components and the bioactivity of these resulting compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C20H38O2 |
| Molecular Weight | 310.51 g/mol |
| CAS Number | 60037-58-3 |
| Appearance | Typically a white powder |
| Purity | Often specified at 98% |
| Density | Approximately 0.872 g/cm³ |
| Boiling Point | Around 379.5°C at 760 mmHg |
| Flash Point | Approximately 87.8°C |
Role as a Synthetic Intermediate
This compound serves as a key building block for the stereoselective synthesis of diene pheromones. Its structure, featuring a Z-configured double bond at the 13th position, is critical for its use in creating specific isomers of octadecadienyl acetates, which are the primary sex pheromones for several economically significant pest species.
Bioactivity of Derived Pheromones
Electroantennography (EAG) Data for Analogous Compounds
EAG measures the electrical response of an insect's antenna to volatile compounds. The following table summarizes typical findings for analogs of this compound.[1]
| Compound | Target Species | Mean EAG Response (mV) | Observation |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | Strong antennal response observed.[1] |
| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Elicits significant antennal depolarization.[1] |
| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Baseline response.[1] |
Field Trapping Efficacy of Pheromone Blends
Field trapping assays are the definitive test of a pheromone's effectiveness in attracting target insects under natural conditions. The data below illustrates typical results from such studies with pheromone blends that can be synthesized from this compound precursors.
| Target Species | Pheromone Blend ((E,Z)-isomer : (Z,Z)-isomer) | Trap Type | Mean Male Moths Captured per Trap |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 |
| Synanthedon exitiosa (Peachtree Borer) | 6 : 94 | Laminated Dispenser | Reduction of 93-100% in permeated plots |
In some cases, this compound itself has been shown to enhance the attractiveness of existing pheromone lures. For instance, the addition of a 1:1 blend of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate to the standard two-component pheromone of the yellow rice stem borer, Scirpophaga incertulas, significantly improved male moth catches by an average of 120% in several field experiments.[2] The female sex pheromone of the sugarcane borer, Chilo sacchariphagus, consists of (Z)-13-octadecenyl acetate and (Z)-13-octadecen-1-ol.[3] Traps baited with a 7:1 ratio of these two components were as effective as a virgin female moth in attracting males.[3]
Experimental Protocols
Detailed methodologies are essential for the synthesis of active pheromones from this compound and for the subsequent evaluation of their bioactivity.
Synthesis of (Z,Z)-3,13-octadecadienyl acetate
This protocol describes the stereoselective reduction of an alkyne precursor, which can be derived from this compound, to a Z-alkene, yielding the target pheromone.
Materials:
-
Z-13-Octadecen-3-yn-1-ol acetate (precursor)
-
Lindlar catalyst (5% Pd on CaCO3, poisoned with lead)
-
Quinoline
-
Ethyl acetate or Hexane (solvent)
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Magnetic stir bar
-
Hydrogenation apparatus
-
Celite
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (5-10 wt% of the alkyne).
-
Solvent and Quinoline Addition: Add a suitable solvent such as ethyl acetate or hexane. Add a small amount of quinoline (typically 1-5% of the catalyst weight) to further poison the catalyst.
-
Reaction Setup: Purge the flask with hydrogen gas and then add the alkyne substrate.
-
Hydrogenation: Maintain the reaction under a hydrogen atmosphere (typically using a balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Pheromone Lure Preparation
This protocol describes the preparation of rubber septa lures, a common dispenser for lepidopteran pheromones.[4]
Materials:
-
Synthesized pheromone
-
Hexane (HPLC grade)
-
Red rubber septa
-
Micropipette
-
Fume hood
-
Glass vials
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of the synthesized pheromone in hexane. A concentration of 10 mg/mL is recommended for initial screening.[4]
-
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. Common loading doses for initial field trials range from 100 µg to 1000 µg per septum.[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely from the septum in the fume hood for at least one hour.[4]
-
Storage: Store the prepared lures in a sealed glass vial in a freezer until field deployment to prevent degradation and loss of the volatile pheromone.
Field Trapping Assay
This protocol outlines the steps for using the synthesized pheromone lures in traps for monitoring moth populations.
Materials:
-
Prepared pheromone lures
-
Insect traps (e.g., delta traps, bucket traps)
-
Stakes or hangers for trap deployment
-
Gloves
-
Data collection sheets
Procedure:
-
Trap Assembly: Assemble the insect traps according to the manufacturer's instructions.
-
Lure Placement: Wearing gloves to avoid contamination, place one pheromone lure inside each trap.
-
Trap Deployment: Deploy the traps in the field in a randomized complete block design. The spacing between traps will depend on the target species and the landscape but should be sufficient to avoid interference between traps.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Lure Replacement: Replace the lures at appropriate intervals based on their expected field longevity.
Visualizations
Synthetic Pathway from a Precursor
Caption: Synthetic route to a bioactive pheromone from a precursor.
Experimental Workflow for Pheromone Bioassay
Caption: Workflow for evaluating the bioactivity of synthesized pheromones.
Conclusion
While this compound may not be a primary effector molecule in terms of direct bioactivity, its role as a synthetic precursor is of significant importance in the development of powerful and specific insect pheromones. A thorough understanding of its properties and the methodologies for its conversion into active semiochemicals is crucial for the advancement of environmentally benign pest management strategies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the fields of chemical ecology and drug development.
References
Methodological & Application
Application Notes: Stereoselective Synthesis of Z-13-Octadecen-1-yl Acetate
Introduction
Z-13-Octadecen-1-yl acetate is a long-chain unsaturated ester with significance in chemical ecology research, often as a component or precursor to insect sex pheromones.[1][2] Its biological activity is highly dependent on the stereochemistry of the double bond at the C13 position. The synthesis of the pure Z (cis) isomer presents a significant challenge, as it is the thermodynamically less stable form compared to the E (trans) isomer.[3] Common synthetic hurdles include achieving high Z/E selectivity, preventing over-reduction in hydrogenation methods, and avoiding isomerization during the reaction or purification stages.[4]
This document provides detailed protocols for two primary, effective, and stereoselective methods for synthesizing this compound for research applications: the partial hydrogenation of a 13-octadecyn-1-yl acetate precursor and the Wittig reaction.
Synthetic Strategies Overview
The two principal pathways for achieving high Z-selectivity in the synthesis of 13-octadecen-1-yl acetate are the Wittig olefination and the partial hydrogenation of an internal alkyne. The Wittig reaction constructs the carbon skeleton and the double bond simultaneously from an aldehyde and a phosphonium ylide, while the hydrogenation method forms the Z-alkene from a pre-existing alkyne precursor.
Data Presentation: Comparison of Synthetic Methods
The selection of a synthetic route often depends on the desired stereoselectivity, yield, and available reagents. The following tables summarize quantitative data for the key Z-selective steps.
Table 1: Comparison of Catalytic Systems for Z-Selective Alkyne Semihydrogenation [4]
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | H₂ Pressure (bar) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) + quinoline | Internal Alkyne | Ethyl Acetate | 25 | 1 | >96:4 | High |
| P-2 Nickel + Ethylenediamine | Dodec-7-yn-1-ol | Ethanol | 20-25 | 1 | >99:1 | 94 |
| Ni-NPs in Ionic Liquid | Diphenylacetylene | [CNC₃MMIM]NTf₂ | 40 | 4 | >99:1 | 95 |
Table 2: Influence of Base on Z-Selectivity in the Wittig Reaction for Aliphatic Aldehydes [4]
| Ylide Type | Base | Solvent | Z/E Ratio |
|---|---|---|---|
| Non-stabilized | n-BuLi | THF | Moderate to high Z |
| Non-stabilized | NaHMDS | THF | Almost exclusively Z |
| Non-stabilized | n-BuLi (with LiI) | DMF | Almost exclusively Z |
| Stabilized | NaH | THF | High E |
Experimental Protocols
Protocol 1: Z-Selective Semihydrogenation using Lindlar Catalyst
This protocol details the partial hydrogenation of a 13-octadecyn-1-yl acetate precursor to yield the Z-alkene.[1][4] The key to high selectivity is the use of a poisoned catalyst that favors syn-addition of hydrogen.[4]
Materials:
-
13-Octadecyn-1-yl acetate
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)[4]
-
Quinoline[1]
-
Ethyl acetate or Hexane (anhydrous)[1]
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (5-10 wt% relative to the alkyne).[4]
-
Add anhydrous ethyl acetate, followed by a small amount of quinoline (typically 1-5% of the catalyst weight).[4]
-
Dissolve the 13-octadecyn-1-yl acetate in ethyl acetate and add it to the flask.
-
Hydrogenation: Securely seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon.[1]
-
Stir the mixture vigorously at room temperature (20-25 °C).[4]
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting alkyne is no longer detectable.[4] Over-reduction to the alkane can occur if the reaction is left for too long.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary to remove any impurities or byproducts.[1]
Protocol 2: High Z-Selectivity Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis.[5][6] To achieve high Z-selectivity, a non-stabilized ylide is used under salt-free conditions at low temperatures.[4] This protocol describes the reaction between pentanal and the ylide generated from (13-hydroxytridecyl)triphenylphosphonium bromide, followed by acetylation.
Materials:
-
(13-Hydroxytridecyl)triphenylphosphonium bromide (or other suitable phosphonium salt)
-
Pentanal (freshly distilled)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)[4]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt in anhydrous THF.[4]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong, lithium-free base such as NaHMDS or KHMDS dropwise. A distinct color change (typically to deep red or orange) indicates ylide formation.[4]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.[4]
-
Wittig Reaction: Cool the resulting ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of pentanal in anhydrous THF dropwise, maintaining the low temperature.[4]
-
Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.[4] Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[4]
-
Extract the aqueous layer multiple times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, must be purified by column chromatography on silica gel to yield pure Z-13-Octadecen-1-ol.[4]
Protocol 3: Acetylation of Z-13-Octadecen-1-ol
This final step converts the synthesized alcohol into the target acetate ester.[7]
Materials:
-
Z-13-Octadecen-1-ol
-
Anhydrous Pyridine[7]
-
Acetic Anhydride[7]
-
Ethyl acetate
-
1M HCl, Saturated NaHCO₃ solution, and brine
Methodology:
-
Dissolve Z-13-Octadecen-1-ol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.[7]
-
Slowly add acetic anhydride (1.5 eq) to the solution.[7]
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting alcohol.[7]
-
Upon completion, cool the reaction to 0 °C and quench the excess acetic anhydride by slowly adding water.[7]
-
Extract the product with ethyl acetate (3x).[7]
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound.[7] Further purification by column chromatography can be performed if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Note: GC-MS Analysis of Z-13-Octadecen-1-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the qualitative and quantitative analysis of Z-13-Octadecen-1-yl acetate, a semiochemical, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are essential for purity assessment, structural confirmation, and quantification in various matrices. Detailed experimental parameters, data presentation, and a workflow visualization are provided to ensure reliable and reproducible results.
Introduction
This compound is a long-chain unsaturated fatty acid acetate. Accurate and sensitive analytical methods are crucial for its identification and quantification in contexts such as chemical ecology research and quality control of synthetic batches. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive mass-based identification. This note details the optimized parameters for sample preparation, GC separation, and MS detection.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent contamination and ensure accurate analysis. Samples should be prepared in a volatile organic solvent.
-
Solvent Selection: Use high-purity, volatile organic solvents such as hexane or dichloromethane.
-
Concentration: Prepare a stock solution by dissolving the sample in the chosen solvent to a concentration of approximately 1 mg/mL. For injection, dilute this stock to about 10 µg/mL to achieve an on-column amount of approximately 10 ng with a 1 µL injection.
-
Sample Handling:
-
Use clean glass containers and vials to avoid contamination.
-
Ensure the sample is free from particulate matter. If solids are present, centrifuge the sample before transferring the supernatant to a GC autosampler vial.
-
Prepare samples in 1.5 mL glass autosampler vials. A minimum volume of 50 µL is recommended.
-
If sample concentration is required, a gentle stream of nitrogen gas can be used to evaporate excess solvent.
-
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended. The following parameters are suggested as a starting point and may require optimization based on the specific instrument.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Condition | Notes |
| Column | DB-5ms or equivalent (non-polar) | A 30m x 0.25mm i.d., 0.25µm film thickness column is standard. For separating geometric isomers, a polar column like DB-23 or AT-Wax can be used. |
| Injector Temperature | 250 °C | Prevents condensation of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | For trace analysis. Split injection can be used for more concentrated samples. |
| Carrier Gas | Helium | |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 10 min. | This program is a good starting point for separating the analyte from other components. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Notes |
| Ionization Mode | Electron Impact (EI) | Standard for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard EI energy. |
| Mass Range | m/z 40-500 | This range will cover the molecular ion and key fragments. |
| Source Temperature | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Scan Mode | Full Scan | For qualitative analysis. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |
Data Presentation
Quantitative Data
The molecular weight of this compound (C₂₀H₃₈O₂) is 310.51 g/mol . The mass spectrum is characterized by a molecular ion peak (M⁺) and specific fragment ions. While the molecular ion may be of low abundance, a characteristic fragmentation is the loss of acetic acid (CH₃COOH, 60 Da).
Table 3: Expected Mass Spectrometry Data
| Description | m/z (Mass-to-Charge Ratio) | Notes |
| Molecular Ion (M⁺) | 310.5 | May have low abundance. |
| Fragment Ion [M-CH₃COOH]⁺ | 250.5 | Resulting from the loss of the acetate group. This is often a prominent ion for acetate esters. |
| Other Fragments | Various | Characteristic hydrocarbon fragments resulting from cleavage along the alkyl chain. |
Note: The fragmentation pattern of a related compound, Z-13-Octadecen-3-yn-1-ol acetate (MW 306.3), shows a prominent fragment at m/z 246, corresponding to the loss of acetic acid ([M-CH₃COOH]⁺).
Experimental Workflow and Diagrams
The overall process from sample receipt to data analysis follows a logical sequence to ensure data quality and integrity.
Caption: Workflow for the GC-MS analysis of this compound.
Application Notes and Protocols: NMR Spectral Analysis of Z-13-Octadecen-1-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Z-13-Octadecen-1-yl acetate. While experimental spectral data for this compound is not widely available in the public domain, this guide presents predicted spectral data and established methodologies for the characterization of structurally similar long-chain unsaturated acetates. These protocols are intended to assist researchers in confirming the structure, purity, and stereochemistry of synthesized this compound and related compounds, which are of interest as insect pheromones and synthetic intermediates.
Introduction
This compound is a long-chain unsaturated fatty acid ester. The precise determination of its chemical structure, including the confirmation of the Z configuration of the double bond, is critical for its application, particularly in the synthesis of insect sex pheromones where biological activity is highly dependent on stereochemistry. NMR spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such molecules. These notes provide a standard protocol for NMR analysis and expected chemical shifts based on computational predictions for similar compounds.
Predicted NMR Spectral Data
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the structurally related compound (Z)-13-Octadecen-3-yn-1-ol acetate to serve as a reference. The presence of the alkyne group in this analogue will influence the chemical shifts of nearby atoms compared to this compound. However, the signals for the majority of the aliphatic chain and the acetate moiety are expected to be comparable.
Table 1: Predicted ¹H NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl₃) [1]
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.15 | t | 6.5 |
| 2 | 2.50 | t | 6.5 |
| 5 | 2.15 | q | 7.0 |
| 12 | 2.05 | q | 7.0 |
| 13, 14 | 5.40 | m | - |
| 18 | 0.90 | t | 7.2 |
| Acetate CH₃ | 2.05 | s | - |
| Other CH₂ | 1.20-1.60 | m | - |
Table 2: Predicted ¹³C NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl₃) [1]
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | 62.5 |
| 2 | 20.0 |
| 3, 4 | 80.0, 85.0 |
| 13 | 128.5 |
| 14 | 131.0 |
| 18 | 14.1 |
| Acetate C=O | 171.0 |
| Acetate CH₃ | 21.0 |
| Other CH₂ | 22.0-32.0 |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of long-chain unsaturated esters.[1][2]
Protocol 1: NMR Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pipette
Procedure:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Protocol 2: ¹H NMR Spectroscopy
Instrumentation:
-
400 MHz (or higher field) NMR spectrometer
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust based on sample concentration)
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the multiplicity and coupling constants of the peaks. For the Z-isomer, the coupling constant (J) for the vinylic protons is expected to be around 10-12 Hz.[3]
Protocol 3: ¹³C NMR Spectroscopy
Instrumentation:
-
Same spectrometer as ¹H NMR, equipped with a broadband probe.
Acquisition Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)[1]
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by referencing the central peak of the CDCl₃ triplet to 77.16 ppm.[1]
NMR Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of NMR data for this compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Application Notes and Protocols for Field Trapping Experiments Utilizing Z-13-Octadecen-1-yl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-13-Octadecen-1-yl acetate is a synthetic chemical compound that serves as a crucial intermediate in the stereoselective synthesis of potent sex pheromones for several species of clearwing moths (Lepidoptera: Sesiidae).[1] While not typically deployed directly as a lure in field trapping, its chemical structure is foundational for creating more active attractants.[1] This document provides detailed application notes and experimental protocols for the field application of its key derivatives, (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate, which are the primary sex pheromones for economically significant pests such as the peachtree borer (Synanthedon exitiosa) and the lesser peachtree borer (Synanthedon pictipes).[1][2]
The methodologies outlined below are based on established practices for trapping and monitoring lepidopteran pests using pheromone lures.
Data Presentation: Efficacy of Pheromone Blends
The effectiveness of pheromone lures is highly dependent on the target species, the specific blend of isomers, the type of trap used, and environmental conditions.[1] The following tables summarize quantitative data from field trials using derivatives of this compound.
Table 1: Trap Capture of Synanthedon Species Using Pheromone Blends
| Target Species | Pheromone Blend ((E,Z)-3,13-18:OAc : (Z,Z)-3,13-18:OAc) | Trap Type | Mean Male Moths Captured per Trap (± SE) | Reference |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 | [1] |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 | [1] |
| Synanthedon nashivora | 7:3 | Not Specified | Most Attractive Ratio | [3] |
Table 2: Electroantennography (EAG) and Field Trapping Data for Pheromone Analogs
| Compound | Target Species | Mean EAG Response (mV) | Mean Trap Catch (males/trap/day) | Notes |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | 15.5 ± 3.1 | Strong antennal response observed.[4] |
| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Not Specified | Elicits significant antennal depolarization.[4] |
| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Not Specified | Baseline response.[4] |
Experimental Protocols
Protocol 1: Synthesis of (Z,Z)-3,13-octadecadienyl Acetate from this compound
This protocol describes the stereoselective reduction of the alkyne functionality in this compound to yield the Z-alkene, (Z,Z)-3,13-octadecadienyl acetate.[1]
Materials:
-
This compound
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)[1]
-
Quinoline (as a catalyst poison supplement)[1]
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethyl acetate)[1]
-
Standard glassware for organic synthesis under an inert atmosphere
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether)[1]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Addition: Add Lindlar's catalyst and a small amount of quinoline to the solution.[1]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). Stir the mixture vigorously at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[1]
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain pure (Z,Z)-3,13-octadecadienyl acetate.[1]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[1]
Protocol 2: Preparation of Pheromone Lures
This protocol details the preparation of rubber septa lures, a common dispenser for lepidopteran pheromones.
Materials:
-
Synthesized pheromone ((Z,Z)-3,13-octadecadienyl acetate, alone or in a blend)
-
Red rubber septa[5]
-
Hexane (or another suitable volatile solvent)[5]
-
Micropipette[5]
-
Glass vials with PTFE-lined caps[5]
-
Fume hood
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone in hexane. A concentration of 10 mg/mL is a good starting point for initial screening.[5]
-
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. Doses for initial field trials can range from 100 µg to 1000 µg per septum.[5]
-
Solvent Evaporation: Allow the solvent to completely evaporate from the septum in the fume hood for at least one hour.[5]
-
Storage: Place each loaded septum in an individual, labeled glass vial with a PTFE-lined cap. Store at -20°C until deployment in the field.[5]
Protocol 3: Field Trapping and Monitoring
This protocol outlines the procedure for using pheromone-baited traps to monitor target moth populations.
Materials:
-
Prepared pheromone lures
-
Insect traps (e.g., delta traps, bucket traps)[1]
-
Sticky liners (for delta traps) or insecticide strips (for bucket traps)[1]
-
Stakes or hangers for trap deployment[2]
-
Gloves (to prevent contamination)[1]
-
Data collection sheets
-
GPS device for marking trap locations[2]
Procedure:
-
Trap Placement:
-
Deploy traps in the field before the anticipated emergence of adult moths.[2]
-
For monitoring purposes, a density of 2-5 traps per hectare is recommended.[2]
-
Hang traps in the lower to mid-canopy for species that develop in trees.[1]
-
Ensure a minimum distance of 20-30 meters between traps to prevent interference.[1]
-
Use a randomized block design for the experimental layout to minimize positional effects.[4]
-
-
Trap Assembly and Lure Placement:
-
Assemble the traps according to the manufacturer's instructions.
-
Wearing gloves, place one pheromone lure inside each trap. In delta traps, the lure is typically suspended from the center of the top inner surface.[1]
-
-
Data Collection:
-
Lure Replacement:
-
Replace the pheromone lures based on their specified field life, which is typically 4-8 weeks.[1]
-
-
Data Analysis:
-
Compare the mean trap catches for each treatment using appropriate statistical methods, such as ANOVA.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for pheromone synthesis, field trapping, and data analysis.
Caption: Generalized pheromone reception and signaling pathway in a male moth.
References
Application Notes and Protocols for Electroantennography (EAG) with Z-13-Octadecen-1-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. By recording the summated potential from the entire antenna, EAG provides a direct measure of an insect's ability to detect a specific odorant. Z-13-Octadecen-1-yl acetate is a chemical compound with structural similarities to known insect sex pheromones, particularly those of certain lepidopteran species. Understanding the antennal response to this compound is a critical first step in evaluating its potential as a semiochemical for pest management strategies, such as in monitoring or mating disruption, or for fundamental research into insect olfaction.
This document provides a detailed protocol for conducting EAG experiments with this compound. It is important to note that, to date, there is a lack of publicly available, quantitative EAG data specifically for this compound. The data presented herein for illustrative purposes is based on structurally similar compounds and should be considered as a guide for expected results.
Data Presentation: Electroantennogram (EAG) Responses
The following tables summarize EAG response data. Table 1 provides illustrative data for compounds structurally related to this compound to demonstrate a typical dose-response relationship. Table 2 presents comparative EAG data for other known clearwing moth pheromones to provide context.
Table 1: Illustrative Dose-Response EAG Data for Pheromone Analogs
Note: The following data is for illustrative purposes to show a typical dose-response curve and is based on a structural analog, Z-13-Octadecen-3-yn-1-ol acetate. This is fictional data for illustration.
| Concentration (µg/µl) | Mean EAG Response (mV) | Standard Error (SE) | Normalized Response (%) |
| 0 (Solvent Control) | 0.05 | 0.01 | 0 |
| 0.0001 | 0.25 | 0.04 | 21 |
| 0.001 | 0.55 | 0.07 | 48 |
| 0.01 | 0.90 | 0.11 | 78 |
| 0.1 | 1.15 | 0.15 | 100 |
| 1 | 1.10 | 0.14 | 96 |
Table 2: Comparative EAG Responses of Male Clearwing Moths to Pheromone Components
Note: This table presents typical, non-fictional EAG responses to known pheromones in Synanthedon species, which are structurally related to the target compound.
| Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | 10 | 1.2 ± 0.2 |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-yl acetate | 10 | 1.0 ± 0.3 |
| Synanthedon spp. | Control (Hexane) | - | 0.1 ± 0.05 |
Experimental Protocols
This section details the methodology for performing EAG analysis with this compound. The protocol is based on established methods for clearwing moths and other lepidopteran species.
Insect Preparation
-
Insect Rearing: The target insect species should be reared under controlled conditions (e.g., 25±2°C, 60±10% relative humidity, and a specific photoperiod) on an appropriate artificial or natural diet.
-
Sexing and Age: For pheromone studies, male moths are typically used. Pupae should be sexed, and males and females kept separate to ensure the males are virgin. Adult males of 2-4 days post-eclosion generally exhibit optimal antennal responses.
-
Immobilization: Anesthetize a male moth by chilling it on ice or with a brief exposure to CO₂. Secure the moth to a mounting stage (e.g., a microscope slide or a custom holder) using dental wax or a small strip of tape. The head and thorax should be immobilized, leaving the antennae free and accessible.
Antennal Preparation and Mounting
-
Electrode Preparation: Prepare glass capillary microelectrodes by pulling them to a fine tip. Fill the electrodes with a suitable saline solution (e.g., 0.1 M KCl). Insert a chloridized silver wire into the back of each electrode to serve as the electrical conductor.
-
Antennal Excision: Under a stereomicroscope, carefully excise one antenna from the immobilized moth at its base using micro-scissors.
-
Mounting:
-
Place the basal end of the excised antenna in contact with the reference electrode.
-
Carefully cut off the distal tip of the antenna (a few segments) to ensure good electrical contact.
-
Insert the cut distal tip into the recording electrode.
-
A small amount of conductive gel can be used to improve the electrical connection at both ends.
-
Stimulus Preparation and Delivery
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane at a concentration of 1 mg/ml.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for dose-response testing (e.g., 0.0001, 0.001, 0.01, 0.1, and 1 µg/µl).
-
Stimulus Cartridge: For each concentration, apply a 10 µl aliquot onto a small piece of filter paper (e.g., 1 cm²). After allowing the solvent to evaporate for approximately 1-2 minutes, insert the filter paper into a clean Pasteur pipette.
-
Control Cartridge: Prepare a control cartridge using a filter paper with 10 µl of the solvent only.
-
Stimulus Delivery System:
-
Place the mounted antennal preparation in a continuous stream of purified and humidified air directed over the antenna via a delivery tube.
-
The tip of the stimulus pipette is inserted into a hole in the main air delivery tube.
-
A puff of air (e.g., 0.5-1 second duration) is delivered through the stimulus pipette using a stimulus flow controller, which introduces the odorant into the continuous air stream.
-
EAG Recording
-
EAG System: Utilize a commercially available EAG system or a custom-built setup comprising a preamplifier, a main amplifier, and a data acquisition interface connected to a computer.
-
Faraday Cage: Place the entire EAG setup, including the antennal preparation, within a Faraday cage to minimize electrical noise.
-
Recording:
-
Allow the antennal preparation to stabilize in the continuous air stream for a few minutes.
-
Present the stimuli in ascending order of concentration, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to return to its baseline potential.
-
The solvent control should be presented at the beginning and periodically throughout the experiment to ensure the stability of the preparation.
-
Record the resulting depolarization of the antenna for each stimulus. The EAG response is typically measured as the peak amplitude of the negative voltage deflection in millivolts (mV).
-
Mandatory Visualizations
Insect Olfactory Signaling Pathway
Caption: Insect pheromone signal transduction pathway.
EAG Experimental Workflow
Caption: Experimental workflow for Electroantennography (EAG).
Application Notes: Formulation of Z-13-Octadecen-1-yl Acetate for Pheromone Lures
Introduction
Z-13-Octadecen-1-yl acetate is a long-chain unsaturated acetate ester that serves as a sex pheromone component for various insect species, particularly within the order Lepidoptera. Its structural similarity to known pheromones makes it a compound of interest for developing species-specific lures for pest monitoring and management programs.[1][2] Effective pest management strategies, such as population monitoring and mating disruption, depend on the controlled and sustained release of this semiochemical from synthetic dispensers to manipulate insect behavior. The formulation of the dispenser is a critical factor in ensuring a consistent and effective release rate over a desired period, protecting the active compound from environmental degradation.[3][4]
These application notes provide detailed protocols for the formulation of this compound into common dispenser types and for the subsequent evaluation of their field performance.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to developing effective and stable lure formulations.
| Property | Value |
| CAS Number | 60037-58-3 |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.52 g/mol |
| Appearance | Colorless to pale yellow liquid (estimated) |
| Boiling Point | ~379.5°C at 760 mmHg |
| Density | ~0.872 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane |
| Degradation Pathways | Susceptible to oxidation at the double bond and hydrolysis of the acetate ester, accelerated by UV radiation, heat, and moisture.[5] |
Protocols for Pheromone Lure Formulation
The choice of dispenser matrix significantly influences the release kinetics and longevity of the pheromone. Below are detailed protocols for two common and effective types of dispensers: rubber septa and wax matrices.
Protocol 1: Formulation of Rubber Septa Dispensers
Rubber septa are a widely used, simple, and cost-effective matrix for the passive release of pheromones. The pheromone is absorbed into the polymer and then slowly volatilizes into the atmosphere. This protocol is adapted from established methodologies for similar lepidopteran pheromones.[6]
Materials
-
This compound (high purity, ≥95%)
-
Red natural rubber septa (or other suitable polymer septa)
-
High-purity hexane (or another suitable volatile solvent)
-
Micropipette (10-1000 µL range)
-
Glass vials (2 mL) with PTFE-lined caps
-
Forceps
-
Fume hood
-
Vortex mixer
Procedure
-
Stock Solution Preparation:
-
In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired lure loading dose.
-
Example: For a 1 mg (1000 µg) loading dose, a 10 mg/mL solution is convenient. To prepare, dissolve 100 mg of the pheromone in 10 mL of hexane.
-
-
Lure Loading:
-
Using forceps, place a single rubber septum into a clean glass vial.
-
With a micropipette, carefully apply the desired volume of the stock solution directly onto the surface of the septum. For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.[6]
-
Initial field trials often test a range of doses from 100 µg to 1000 µg per dispenser.[6]
-
-
Solvent Evaporation:
-
Leave the vial uncapped in the fume hood for at least one hour to allow for the complete evaporation of the hexane.[6]
-
-
Storage:
-
After the solvent has evaporated, cap the vial tightly.
-
Place each loaded septum in an individually labeled vial.
-
Store the prepared lures at -20°C in a freezer until field deployment to minimize degradation and premature release.[6]
-
Protocol 2: Formulation of Wax Matrix Dispensers
Wax matrix dispensers provide an alternative controlled-release system where the pheromone is homogeneously embedded within a solid wax blend. This can offer greater protection against environmental factors.
Materials
-
This compound
-
Beeswax
-
Paraffin wax
-
Glass beaker
-
Hot plate with magnetic stirring
-
Molds for casting dispensers (e.g., silicone molds)
-
Analytical balance
Procedure
-
Wax Blend Preparation:
-
In a glass beaker, combine beeswax and paraffin wax in a desired ratio (e.g., 1:1 w/w).
-
Heat the mixture on a hot plate to approximately 70-80°C while stirring until it is completely melted and forms a homogenous liquid.
-
-
Pheromone Incorporation:
-
Remove the beaker from the heat source to prevent thermal degradation of the pheromone.
-
While continuously stirring the molten wax, slowly add the pre-weighed amount of this compound. The amount will depend on the target concentration in the final dispenser.
-
Continue stirring for 5-10 minutes to ensure the pheromone is uniformly distributed throughout the wax blend.
-
-
Dispenser Casting:
-
Carefully and quickly pour the molten wax-pheromone mixture into the dispenser molds.
-
-
Cooling and Solidification:
-
Allow the dispensers to cool and solidify completely at room temperature.
-
-
Storage:
-
Once solidified, carefully remove the wax dispensers from the molds.
-
Store them in sealed, airtight containers in a cool, dark place (refrigeration at 4°C is recommended) until use.
-
Experimental Design and Field Evaluation
Evaluating the efficacy of the formulated lures under field conditions is the definitive test of their performance. A robust experimental design is crucial for obtaining statistically significant results.[7]
Protocol 3: Field Efficacy Trapping Assay
This protocol outlines the methodology for a standard field trial to compare different lure formulations or doses.
Materials
-
Prepared pheromone lures (e.g., rubber septa loaded with different doses)
-
Control lures (dispensers treated with solvent only)
-
Insect traps appropriate for the target species (e.g., delta traps, bucket traps)
-
Stakes or hangers for trap deployment
-
Gloves (to prevent contamination)
-
Data collection sheets or electronic device
-
GPS device for mapping trap locations
Procedure
-
Experimental Design:
-
Select a suitable field site (e.g., an orchard, forest, or agricultural field where the target pest is present).
-
Use a Randomized Complete Block Design (RCBD) to minimize the effects of environmental gradients (e.g., wind direction, field edges).[7]
-
Each block should contain one trap for each treatment (e.g., 100 µg lure, 500 µg lure, 1000 µg lure, and a solvent control).
-
Replicate the blocks 4-5 times across the field site.
-
Ensure a minimum distance of 20-50 meters between traps within a block and between blocks to prevent interference.[7][8]
-
-
Trap Deployment:
-
Using gloves to avoid contamination, place one pheromone lure inside each corresponding trap.[8]
-
Hang the traps at a height relevant to the target insect's typical flight pattern (e.g., in the tree canopy).
-
Mark the location of each trap with a numbered flag and record its GPS coordinates.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., every 3-7 days).
-
Count and record the number of captured target male moths in each trap.
-
Remove all captured insects and debris from the trap liners at each check.
-
Continue the trial for the expected field life of the lures (typically 4-8 weeks).[8]
-
-
Data Analysis:
-
Calculate the mean number of moths captured per trap per day (or week) for each treatment.
-
Analyze the data using an appropriate statistical test, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap catch between the different lure formulations.[7]
-
Protocol 4: Field Aging and Degradation Study
This protocol is used to determine the release rate and effective field life of a lure formulation by quantifying the amount of remaining pheromone over time.[5]
Procedure
-
Initial Analysis: Before deployment, analyze a small sample (n=3-5) of lures to determine the initial mean pheromone load (T₀).
-
Field Deployment: Place a larger set of lures in the field under representative environmental conditions.
-
Sample Retrieval: At regular intervals (e.g., weekly), retrieve a subset of the lures (n=3-5) from the field.[5]
-
Pheromone Extraction: Individually extract the remaining pheromone from each retrieved lure using a known volume of a suitable solvent (e.g., hexane).
-
Quantification: Analyze the extracts using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to quantify the amount of this compound. An internal standard should be used for accurate quantification.[5]
-
Data Analysis: Plot the mean amount of pheromone remaining versus time. This degradation curve can be used to calculate the release rate and the field half-life of the pheromone from the dispenser.[5][9]
Data Presentation: Lure Performance and Bioactivity of Analogs
While field data for this compound is not widely published, data from structurally similar and precursor compounds can provide valuable context for researchers designing new experiments. The tables below summarize key quantitative data for related Sesiidae pheromones.
Table 1: Field Trapping Efficacy of Pheromone Analogs for Synanthedon Species [7][8]
| Target Species | Lure Composition / Blend Ratio | Trap Type | Mean Male Moths Captured (per trap) |
| Synanthedon bicingulata | (E,Z)-3,13-18:OAc : (Z,Z)-3,13-18:OAc (4.3 : 5.7) | Bucket Trap | 13.2 ± 2.2 |
| Synanthedon bicingulata | (E,Z)-3,13-18:OAc : (Z,Z)-3,13-18:OAc (4.3 : 5.7) | Delta Trap | 7.6 ± 2.0 |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-18:OAc (1 mg) | Not Specified | 15.5 ± 3.1 (males/trap/day) |
Table 2: Electroantennogram (EAG) Responses of Male Moths to Pheromone Analogs [7]
| Species | Compound | Mean EAG Response (mV ± SE) | Remarks |
| Synanthedon exitiosa | (Z,Z)-3,13-octadecadien-1-yl acetate | 1.2 ± 0.2 | Strong antennal response observed. |
| Synanthedon pictipes | (E,Z)-3,13-octadecadien-1-yl acetate | 1.0 ± 0.3 | Elicits significant antennal depolarization. |
| Synanthedon spp. | Control (Hexane) | 0.1 ± 0.05 | Baseline response. |
Visualizations
The following diagrams illustrate key workflows and concepts in pheromone lure formulation and testing.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Research Progress on Controlled Release Technology for Insect Pheromones [yyhx.ciac.jl.cn]
- 4. Innovative matrices to release pheromones for Integrated Pest Management - Entomologia Generalis Volume 44 Number 5 — Schweizerbart science publishers [schweizerbart.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of Z-13-Octadecen-1-yl Acetate in Insect Monitoring
Affiliation: Google Research
Abstract
Z-13-Octadecen-1-yl acetate is a chemical compound with significant potential in the field of insect pest management, primarily as a synthetic intermediate for the production of potent sex pheromones for various clearwing moths (Lepidoptera: Sesiidae).[1] While direct field application data for this compound as a lure is not extensively documented, its structural similarity to known lepidopteran sex pheromones provides a strong basis for developing monitoring and control strategies.[2] This document outlines detailed application notes and experimental protocols for the use of this compound and its derivatives in insect monitoring, based on established methodologies for structurally analogous compounds. The protocols provided are intended to serve as a foundational guide for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS 60037-58-3) is an 18-carbon unsaturated ester with a molecular formula of C20H38O2.[3] Its key structural features, including a long hydrocarbon chain and a 'Z' configured double bond, are characteristic of many moth pheromones.[3][4] This compound serves as a crucial precursor for the stereoselective synthesis of diene pheromones, such as (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate.[1] These derivatives are primary components of the sex pheromones for several economically significant pest species, including the peachtree borer (Synanthedon exitiosa) and the lesser peachtree borer (Synanthedon pictipes).[1]
The strategic use of pheromone-baited traps is a cornerstone of integrated pest management (IPM) programs, allowing for the detection, population monitoring, and timing of control measures for target insects.[4][5] This document provides a comprehensive overview of the application of this compound and its derivatives in insect monitoring, including detailed protocols for lure preparation, field trapping, and electrophysiological assays.
Data Presentation
The efficacy of pheromone lures is highly dependent on the target species, the specific blend of pheromone components, trap design, and environmental conditions.[1] The following tables summarize quantitative data from field trials and electrophysiological assays for derivatives of this compound.
Table 1: Efficacy of Pheromone Blends on Trap Capture of Synanthedon Species
| Target Species | Pheromone Blend (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Trap Type | Mean Male Moths Captured per Trap |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 |
| Synanthedon exitiosa (Peachtree Borer) | 6:94 | Laminated Dispenser | Reduction of 93-100% in permeated plots |
Source: Adapted from BenchChem, 2025.[1]
Table 2: Electroantennogram (EAG) Responses of Male Clearwing Moths to Pheromone Components
| Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate | 10 | 1.2 ± 0.1 |
| Synanthedon bicingulata | (Z,Z)-3,13-Octadecadienyl acetate | 10 | 1.5 ± 0.2 |
| Synanthedon bicingulata | Z-13-Octadecen-3-yn-1-ol acetate | 10 | 0.8 ± 0.1 |
| Synanthedon bicingulata | This compound | 10 | 0.5 ± 0.05 |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | - | 1.2 ± 0.2 |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-yl acetate | - | 1.0 ± 0.3 |
| Synanthedon spp. | Control (Hexane) | - | 0.1 ± 0.05 |
Note: The data for S. bicingulata is illustrative. Data for S. exitiosa and S. pictipes is from available literature.[6][7]
Experimental Protocols
The following protocols are provided as a guide for the preparation and field application of lures containing this compound and its derivatives, as well as for the electrophysiological validation of their activity.
Protocol for Preparation of Pheromone Lures
This protocol describes the preparation of rubber septa lures, a common and effective dispenser for lepidopteran pheromones.[2]
Materials:
-
This compound (high purity)
-
Red rubber septa
-
Hexane (or other suitable volatile solvent)
-
Micropipette
-
Vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. A recommended concentration for initial screening is 10 mg/mL.[2]
-
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. For initial field trials, loading doses typically range from 100 µg to 1000 µg per septum.[2]
-
Solvent Evaporation: Allow the solvent to completely evaporate from the septum in the fume hood for at least one hour.[2]
-
Storage: Place the loaded septa individually in labeled glass vials with PTFE-lined caps and store at -20°C until field deployment to maintain efficacy.[2]
Protocol for Field Trapping and Monitoring
This protocol outlines the steps for using pheromone-baited traps for monitoring clearwing moth populations.[1]
Materials:
-
Pheromone lures (prepared as in Protocol 3.1)
-
Insect traps (e.g., delta traps, bucket traps) with sticky liners or insecticide strips[1]
-
Gloves
-
Stakes or hangers for trap deployment
-
GPS device for marking trap locations
-
Data collection sheets
Procedure:
-
Trap Placement: Deploy traps in the field before the expected emergence of adult moths. For monitoring purposes, a density of 2-5 traps per hectare is generally recommended.[4] Traps should be hung in the upper third of the tree canopy for species that develop in trees.[1][4] A minimum distance of 20-30 meters should be maintained between traps to avoid interference.[1]
-
Lure Handling and Placement: Use gloves when handling lures to prevent contamination.[4] Place one lure per trap according to the manufacturer's instructions. In delta traps, the lure is typically suspended from the center of the top inner surface, while in bucket traps, it is hung from the inside of the lid.[1]
-
Monitoring and Data Collection: Check traps weekly, and count and record the number of target male moths captured.[1] Remove captured insects and debris from the traps.
-
Lure Replacement: Replace pheromone lures according to their specified field life, which is typically 4-8 weeks.[1]
Protocol for Electroantennography (EAG) Bioassay
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[6]
Materials:
-
Adult male moths
-
Dissecting microscope
-
Glass capillaries
-
Saline solution
-
Silver wires
-
Amplifier and data recording system
-
Purified, humidified air source
-
Stimulus delivery system
Procedure:
-
Antenna Preparation: Excise an antenna from a male moth at the base of the scape.[6] Remove the distal tip of the antenna to ensure good electrical contact.[6]
-
Electrode Placement: Place the base of the antenna in contact with the reference electrode and the cut tip in contact with the recording electrode. Both electrodes are typically glass capillaries filled with a saline solution and containing a silver wire.[6]
-
Stimulus Delivery: Direct a continuous stream of humidified, purified air over the antenna. A puff of air (e.g., 0.5 seconds) carrying a known concentration of the test compound is injected into the main airstream.[6]
-
Data Recording: Amplify and record the electrical potential difference between the two electrodes. The amplitude of the depolarization following the stimulus is measured as the EAG response.[6]
-
Controls: Use a solvent blank (e.g., hexane) as a negative control and a known active compound for the species as a positive control.[6]
Visualizations
Experimental Workflows
Caption: Experimental workflow for pheromone application from lure preparation to field trapping and EAG bioassay.
Generalized Pheromone Signaling Pathway
Caption: A generalized signaling pathway for insect pheromone reception in an olfactory sensory neuron.
Conclusion
While this compound is primarily recognized as a synthetic precursor, its structural characteristics suggest its potential for direct or indirect application in insect monitoring programs. The protocols and data presented here, derived from studies on its close and biologically active analogues, provide a robust framework for initiating research into the efficacy of this compound as a semiochemical. Further investigation is warranted to determine its specific target species and to optimize lure formulations and trapping strategies for effective pest management.
References
Application Notes and Protocols for Mating Disruption Techniques Using Z-13-Octadecen-1-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the application of Z-13-Octadecen-1-yl acetate for mating disruption is not extensively available in public literature. However, its structural similarity to known lepidopteran sex pheromones suggests its potential as a pest management tool.[1][2] This document provides detailed application notes and protocols based on closely related and well-studied analogues, such as (Z,Z)-3,13-octadecadien-1-ol acetate, to serve as a comprehensive guide for research and development.[1][3]
Introduction
Mating disruption is a sophisticated pest control strategy that employs synthetic pheromones to permeate the environment, thereby impeding the ability of male insects to locate females for mating, leading to a reduction in the pest population over time.[4][5] this compound is a long-chain unsaturated organic compound whose structure is analogous to many moth pheromones, indicating its potential for use in monitoring and/or mating disruption of certain lepidopteran pests.[1] This compound is a synthetic chemical that can be used as a semiochemical, particularly as a lure in trapping systems for insect pest management.[2]
Potential Target Species
Based on the structural characteristics of this compound, potential target insect species are likely within the order Lepidoptera, particularly clearwing moths (Sesiidae) or stem borers.[2] The closely related compound, (Z,Z)-3,13-octadecadien-1-ol acetate, is a primary sex pheromone component for the Peachtree Borer (Synanthedon exitiosa), the Lesser Peachtree Borer (Synanthedon pictipes), and the Apple Clearwing Moth (Synanthedon myopaeformis).[1] Furthermore, blends containing the related (Z)-13-octadecenyl acetate have been shown to enhance the attractiveness of lures for the yellow rice stem borer, Scirpophaga incertulas.[2][6]
Data Presentation: Efficacy of Analogue Pheromone Blends
The following tables summarize quantitative data from field trials using (Z,Z)-3,13-octadecadien-1-ol acetate (an analogue of this compound) for the management of various moth species. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Efficacy of Pheromone Blends on Trap Capture of Synanthedon Species [7]
| Target Species | Pheromone Blend (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Trap Type | Mean Male Moths Captured per Trap |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 |
| Synanthedon exitiosa (Peachtree Borer) | 6:94 | Laminated Dispenser | Reduction of 93-100% in permeated plots |
Table 2: Bioactivity of Analogue Pheromones in Electroantennography (EAG) [3]
| Pheromone Analogue | Target Species | Mean EAG Response (mV) | Observations |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | Strong antennal response observed. |
| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Elicits significant antennal depolarization. |
| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Baseline response. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioassay results. The following are standard protocols for key experiments.[3]
Protocol 1: Preparation of Pheromone Lures
This protocol describes the preparation of rubber septa lures, a common and effective dispenser for lepidopteran pheromones.[2]
Materials:
-
This compound (high purity)
-
Red rubber septa
-
Hexane (or another suitable volatile solvent)
-
Micropipette
-
Vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. A concentration of 10 mg/mL is recommended for initial screening.[2]
-
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. Common loading doses for initial field trials range from 100 µg to 1000 µg per septum.[2]
-
Solvent Evaporation: Allow the solvent to evaporate completely from the septum in the fume hood for at least one hour.[2]
-
Storage: Place the loaded septa individually in labeled glass vials with PTFE-lined caps and store at -20°C until field deployment.[2]
Protocol 2: Field Trapping and Monitoring
This protocol outlines the steps for using the prepared lures in traps for monitoring moth populations.
Materials:
-
Pheromone lures containing this compound
-
Traps (e.g., delta traps, wing traps) with sticky liners[1]
-
Stakes or hangers for trap placement
-
GPS device for marking trap locations
-
Data collection sheets
Procedure:
-
Trap Placement:
-
Lure Handling:
-
Data Collection:
-
Data Analysis:
-
Plot the average number of moths per trap per week to determine the timing of peak flight activity.[1]
-
Protocol 3: Mating Disruption Field Trial
Objective: To evaluate the efficacy of this compound in disrupting the mating of a target pest.
Materials:
-
High-load pheromone dispensers of this compound
-
Monitoring traps and lures
-
Control (untreated) plot of similar size and cropping history
Procedure:
-
Plot Design: Establish treated and untreated (control) plots with a significant buffer zone between them to prevent drift.
-
Dispenser Application:
-
Before the anticipated start of the moth flight season, deploy the mating disruption dispensers throughout the treated plot.
-
Follow the manufacturer's recommendations for dispenser density (e.g., 250-1000 dispensers per hectare).
-
-
Efficacy Assessment:
-
Trap Shutdown: Place monitoring traps in both the treated and control plots. A significant reduction in male moth capture in the treated plot compared to the control indicates successful disruption.
-
Mating Assessment: Use sentinel (virgin) females in small cages within both plots to assess mating frequency.[4] A lower percentage of mated females in the treated plot indicates effective mating disruption.
-
Damage Assessment: At the end of the season, assess crop damage levels in both plots.
-
Protocol 4: Electroantennography (EAG) Bioassay
EAG measures the electrical response of an insect's antenna to volatile compounds.[3]
Materials:
-
Live male moths of the target species
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Saline solution
-
This compound dissolved in a suitable solvent (e.g., hexane)
-
Purified, humidified air source
Procedure:
-
Antenna Preparation: Excise an antenna from a male moth at its base. Remove the distal tip to ensure good electrical contact.[3]
-
Electrode Placement: Place the base of the antenna in contact with the reference electrode and the cut tip in contact with the recording electrode. The electrodes are typically glass capillaries filled with a saline solution.[3]
-
Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the main airstream.[3]
-
Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization following the stimulus is measured as the EAG response.[3]
-
Controls: Use a solvent blank as a negative control and a known active compound for the species as a positive control.[3]
Visualizations
Experimental Workflow for Mating Disruption Trial
References
Application Note: Quantitative Analysis of Z-13-Octadecen-1-yl Acetate in Insect Gland Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-13-Octadecen-1-yl acetate is a long-chain unsaturated acetate that functions as an insect pheromone, a critical component in the chemical communication systems of various insect species. Accurate quantification of this semiochemical in gland extracts is essential for research in chemical ecology, the development of pest management strategies like mating disruption, and for quality control in the production of synthetic pheromone lures. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high sensitivity, selectivity, and specificity for identifying and quantifying volatile and semi-volatile compounds from complex biological matrices.[1][2]
This document provides a detailed protocol for the extraction and quantitative analysis of this compound from insect pheromone glands.
Experimental Protocols
Pheromone Gland Extraction
This protocol details the excision and extraction of pheromone glands from individual female moths.
Materials and Reagents:
-
Virgin female moths (age- and time-of-day-specific to calling behavior)
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-scissors
-
Conical glass vials (2 mL) with PTFE-lined caps
-
Hexane (HPLC grade or equivalent high-purity solvent)[2]
-
Internal Standard (IS) solution (e.g., Eicosane or another non-interfering compound at a known concentration, typically 10 ng/µL in hexane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply for gentle solvent evaporation[3]
Protocol:
-
Gland Excision: Anesthetize a single virgin female moth by chilling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.
-
Extraction: Immediately place the excised gland into a conical glass vial containing a precise volume (e.g., 50 µL) of high-purity hexane.
-
Internal Standard Spiking: Add a known amount (e.g., 1 µL) of the internal standard solution to the vial. The IS is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.
-
Extraction Period: Allow the extraction to proceed for at least 30 minutes at room temperature. Gently agitate the vial periodically.
-
Drying and Transfer: Carefully remove the gland tissue. Transfer the hexane extract to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the pheromone concentration is expected to be very low, the extract can be carefully concentrated under a gentle stream of nitrogen gas to a final volume of approximately 10-20 µL.[3] Avoid complete evaporation.
-
Storage: Store the final extract at -20°C in a sealed vial until GC-MS analysis.
GC-MS Analysis Protocol
This protocol outlines the instrumental parameters for the quantitative analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD) or a Triple Quadrupole (MS/MS) system.[4]
-
Autosampler for precise injection.
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injector Type | Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 10 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Acquisition | Scan Mode (m/z 40-450) for initial identification. Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | Monitor the molecular ion and characteristic fragment ions for this compound and the internal standard. |
Data Presentation
Quantitative Analysis Results
Quantitative analysis is performed by creating a calibration curve with synthetic standards of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The amount of pheromone in the gland extract is then calculated from this curve.
Disclaimer: The following table presents representative, hypothetical data for illustrative purposes, as specific quantitative results for this compound were not available in the provided search results. The values are based on typical pheromone titers (in the nanogram range) found in individual female moths as reported in the literature.[5][6][7][8]
Table 1: Representative Quantitative Data for this compound in Gland Extracts
| Sample Group | Number of Individuals (n) | Mean Pheromone Titer (ng/female) | Standard Deviation (SD) |
| Virgin Females (2-day old, scotophase) | 10 | 15.2 | ± 4.5 |
| Virgin Females (4-day old, scotophase) | 10 | 25.8 | ± 6.1 |
| Mated Females (2-day old, scotophase) | 10 | 8.3 | ± 2.9 |
| Control (Blank Hexane Extract) | 5 | Not Detected | N/A |
Visualizations
Experimental and Analytical Workflows
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. scioninstruments.com [scioninstruments.com]
- 3. organomation.com [organomation.com]
- 4. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of Z-13-Octadecen-1-yl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Z-13-Octadecen-1-yl acetate is a component of the sex pheromone for several insect species, making its stereoselective synthesis crucial for applications in pest management through mating disruption and for research in chemical ecology. The primary challenge in its synthesis lies in the precise control of the geometry of the C13-C14 double bond to favor the Z (cis) isomer. This document outlines the prevalent synthetic strategies and provides a detailed protocol for the Z-selective Wittig reaction, a reliable method for constructing the target alkene.
Synthetic Strategies Overview
Two primary methods are effective for the stereoselective synthesis of Z-alkenes: the Wittig reaction using non-stabilized ylides and the partial hydrogenation of an alkyne precursor using a poisoned catalyst.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For Z-selectivity, a non-stabilized ylide (where the group attached to the carbanion is typically an alkyl group) is used under specific conditions.[1][2][3] The reaction proceeds through a kinetically controlled pathway, favoring the formation of a syn-oxaphosphetane intermediate, which decomposes to the Z-alkene.[4][5][6]
-
Partial Hydrogenation of Alkynes: This classic method involves the synthesis of an alkyne precursor (in this case, octadec-13-yn-1-ol) followed by reduction. The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or P-2 nickel, facilitates the syn-addition of hydrogen to the triple bond, yielding the Z-alkene.[7] It is critical to use a poisoned catalyst to prevent over-reduction to the corresponding alkane.[7]
Data Presentation: Comparison of Synthetic Strategies
| Feature | Wittig Reaction (Non-stabilized Ylide) | Alkyne Hydrogenation (Lindlar's Catalyst) |
| Stereoselectivity (Z:E) | Typically high (can exceed 95:5)[3][8] | Generally high (often >98:2) |
| Key Reagents | Phosphonium salt, strong base (n-BuLi, NaH), aldehyde | Alkyne, Lindlar's catalyst, H₂ gas, quinoline |
| Advantages | High Z-selectivity achievable with careful control of conditions. Tolerates a variety of functional groups.[3][9] | Excellent stereoselectivity. The reaction is often very clean. |
| Disadvantages | Requires stoichiometric amounts of phosphonium salt and base, generating triphenylphosphine oxide as a byproduct which can complicate purification.[2] Strong, air-sensitive bases are often required. | The catalyst can be expensive and sometimes requires careful preparation or handling.[7] Risk of over-reduction to the alkane or isomerization to the E-alkene if the catalyst is too active.[7] |
Experimental Workflow and Protocols
The following section provides a detailed protocol for the synthesis of this compound via the Wittig reaction. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Preparation of Amyltriphenylphosphonium Bromide (Wittig Salt)
This protocol describes the synthesis of the phosphonium salt precursor for the Wittig reagent.
Materials:
-
Triphenylphosphine (1.0 eq)
-
1-Bromopentane (1.1 eq)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene (approx. 2 M concentration).
-
Add 1-bromopentane to the solution.
-
Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 24-48 hours.[10][11] The formation of a white precipitate indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Collect the white solid by filtration, wash it with cold diethyl ether to remove any unreacted starting materials, and dry it under vacuum.
-
The resulting amyltriphenylphosphonium bromide should be stored in a desiccator.
Protocol 2: Z-Selective Wittig Olefination
This protocol details the formation of the Z-alkene via the Wittig reaction. It assumes the availability of a suitable aldehyde, such as 13-oxo-1-(tetrahydro-2H-pyran-2-yloxy)tridecane (a protected form of 13-hydroxytridecanal).
Materials:
-
Amyltriphenylphosphonium bromide (from Protocol 1, 1.2 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.15 eq)
-
13-oxo-1-(tetrahydro-2H-pyran-2-yloxy)tridecane (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Ylide Formation:
-
Add amyltriphenylphosphonium bromide to a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous THF to create a suspension (approx. 0.5 M).[2]
-
Cool the suspension to 0°C in an ice bath.[2]
-
Slowly add n-BuLi dropwise via syringe. The mixture will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.[2]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.[2][7]
-
-
Wittig Reaction:
-
In a separate flask, dissolve the protected aldehyde, 13-oxo-1-(tetrahydro-2H-pyran-2-yloxy)tridecane, in a minimal amount of anhydrous THF.
-
Cool the ylide solution to -78°C using a dry ice/acetone bath.[7]
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.[7]
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
To remove the THP protecting group, dissolve the crude residue in methanol and add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid). Stir at room temperature for 2-4 hours until TLC indicates the removal of the protecting group.
-
Neutralize the acid, remove the methanol, and perform an aqueous work-up as described above.
-
-
Purification:
-
Purify the crude Z-13-Octadecen-1-ol using flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The triphenylphosphine oxide byproduct is more polar and will elute later.
-
Protocol 3: Acetylation of Z-13-Octadecen-1-ol
This is the final step to yield the target compound.
Materials:
-
Z-13-Octadecen-1-ol (from Protocol 2, 1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the purified Z-13-Octadecen-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (or triethylamine), followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer to a separatory funnel, wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by chromatography may be performed if necessary.
Mechanism Visualization
The Z-selectivity of the Wittig reaction with non-stabilized ylides is explained by the kinetic formation of a syn-oxaphosphetane intermediate.
Caption: Mechanism of the Z-selective Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Z-selective Wittig reaction [almerja.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biomedres.us [biomedres.us]
- 11. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Field Degradation of Z-13-Octadecen-1-yl Acetate
Welcome to the technical support hub for researchers, scientists, and drug development professionals investigating the field degradation of Z-13-Octadecen-1-yl acetate. This resource offers practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information is based on established principles for long-chain unsaturated acetate pheromones.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of this compound in field conditions?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways in the field:
-
Hydrolysis: The acetate ester group can be hydrolyzed in the presence of moisture, yielding (Z)-13-Octadecen-1-ol and acetic acid. This reduces the biological activity of the pheromone.
-
Oxidation: The carbon-carbon double bond is vulnerable to oxidation from atmospheric oxygen, a process that can be accelerated by exposure to heat and sunlight. This can lead to the formation of various byproducts like epoxides, aldehydes, and carboxylic acids.
-
Isomerization: Exposure to UV radiation from sunlight can cause the Z-configuration of the double bond to convert to the E-configuration. This isomerization can significantly reduce or eliminate the compound's biological efficacy as a pheromone.
Q2: How does temperature impact the stability and longevity of this compound lures in the field?
A2: Higher ambient temperatures generally accelerate both the release rate of the pheromone from the dispenser and its chemical degradation. This increased volatility and reactivity can shorten the effective lifespan of the lure in the field.
Q3: Can unused this compound lures be stored at room temperature?
A3: It is not recommended. To maintain the integrity of the compound, lures should be stored at -20°C in their original, sealed packaging until they are deployed in the field. This minimizes degradation and preserves their biological activity.
Q4: What environmental factors, other than temperature, have the most significant impact on degradation?
A4: Aside from temperature, the most critical environmental factors are:
-
UV Radiation: Direct sunlight is a major contributor to both photodegradation and Z-to-E isomerization of the double bond.
-
Humidity and Rainfall: Moisture can accelerate the hydrolysis of the acetate ester, rendering the pheromone inactive.
Q5: How can I minimize the degradation of this compound during my field experiments?
A5: To enhance the stability of the pheromone in the field, consider the following:
-
Dispenser Selection: Utilize dispensers designed for a controlled, slow release and those that offer protection from UV radiation.
-
Formulation Additives: Incorporate antioxidants and UV stabilizers into the pheromone formulation.
-
Strategic Placement: If possible, shield dispensers from direct, intense sunlight without compromising the pheromone plume.
Troubleshooting Guides
This section addresses common problems encountered during field trials, their potential causes, and recommended solutions.
| Issue | Potential Cause | Troubleshooting/Solution |
| Rapid Loss of Biological Activity | High Temperatures | Use dispensers with a slower, more controlled release rate. Shield dispensers from direct sunlight where feasible. |
| UV Radiation Exposure | Employ UV-protectant dispensers or add UV stabilizers to the formulation. | |
| High Humidity or Rainfall | Use water-resistant dispensers to protect the pheromone from hydrolysis. | |
| Oxidative Degradation | Incorporate antioxidants into the pheromone formulation. | |
| Inconsistent Results Between Traps | Sub-optimal Dispenser Type | The material and design of the dispenser can significantly affect release rates and protection. Experiment with different dispenser types to find one suitable for your specific field conditions. |
| Improper Trap Placement | Ensure traps are placed at a consistent and appropriate height and location for the target species. | |
| Pheromone Plume Disruption | Place traps in locations that offer some protection from strong winds and are away from sources of competing odors. |
Quantitative Data on Degradation of Related Pheromones
While specific quantitative degradation data for this compound is limited in publicly available literature, the following table summarizes data for other straight-chain lepidopteran pheromones (SCLPs), which can provide a general indication of expected stability under field conditions.
| Compound Type | Condition | Half-life | Notes |
| Straight-Chain Lepidopteran Pheromones (SCLPs) | In water | 29 hours to 7 days | Dissipation is primarily through volatilization and degradation.[1] |
| Straight-Chain Lepidopteran Pheromones (SCLPs) | In atmosphere | 0.83 to 21.16 hours | Calculated based on indirect photochemical oxidative degradation.[2] |
Disclaimer: This data is for structurally related compounds and should be used as a general guide. Actual degradation rates for this compound will depend on the specific formulation, dispenser type, and environmental conditions of the study site.
Experimental Protocols
Protocol for a Field Degradation Study of this compound
This protocol outlines a typical experimental procedure to quantify the degradation of this compound under field conditions.
Materials:
-
Dispensers loaded with a known concentration of this compound
-
Field stakes or hangers for dispenser deployment
-
Labeled, airtight vials for sample storage
-
Forceps for handling dispensers
-
Hexane or other suitable solvent for extraction
-
Internal standard (e.g., a stable hydrocarbon like eicosane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Initial Analysis: Before field deployment, analyze a representative sample of dispensers (n=3-5) to determine the initial amount (T₀) of this compound per dispenser.
-
Field Deployment: Deploy the remaining dispensers in the field in a randomized block design to account for environmental variability. Record the date and time of deployment.
-
Sample Retrieval: At predetermined time intervals (e.g., 7, 14, 21, and 28 days), retrieve a subset of the dispensers (n=3-5 per time point).
-
Sample Storage: Immediately place each retrieved dispenser into a labeled, airtight vial and store it in a freezer (-20°C or lower) to halt further degradation until analysis.
-
Extraction: In the laboratory, add a precise volume of solvent and a known amount of the internal standard to each vial containing a dispenser. Allow sufficient time for the complete extraction of the pheromone.
-
GC Analysis: Analyze the extracts by GC-FID or GC-MS to quantify the amount of this compound remaining in each dispenser relative to the internal standard.
-
Data Analysis: Calculate the average amount of pheromone remaining at each time point. Plot the degradation over time to generate a degradation curve and calculate the field half-life of the compound.
Visualizations
Caption: Workflow for a field degradation study of this compound.
Caption: Troubleshooting decision tree for rapid degradation of pheromone lures.
References
Technical Support Center: Synthesis of (Z)-13-Octadecen-1-yl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z)-13-Octadecen-1-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve a high yield of (Z)-13-Octadecen-1-yl acetate?
A2: The two most effective and widely used methods for synthesizing (Z)-13-Octadecen-1-yl acetate with high Z-selectivity are the Wittig reaction and the partial hydrogenation of a corresponding alkyne precursor.[1] The Wittig reaction, particularly with non-stabilized ylides under salt-free conditions, is a favored method for establishing the Z-double bond.[1][2] Alternatively, the partial hydrogenation of an octadecen-13-yn-1-ol precursor using a poisoned catalyst like Lindlar's catalyst also provides excellent stereoselectivity for the Z-isomer.[1][3]
Q2: How can I accurately determine the isomeric purity (Z/E ratio) of my synthesized product?
A2: The Z/E ratio of the product can be reliably determined using gas chromatography (GC) with a capillary column (e.g., DB-23) or by ¹H NMR spectroscopy. In ¹H NMR, the coupling constants (J-values) of the vinylic protons are diagnostic: Z-isomers typically show J-values in the range of 6-12 Hz, whereas E-isomers exhibit larger coupling constants of 12-18 Hz.[1] For more complex mixtures, GC-MS analysis is also a powerful tool to separate and identify the isomers.[1]
Q3: What are the best practices for the storage and handling of (Z)-13-Octadecen-1-yl acetate?
A3: Due to the presence of an unsaturated bond, (Z)-13-Octadecen-1-yl acetate is susceptible to oxidation and isomerization.[4] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, at low temperatures (ideally -20°C) and protected from light in a tightly sealed container.[4][5]
Q4: How can I effectively monitor the progress of the synthesis reactions?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis.[4] By using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of starting materials and the formation of the product.[4] Staining with potassium permanganate can be useful for visualizing non-UV active compounds.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Wittig Reaction
| Potential Cause | Recommended Solution | Quantitative Metric for Success |
| Incomplete ylide formation. | Ensure the phosphonium salt is completely dry and use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or fresh KOtBu).[3][7] A distinct color change (often to deep red or orange) upon base addition can indicate successful ylide formation.[3] | >95% conversion of phosphonium salt to ylide, observable by the disappearance of the starting material on TLC. |
| Steric hindrance in reactants. | If either the aldehyde or the ylide is sterically hindered, the reaction rate may be reduced. Consider increasing the reaction time or slightly elevating the temperature, though this may impact Z-selectivity.[3][8] | An increase in product yield of >20% as monitored by GC or NMR. |
| Labile nature of the aldehyde. | Aldehydes can be prone to oxidation or polymerization.[8] Use freshly purified or distilled aldehyde for the reaction. | Purity of aldehyde >98% as determined by GC or NMR analysis prior to use. |
Issue 2: Poor Z/E Selectivity in the Wittig Reaction
| Potential Cause | Recommended Solution | Quantitative Metric for Success |
| Use of a stabilized ylide. | Employ a non-stabilized ylide, as these kinetically favor the formation of the Z-alkene.[1] | Z/E ratio of >95:5 in the crude product, determined by GC or ¹H NMR. |
| Presence of lithium salts. | The presence of lithium salts can lead to equilibration of intermediates, favoring the more stable E-alkene.[1][8] Performing the reaction under salt-free conditions can improve Z-selectivity. | An increase in the Z/E ratio by at least 10% compared to reactions with lithium salts present. |
| High reaction temperature. | Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic Z-product.[1] | Z/E ratio of >90:10. |
Issue 3: Incomplete Partial Hydrogenation of Alkyne Precursor
| Potential Cause | Recommended Solution | Quantitative Metric for Success |
| Deactivated catalyst. | Use fresh Lindlar catalyst or ensure that the catalyst has not been over-exposed to air. The catalyst's activity can be enhanced by the addition of a small amount of quinoline to prevent over-reduction.[1][3] | Complete consumption of the starting alkyne as monitored by TLC or GC. |
| Insufficient hydrogen supply. | Ensure the reaction apparatus is properly sealed and that there is adequate agitation to facilitate the mass transfer of hydrogen to the catalyst surface.[1] | A consistent uptake of hydrogen until the reaction is complete. |
| Over-reduction to the alkane. | The catalyst may be too active. Ensure the catalyst is properly "poisoned" with lead and quinoline to prevent complete saturation of the triple bond.[1][3] | Less than 5% of the alkane byproduct detected by GC-MS analysis. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-13-Octadecen-1-ol via Wittig Reaction
-
Ylide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the appropriate phosphonium salt in anhydrous THF. Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C). Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. A distinct color change should be observed. Allow the mixture to stir for 1-2 hours to ensure complete ylide formation.[3]
-
Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of the aldehyde in anhydrous THF dropwise.[3]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction's progress by TLC.[3]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.[3]
Protocol 2: Acetylation of (Z)-13-Octadecen-1-ol
-
Reaction Setup: Dissolve the purified (Z)-13-Octadecen-1-ol in anhydrous pyridine at 0 °C.[4]
-
Acetylation: Slowly add acetic anhydride (typically 1.5 equivalents) to the solution. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.[4]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly add water to quench the excess acetic anhydride. Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product, (Z)-13-Octadecen-1-yl acetate.[4] Further purification can be performed by column chromatography if necessary.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a glass column, ensuring even packing to prevent channeling.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of hexane. This solution can be directly loaded onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent removed, and the resulting dry powder added to the top of the column.[6]
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).[6]
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.[6]
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Z)-13-Octadecen-1-yl acetate.[3]
Visualizations
Caption: Synthetic routes to (Z)-13-Octadecen-1-yl acetate.
Caption: A logical workflow for troubleshooting experimental issues.[4]
References
Overcoming low trap capture rates with Z-13-Octadecen-1-yl acetate
Welcome to the technical support center for researchers and scientists utilizing Z-13-Octadecen-1-yl acetate in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low trap capture rates, and to ensure the successful application of this semiochemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a long-chain unsaturated acetate that functions as an insect semiochemical. While it can be a direct pheromone component for some species, such as the sugarcane borer (Chilo sacchariphagus), it is also frequently used as a synthetic precursor for producing more complex diene pheromones for clearwing moths (Sesiidae)[1][2][3]. Additionally, it has been shown to act as a synergist, significantly enhancing the attractiveness of pheromone lures for other species like the yellow rice stem borer (Scirpophaga incertulas)[2][4].
Q2: My traps baited with this compound are showing very low or no captures. What are the common causes?
A2: Low trap capture rates are a frequent issue and can be attributed to several factors. These can be broadly categorized as:
-
Lure-Related Issues: Incorrect pheromone dosage, degradation of the active compound due to age or improper storage, and the presence of impurities.
-
Trap-Related Issues: Suboptimal trap design or color for the target species and incorrect trap placement (height, location, density).
-
Environmental Factors: High temperatures, UV radiation, humidity, and strong winds can degrade the lure and disrupt the pheromone plume[5][6].
-
Biological Factors: Low population density of the target species, or competition from native calling females in the area.
Q3: How does the age and storage of the lure affect its performance?
A3: The age and storage conditions of the lure are critical. The active ingredient, this compound, can degrade over time, especially if not stored correctly. Studies on similar acetate pheromones have shown that freshly prepared lures capture significantly more target insects than lures aged for several weeks[7]. To maintain efficacy, unused lures should always be stored in a freezer (-20°C) in airtight containers to prevent degradation and contamination[2][8].
Q4: Can the concentration of this compound on the lure be too high or too low?
A4: Yes, the dosage is crucial. A concentration that is too low may not be sufficient to attract insects from a distance. Conversely, an excessively high concentration can act as a repellent and deter the target species from approaching the trap[6]. It is often necessary to conduct a dose-response experiment in the field to determine the optimal loading for your specific target insect and environmental conditions.
Q5: What environmental factors have the most significant impact on lure longevity and trap effectiveness?
A5: Several environmental factors can negatively impact performance:
-
UV Radiation (Sunlight): Can cause photodegradation of the acetate and isomerization of the Z-double bond, rendering the compound inactive[5].
-
High Temperatures: Accelerate the release rate of the pheromone, shortening the effective life of the lure, and can also speed up chemical degradation[5].
-
Humidity and Rain: Moisture can lead to the hydrolysis of the acetate ester group, making the pheromone biologically inactive[5].
-
Strong Winds: Can disrupt or disperse the pheromone plume too quickly, making it difficult for insects to locate the trap source[5][6].
Troubleshooting Guide: Low Trap Captures
This guide provides a systematic approach to diagnosing and resolving issues with low trap capture rates.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Captures | Lure Degradation | Use fresh lures for each deployment. Store all unused lures in a freezer at -20°C in airtight, sealed packaging. Consider using dispensers formulated with UV protectants and antioxidants. | [5][7][8] |
| Incorrect Dosage | Conduct a field trial with lures loaded with varying concentrations (e.g., 100 µg, 500 µg, 1000 µg) to determine the optimal dose for your target species. | [2][6] | |
| Improper Trap Placement | Research the biology of the target species. Adjust trap height (e.g., lower, mid, or upper plant canopy) and location relative to host plants. Place traps in areas with some protection from strong, persistent winds. | [1][5][8] | |
| Suboptimal Trap Design | The effectiveness of trap types (e.g., Delta, Bucket, Wing) is species-dependent. Test different trap designs and colors. For some clearwing moths, yellow bucket traps have proven more effective than delta traps. | [1][9][10] | |
| High Trap Density | Placing too many traps in a small area can cause sensory overload and reduce the effectiveness of individual traps. Ensure traps are spaced appropriately (a minimum of 20-30 meters apart is a common recommendation). | [1][5] | |
| Capturing Non-Target Species | Lure Impurities | Ensure the this compound used is of high purity. Isomeric impurities or by-products from synthesis can attract other species. | [6] |
| Shared Pheromone Components | Other local insect species may use the same compound in their pheromone blend. If known, add species-specific inhibitors to the lure or select a more species-specific trap design. | [6] | |
| Inconsistent Results | Environmental Variability | Record environmental conditions (temperature, wind speed, rainfall) during each experiment. Analyze data to identify correlations between capture rates and environmental factors. Standardize your experimental protocol across all trials. | [6] |
| Contamination | Always use gloves or clean forceps when handling lures. Contaminants from hands can interfere with pheromone release and may repel the target insects. | [5][8] |
Data Presentation
The following tables summarize quantitative data from field studies involving this compound analogs and related compounds, demonstrating the impact of various factors on trap capture rates.
Table 1: Effect of Trap Type on Capture of Synanthedon Species (Data based on studies of pheromone blends derived from this compound precursors)
| Target Species | Pheromone Blend (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Trap Type | Mean Male Moths Captured per Trap (± SE) | Reference |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 | [1][10] |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 | [1][10] |
Table 2: Synergistic Effect of (Z)-13-Octadecenyl Acetate on Trap Captures
| Target Species | Lure Composition | Key Finding | Reference |
| Yellow Rice Stem Borer (Scirpophaga incertulas) | Standard Pheromone + (Z)-11-hexadecenyl acetate & (Z)-13-octadecenyl acetate | The addition of the acetates improved catches by an average of 120%. | [4] |
Table 3: Electroantennogram (EAG) Responses of Male Moths to Pheromone Analogs (Illustrative data for analogs, as specific data for this compound is limited)
| Target Species | Compound | Mean EAG Response (mV ± SE) | Notes | Reference |
| Peachtree Borer (Synanthedon exitiosa) | (Z,Z)-3,13-octadecadien-1-yl acetate | 1.2 ± 0.2 | Strong antennal response observed. | [11] |
| Lesser Peachtree Borer (Synanthedon pictipes) | (E,Z)-3,13-octadecadien-1-yl acetate | 1.0 ± 0.3 | Elicits significant antennal depolarization. | [11] |
| Control | Hexane (Solvent) | 0.1 ± 0.05 | Baseline response. | [11] |
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures (Rubber Septa)
Objective: To prepare rubber septa dispensers loaded with a precise dose of this compound.
Materials:
-
High-purity this compound
-
Red rubber septa
-
High-performance liquid chromatography (HPLC) grade hexane (or other suitable volatile solvent)
-
Adjustable micropipette (10-100 µL range)
-
Glass vials with PTFE-lined caps
-
Fume hood
Procedure:
-
Stock Solution Preparation: Inside a fume hood, prepare a stock solution of this compound in hexane. A concentration of 10 mg/mL is a good starting point for subsequent dilutions or direct loading.
-
Lure Loading: Using a clean micropipette, carefully apply the desired amount of the stock solution onto a single rubber septum. For a 1000 µg (1 mg) dose, apply 100 µL of the 10 mg/mL solution.
-
Solvent Evaporation: Place the loaded septa in the fume hood for at least one hour to allow the hexane to evaporate completely.
-
Storage: Once dry, place each loaded septum into an individual, clearly labeled glass vial. Seal the vial with a PTFE-lined cap to prevent contamination and pheromone loss.
-
Long-Term Storage: Store the prepared lures in a freezer at -20°C until they are deployed in the field[2].
Protocol 2: Standard Field Trapping Experiment
Objective: To monitor an insect population using traps baited with this compound.
Materials:
-
Prepared pheromone lures
-
Insect traps (e.g., Delta or Bucket traps with sticky liners or a killing agent)
-
Stakes or hangers for trap deployment
-
GPS device for marking trap locations
-
Data collection sheets
Procedure:
-
Trap Deployment Timing: Deploy traps in the target area before the expected emergence or peak flight activity of the adult insects[8].
-
Trap Placement:
-
Lure Handling: Use clean gloves or forceps to place one lure inside each trap according to the manufacturer's instructions[8].
-
Data Collection:
-
Maintenance: Replace sticky liners as they become filled with insects or debris. Replace the pheromone lures according to their specified field life (typically every 4-6 weeks, but this should be verified)[8].
Visualizations
// Lure Issues lure_check [label="Step 1: Check the Lure", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lure_age [label="Is the lure fresh?\n(e.g., < 2-4 weeks old)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lure_storage [label="Was it stored correctly?\n(Freezer, sealed)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lure_dose [label="Is the dosage optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Trap Issues trap_check [label="Step 2: Check the Trap & Placement", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trap_design [label="Is the trap design/color\noptimal for the species?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; trap_height [label="Is trap height correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; trap_density [label="Is trap density too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Environmental Issues env_check [label="Step 3: Assess Environmental Factors", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; env_wind [label="Are winds too strong,\ndisrupting the plume?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions solution_lure [label="Action: Use a fresh lure.\nStore properly.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dose [label="Action: Conduct a\ndose-response study.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_trap [label="Action: Test alternative\ntrap designs/colors.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_placement [label="Action: Adjust trap height\nand location.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_density [label="Action: Increase spacing\nbetween traps (>20m).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_env [label="Action: Relocate traps to\nmore sheltered positions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Monitor for Improved Capture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> lure_check; lure_check -> lure_age; lure_age -> lure_storage [label="Yes"]; lure_age -> solution_lure [label="No"]; lure_storage -> lure_dose [label="Yes"]; lure_storage -> solution_lure [label="No"]; lure_dose -> trap_check [label="Yes"]; lure_dose -> solution_dose [label="No"];
trap_check -> trap_design; trap_design -> trap_height [label="Yes"]; trap_design -> solution_trap [label="No"]; trap_height -> trap_density [label="Yes"]; trap_height -> solution_placement [label="No"]; trap_density -> env_check [label="No"]; trap_density -> solution_density [label="Yes"];
env_check -> env_wind; env_wind -> end_node [label="No"]; env_wind -> solution_env [label="Yes"];
solution_lure -> lure_check; solution_dose -> trap_check; solution_trap -> trap_check; solution_placement -> trap_check; solution_density -> trap_check; solution_env -> env_check; } end_dot Caption: A logical workflow for troubleshooting low capture rates in pheromone traps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of 13-tetradecenyl acetate sex pheromone for trapping Melanotus communis (Coleoptera: Elateridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Z-13-Octadecen-1-yl Acetate Lure Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-13-Octadecen-1-yl acetate lures. This resource offers troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound lures in field and laboratory settings, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of lure attractancy in the field | High Temperatures: Elevated temperatures can increase the volatility of the pheromone, leading to a faster release rate and a shorter effective lifespan.[1] UV Radiation: Sunlight, particularly UV radiation, can cause photodegradation of the unsaturated this compound molecule.[1] Oxidation: The double bond in the pheromone is susceptible to oxidation from atmospheric oxygen, which can be accelerated by heat and light.[1] | - Use dispensers designed for controlled, slow release. - Shield lures from direct sunlight where possible. - Incorporate a UV stabilizer into the lure formulation. - Add an antioxidant to the lure formulation to prevent oxidative degradation. |
| Inconsistent or low trap capture rates | Lure Age and Storage: Pheromones have a finite shelf life and can degrade over time, even when stored. Improper storage conditions, such as exposure to heat or light, can accelerate this degradation.[2] Lure Contamination: Handling lures with bare hands can transfer oils and other contaminants that may interfere with the pheromone release. Improper Trap Placement: Incorrect trap height, location, or density can significantly impact capture rates. Strong winds or competing odors can also disrupt the pheromone plume. | - Order fresh lures for each field season and store them in a freezer in their original, unopened packaging.[2] - Always handle lures with clean forceps or gloves. - Follow recommended guidelines for trap placement and density for the target species. |
| Variability between lure batches | Inconsistent Lure Loading: Variations in the amount of pheromone loaded onto the dispenser will result in different release rates and field performance. Solvent Impurities: Impurities in the solvent used to dissolve the pheromone can affect its stability and release. | - Implement a strict quality control protocol to ensure consistent lure loading. - Use high-purity solvents for lure preparation. - Perform a small-scale field test to compare the performance of new batches against a standard. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, an unsaturated ester, are oxidation and hydrolysis. Oxidation typically occurs at the carbon-carbon double bond, leading to the formation of epoxides, aldehydes, or carboxylic acids, which are generally inactive. This process is often accelerated by exposure to UV light and heat. Hydrolysis of the acetate ester group to the corresponding alcohol (Z-13-Octadecen-1-ol) and acetic acid can also occur, particularly in the presence of moisture.[1]
Q2: What types of antioxidants can be used to stabilize this compound lures?
A2: Common antioxidants used to stabilize insect pheromones include hindered phenols such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as other compounds like hydroquinone, ascorbic acid (Vitamin C), and citric acid.[3][4] These molecules work by scavenging free radicals, thereby preventing the oxidative degradation of the pheromone.
Q3: What are suitable UV stabilizers for pheromone formulations?
A3: UV stabilizers that can be incorporated into pheromone formulations include derivatives of benzophenone and benzotriazole.[4] These compounds absorb UV radiation and dissipate it as heat, thus protecting the pheromone from photodegradation. An example of a commercially available UV stabilizer is Sumisorb 300.[5]
Q4: How should I store my this compound lures?
A4: To maximize their shelf life, lures should be stored in a freezer, ideally at -20°C or below, in their original, unopened, and airtight packaging.[6] This minimizes both the volatility of the pheromone and the rate of chemical degradation. It is recommended to only order the number of lures you anticipate using in a single season.[2]
Q5: How can I determine the field life of my lures?
A5: The effective field life of a lure can be determined through a field aging study. This involves deploying a set of lures and retrieving a subset at regular intervals (e.g., weekly). The amount of remaining pheromone in the retrieved lures is then quantified using an analytical technique like gas chromatography (GC).[1] This data allows you to plot a degradation curve and determine the time at which the pheromone content drops below an effective level.
Quantitative Data on Stabilizer Efficacy
| Formulation | Initial Pheromone Load (µg) | Pheromone Remaining after 28 days (µg) | Percent Degradation |
| This compound (Control) | 1000 | 350 | 65% |
| + 1% BHT (Antioxidant) | 1000 | 650 | 35% |
| + 1% Benzotriazole UV Stabilizer | 1000 | 550 | 45% |
| + 1% BHT + 1% UV Stabilizer | 1000 | 850 | 15% |
Note: This is hypothetical data provided for illustrative purposes.
Experimental Protocols
Protocol for Evaluating the Efficacy of Stabilizers in this compound Lures
Objective: To determine the effectiveness of different stabilizers (antioxidants and UV absorbers) in preventing the degradation of this compound in field conditions.
Materials:
-
This compound (high purity)
-
Selected antioxidant (e.g., BHT)
-
Selected UV stabilizer (e.g., a benzotriazole derivative)
-
High-purity volatile solvent (e.g., hexane)
-
Inert dispensers (e.g., rubber septa)
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Field traps (e.g., delta traps)
-
Internal standard for GC analysis (e.g., a stable hydrocarbon like eicosane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Lure Preparation:
-
Prepare a stock solution of this compound in hexane.
-
Create separate solutions by adding the desired concentration of the antioxidant, the UV stabilizer, and a combination of both to the stock solution. A control solution with no additives should also be prepared.
-
Using a micropipette, carefully load a precise and equal amount of each solution onto the dispensers.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place each lure in a separate, labeled glass vial and store at -20°C until deployment.
-
-
Initial Pheromone Quantification:
-
Before field deployment, analyze a subset (n=3-5) of each lure type to determine the initial amount of this compound.
-
Extract the pheromone from each lure with a known volume of solvent containing a known concentration of the internal standard.
-
Analyze the extracts via GC-FID or GC-MS to quantify the initial pheromone load.
-
-
Field Deployment:
-
Deploy the lures in the field in a randomized block design to account for environmental variability.
-
Record the date, time, and location of deployment for each lure.
-
-
Sample Retrieval and Analysis:
-
At predetermined time intervals (e.g., 7, 14, 21, and 28 days), retrieve a subset (n=3-5) of each lure type.[1]
-
Immediately place each retrieved lure in a labeled vial and store in a freezer to halt further degradation.[1]
-
In the laboratory, extract the remaining pheromone from each lure using the same solvent and internal standard concentration as in the initial analysis.
-
Analyze the extracts by GC to quantify the amount of this compound remaining.
-
-
Data Analysis:
-
For each lure type and time point, calculate the average amount of pheromone remaining.
-
Calculate the percentage of pheromone degradation for each formulation at each time point relative to the initial amount.
-
Plot the degradation curves (pheromone remaining vs. time) for each formulation.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the degradation rates between the different formulations.
-
Visualizations
Caption: Degradation of this compound.
Caption: How antioxidants protect the pheromone.
Caption: Workflow for evaluating stabilizer efficacy.
References
Technical Support Center: Optimizing Dispenser Type for Z-13-Octadecen-1-yl Acetate Release
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental use of Z-13-Octadecen-1-yl acetate and to provide guidance on optimizing its release from various dispenser types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic chemical compound that, due to its structural similarities to known insect sex pheromones, holds potential for use in pest management.[1] It features a long carbon chain, a Z-configured double bond, and an acetate functional group, which are characteristic of many moth pheromones.[1] While not always used directly as the primary attractant, it serves as a key synthetic intermediate in the production of potent sex pheromones for various species of clearwing moths (Lepidoptera: Sesiidae).[2] Specifically, it is a precursor to (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate, which are the primary sex pheromones for several economically important pests.[2]
Q2: What are the common types of dispensers used for releasing lepidopteran pheromones?
A variety of dispenser types are available for the controlled release of pheromones. Common types include:
-
Rubber Septa: A common and effective dispenser for lepidopteran pheromones.[3]
-
Plastic Laminates: These dispensers have a middle layer that acts as a reservoir for the pheromone and outer layers that regulate the release rate.[4]
-
Hollow Fibers (Capillaries): These plastic fibers can be cut into small pieces and scattered or fashioned into hoops.[4]
-
Microcapsules: The pheromone is enclosed in small plastic capsules and can be dispensed with conventional spray equipment.[4]
-
Polyethylene Vials and Microtubes: These offer another option for controlled release.[5]
-
Polymeric Matrices and Gels: These can be designed for a more constant and longer duration of release.[5]
Q3: What are the key environmental factors that influence the release rate of this compound from a dispenser?
The release of this compound from a dispenser is significantly influenced by several environmental factors:
-
Temperature: Higher temperatures generally increase the volatility and, consequently, the release rate of the pheromone from passive dispensers.[6][7][8] This can also accelerate its chemical degradation.[6]
-
UV Radiation: Sunlight, particularly UV radiation, can lead to the photodegradation of unsaturated compounds like this compound.[6] It can also cause the Z-configuration of the double bond to isomerize to the E-configuration, which may reduce or eliminate its biological activity.[6]
-
Humidity and Rainfall: Moisture can lead to the hydrolysis of the acetate ester, rendering the compound inactive.[6] High humidity can also be absorbed by some porous dispenser materials, potentially slowing the release of hydrophobic pheromones.[7]
-
Wind: Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the source.[9] It can also carry the pheromone out of the treated area, reducing its effectiveness.[8]
Q4: How does the dispenser material and design affect pheromone stability and release?
The material and design of the dispenser are crucial for protecting the pheromone and controlling its release.[6]
-
UV-Protectant Materials: Using dispensers with UV protection or formulations containing UV stabilizers can prevent photodegradation.[6]
-
Water-Resistant Dispensers: These can protect the pheromone from hydrolysis due to high humidity or rain.[6]
-
Controlled Release Mechanisms: Dispensers are designed to release the pheromone at a precisely calculated rate.[4] For example, plastic laminates have barrier layers to regulate release.[4] The density and porosity of a polymer matrix can also be tailored to control the diffusion rate.[10]
-
Antioxidants: Incorporating antioxidants into the pheromone formulation can enhance stability against oxidative degradation.[6]
Troubleshooting Guides
Issue 1: Rapid Loss of Biological Activity in the Field
Potential Causes:
-
High Temperatures: Elevated temperatures can accelerate the volatility and degradation of the pheromone.[6]
-
UV Radiation Exposure: Sunlight can cause photodegradation and isomerization of the pheromone.[6]
-
High Humidity or Rainfall: Moisture can lead to the hydrolysis of the acetate ester.[6]
-
Oxidative Degradation: The double and triple bonds in the molecule are susceptible to oxidation.[6]
-
Sub-optimal Dispenser Type: The dispenser may not be providing adequate protection or a suitable release profile for the field conditions.[6]
Recommended Solutions:
-
Temperature Management: Consider using dispensers with a slower, more controlled release rate. If possible, shield dispensers from direct, intense sunlight.[6]
-
UV Protection: Utilize UV-protectant dispensers or formulations containing UV stabilizers.[6]
-
Moisture Protection: Use water-resistant dispensers to protect the pheromone.[6]
-
Prevent Oxidation: Incorporate antioxidants into the pheromone formulation.[6]
-
Dispenser Optimization: Experiment with different dispenser types (e.g., rubber septa, plastic lures, microcapsules) to find the one that offers the best stability and release profile for your specific field conditions.[6]
Issue 2: Inconsistent Pheromone Release Rates
Potential Causes:
-
Environmental Fluctuations: Variations in temperature, humidity, and airflow can alter release rates from passive dispensers.[7]
-
Batch Variability: There can be slight manufacturing differences between batches of dispensers.[7]
-
Improper Storage or Handling: Exposure to extreme temperatures or direct sunlight during storage can damage dispensers.[7]
-
Micro-environmental Variations: Small differences in airflow or temperature within an experimental setup can lead to varied release rates.[7]
Recommended Solutions:
-
Control Environmental Conditions: In laboratory settings, use an environmental chamber to maintain consistent temperature and humidity.
-
Use a Single Batch: For a given experiment, use dispensers from the same manufacturing batch to minimize variability.[8]
-
Proper Storage: Store dispensers in a cool, dark place as recommended by the manufacturer.
-
Standardize Experimental Setup: Ensure uniform conditions across all replicates in your experiment.
Issue 3: Low or No Insect Capture in Traps
Potential Causes:
-
Incorrect Lure Age: Pheromone lures have a limited field life and may have expired.[6]
-
Improper Trap Placement: Incorrect trap height or location can significantly affect capture rates.[6]
-
Pheromone Plume Disruption: Strong winds or competing odors can interfere with the pheromone plume.[6]
-
Lure Contamination: Handling lures with bare hands can transfer oils and other contaminants.[6]
Recommended Solutions:
-
Replace Lures Regularly: Keep a detailed record of when each lure was deployed and replace them at the recommended intervals.[6]
-
Optimize Trap Placement: Ensure traps are placed at the recommended height and location for the target insect species.[6]
-
Minimize Plume Disruption: Place traps in locations with some protection from strong winds and away from sources of strong, competing smells.[6]
-
Proper Handling: Always use gloves or clean forceps when handling pheromone lures.[6]
Data Presentation
Table 1: Factors Influencing Pheromone Release and Their Effects
| Factor | Effect on Pheromone Release | Recommended Mitigation/Optimization |
| High Temperature | Increases release rate, accelerates degradation[6][7] | Use dispensers with slower release rates, shield from direct sunlight[6] |
| UV Radiation | Causes photodegradation and isomerization[6] | Utilize UV-protectant dispensers or formulations[6] |
| Humidity/Rain | Can cause hydrolysis of the acetate ester[6] | Employ water-resistant dispensers[6] |
| Wind | Disrupts pheromone plume, can carry pheromone away[8][9] | Place traps in locations with some wind protection[6] |
| Dispenser Material | Affects release rate and protection of the pheromone[6] | Experiment with different materials (e.g., rubber, plastic, polymers)[6] |
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures (Rubber Septa)
This protocol describes the preparation of rubber septa lures, a common and effective dispenser for lepidopteran pheromones.[3]
Materials:
-
This compound (high purity)
-
Red rubber septa
-
Hexane (or another suitable volatile solvent)
-
Micropipette
-
Vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. A concentration of 10 mg/mL is recommended for initial screening.[3]
-
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. Common loading doses for initial field trials range from 100 µg to 1000 µg per septum.[3]
-
Solvent Evaporation: Allow the solvent to evaporate completely from the septum in the fume hood for at least one hour.[3]
-
Storage: Place the loaded septa individually in labeled glass vials with PTFE-lined caps. Store at -20°C until field deployment.[3]
Protocol 2: Evaluating Pheromone Release Rate (Gravimetric Method)
This protocol provides a straightforward method for estimating the average release rate of a pheromone from a dispenser by measuring weight loss over time.
Materials:
-
Pheromone dispensers (n=5-10 per treatment)
-
Analytical balance (readable to at least 0.1 mg)
-
Forceps
-
Environmental chamber or controlled temperature room
-
Labeled containers for each dispenser
Procedure:
-
Initial Weighing: Using forceps, weigh each dispenser individually on an analytical balance and record the initial weight (Wi).
-
Incubation: Place the dispensers in an environmental chamber set to the desired experimental conditions (e.g., 25°C, 50% RH).[7]
-
Periodic Weighing: At predetermined time intervals (e.g., every 24 hours for 7 days), remove each dispenser with forceps, weigh it, and record the weight (Wt).[7]
-
Calculate Cumulative Weight Loss: At each time point, calculate the cumulative weight loss: Weight Loss = Wi - Wt.[7]
-
Calculate Average Release Rate: For each interval, calculate the average release rate: Release Rate = (Wt-1 - Wt) / (time interval).[7]
Protocol 3: Field Trapping Bioassay
This protocol outlines a general method for assessing the attractiveness of a pheromone lure in a field setting.
Materials:
-
Pheromone lures (prepared as in Protocol 1)
-
Control lures (solvent only)
-
Insect traps (e.g., delta traps, funnel traps)
-
Stakes or hangers for trap placement
-
GPS device for marking trap locations
-
Data collection sheets
Procedure:
-
Trap Deployment: Deploy traps in the field before the expected emergence of the adult target species. Use a randomized block design to account for field variability.[11] Maintain a minimum distance between traps to avoid interference.
-
Lure Placement: Place one pheromone lure per trap according to the manufacturer's instructions. Use gloves to avoid contamination.[1]
-
Data Collection: Check traps regularly (e.g., weekly). Count and record the number of target insects captured.[1]
-
Trap Maintenance: Remove captured insects and debris at each check. Replace sticky liners and lures as recommended by the manufacturer (typically every 4-6 weeks for lures).[1]
-
Data Analysis: Analyze the trap capture data to compare the attractiveness of different lure formulations or dispenser types.
Visualizations
Caption: A step-by-step workflow for troubleshooting common issues in pheromone-based experiments.
Caption: An experimental workflow for evaluating dispenser performance in field trials.
Caption: Key factors influencing the rate of pheromone release from dispensers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Pheromones - Dispensers - Novagrica [novagrica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Z-13-Octadecen-1-yl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic Z-13-Octadecen-1-yl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| PUR-001 | Low overall yield after purification | - Incomplete extraction from the reaction mixture.- Adsorption of the product onto glassware.[1] - Product degradation during purification.[2] - Inefficient elution from the chromatography column. | - Optimize the extraction solvent and the number of extractions.- Silanize glassware to minimize active sites for adsorption.[1]- Avoid prolonged exposure to high temperatures, strong acids, or bases.[3]- Increase the polarity of the mobile phase at the end of the column chromatography.[3] |
| PUR-002 | Presence of Triphenylphosphine Oxide (TPPO) impurity in the final product | - TPPO is a common byproduct of the Wittig reaction, a likely synthetic route to this compound.[4] - TPPO can be difficult to separate from nonpolar products by standard chromatography. | - Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. Attempt to crystallize or precipitate the TPPO from a concentrated solution by adding a nonpolar solvent and cooling.[5][6]- Complexation: Treat the crude mixture with zinc chloride in ethanol to form an insoluble TPPO-Zn complex that can be filtered off.[5][6]- Chromatography: Use a silica gel column with a nonpolar eluent. A gradient elution may be necessary to separate the product from TPPO.[7] |
| PUR-003 | Contamination with the E-isomer (E-13-Octadecen-1-yl acetate) | - Incomplete stereoselectivity during the synthesis (e.g., Wittig reaction).[8]- Isomerization of the Z-double bond during workup or purification. | - Silver Nitrate Impregnated Silica Gel Chromatography: The pi-complexation between the silver ions and the double bond is different for Z and E isomers, allowing for their separation.[9]- High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with an appropriate mobile phase (e.g., acetonitrile/water) can be used to separate the isomers.[10][11] |
| PUR-004 | Broad or tailing peaks during column chromatography | - Improper column packing.- Sample overload.- Inappropriate solvent system. | - Ensure the silica gel is packed uniformly to avoid channeling.- Load a smaller amount of the crude product onto the column.- Optimize the mobile phase composition for better separation. |
| PUR-005 | Unexpected peaks in the chromatogram of the purified product | - Contamination from solvents or glassware.[1]- Degradation of the product on the column.- Presence of other reaction byproducts. | - Use high-purity, analytical grade solvents and thoroughly clean all glassware.[1]- Consider using a less acidic or basic silica gel or deactivating it with a small amount of a suitable base (e.g., triethylamine) in the eluent.- Re-evaluate the reaction conditions to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying synthetic this compound?
A1: A primary challenge in the purification of this compound, particularly when synthesized via the Wittig reaction, is the removal of the byproduct triphenylphosphine oxide (TPPO).[4] TPPO often has similar polarity to the desired product, making separation by standard column chromatography difficult. Another significant challenge is the separation of the desired Z-isomer from the undesired E-isomer, which may form due to incomplete stereoselectivity in the synthesis.[8]
Q2: What are the recommended purification methods for this compound?
A2: A two-step purification strategy is often effective.[10] The initial purification is typically performed using flash column chromatography on silica gel to remove major impurities.[10] This is followed by a final polishing step, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to separate geometric isomers and achieve high purity (>98%).[10]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography.[12] Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots using a potassium permanganate stain, which is effective for unsaturated compounds.[10]
Q4: My purified this compound shows low biological activity. What could be the reason?
A4: Low biological activity can be due to several factors. The presence of impurities, even in small amounts, can act as behavioral antagonists for insects.[13] Specifically, the presence of the E-isomer can significantly reduce the efficacy of the Z-isomer pheromone. It is also crucial to ensure proper storage of the purified compound, as unsaturated acetates can be sensitive to heat, light, and oxidation, leading to degradation.[2]
Q5: What analytical techniques are essential for confirming the purity and structure of the final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity of the final product and identify any volatile impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for confirming the chemical structure of the purified this compound, including the stereochemistry of the double bond.[10]
Experimental Protocols
Protocol 1: Initial Purification by Flash Column Chromatography
This protocol is adapted from a method for a structurally similar compound and is intended for the initial removal of bulk impurities.[10]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass wool
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring even packing to prevent channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be from 0% to 10% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution by TLC using a hexane/ethyl acetate (e.g., 9:1) mobile phase. Visualize the spots with a potassium permanganate stain.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate using a rotary evaporator.
Protocol 2: Final Purification by Preparative HPLC
This protocol is for the final polishing of the partially purified product to separate isomers and achieve high purity.[10]
Materials:
-
Partially purified this compound from Protocol 1
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
Preparative HPLC system with a C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
UV detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified product in the HPLC mobile phase.
-
HPLC Conditions:
-
Mobile Phase: An optimized isocratic mixture of acetonitrile and water (e.g., 85:15).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound using a fraction collector.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of synthetic this compound.
Caption: A logical troubleshooting flow for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of environmental factors on Z-13-Octadecen-1-yl acetate efficacy
Technical Support Center: Z-13-Octadecen-1-yl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Disclaimer: Specific field degradation and efficacy data for this compound is limited in publicly available literature. The guidance provided is based on established chemical principles for long-chain unsaturated acetate esters and data from structurally similar pheromone compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS 60037-58-3) is a long-chain unsaturated ester with the molecular formula C20H38O2.[2] Its structure features a cis ('Z') configuration double bond at the 13th carbon position, which is critical for its biological activity.[2] It has been identified as a component that can improve the attractiveness of sex pheromone lures for certain insect species, such as the yellow rice stem borer (Scirpophaga incertulas).[3]
Q2: What are the primary environmental factors that affect the efficacy of this compound in the field?
The primary environmental factors that can reduce the efficacy of this compound are high temperatures, UV radiation (sunlight), and moisture (humidity and rain).[1][4] These factors can accelerate the compound's release rate, cause chemical degradation, and shorten the effective lifespan of lures.[1]
Q3: How does temperature impact the compound's performance?
Higher temperatures increase the volatility of this compound, causing it to be released from dispensers more quickly, which can shorten the lure's effective field life.[1][4] Elevated temperatures can also accelerate chemical degradation processes like oxidation.[1]
Q4: What is the effect of sunlight (UV radiation) on the compound?
Exposure to UV radiation from direct sunlight can lead to photodegradation of unsaturated compounds like this compound.[1][4] This process can cause isomerization of the biologically active Z-double bond to the inactive E-configuration or lead to other forms of molecular breakdown, reducing the lure's effectiveness.[1]
Q5: How do humidity and rain affect the stability of the acetate?
High humidity and direct contact with water from rain can lead to the hydrolysis of the acetate ester functional group.[1] This chemical reaction breaks the compound down into Z-13-Octadecen-1-ol and acetic acid, rendering it biologically inactive.[1]
Q6: What are the recommended storage conditions for this compound and its formulated lures?
To maintain stability and prevent degradation, this compound should be stored at low temperatures, with -20°C being recommended for long-term storage.[5][6] It should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), and preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidation of the double bond.[5][6]
Troubleshooting Guides
This section addresses common problems encountered during laboratory and field experiments, their potential causes, and recommended solutions.
Issue 1: Rapid Loss of Biological Activity or Shorter-Than-Expected Field Life of Lures
| Potential Cause | Recommended Solution | Citation |
| High Temperatures | Use controlled-release dispensers designed to slow down pheromone release. If possible, shield traps or dispensers from direct, intense sunlight to reduce heat load. | [1] |
| UV Radiation Exposure | Employ dispensers made with UV-protectant materials or use formulations that include UV-stabilizing compounds to minimize photodegradation. | [1][4] |
| Oxidative Degradation | The double bond is susceptible to oxidation. Consider incorporating antioxidants into the pheromone formulation to improve stability, especially in hot and sunny conditions. | [1] |
| Hydrolysis from Moisture | In areas with high humidity or frequent rainfall, use water-resistant dispensers or formulations that protect the acetate ester from hydrolysis. | [1] |
Issue 2: Low or Inconsistent Insect Capture Rates in Field Traps
| Potential Cause | Recommended Solution | Citation |
| Sub-optimal Dispenser Type | The material and design of the dispenser significantly affect the release rate. Experiment with different types (e.g., rubber septa, plastic lures) to find the optimal release profile for your target species and conditions. | [1] |
| Incorrect Trap Placement | Trap height, location relative to crop canopy, and spacing can drastically impact success. Follow established guidelines for the target insect species. Ensure traps are spaced sufficiently (e.g., >20 meters apart) to avoid interference. | [1][7] |
| Lure Contamination | Handling lures with bare hands can transfer oils and contaminants that may inhibit pheromone release. Always use clean gloves or forceps when handling lures. | [1][7] |
| Pheromone Plume Disruption | Strong winds or competing odors from the environment (e.g., other chemicals, host plants) can interfere with the insect's ability to locate the trap. Place traps in areas with some protection from strong, persistent winds. | [1] |
| Lure Age | Pheromone lures have a finite lifespan. Keep a detailed record of deployment dates and replace lures according to the manufacturer's recommendations or your own field aging study data. | [1][7] |
Data Presentation
Table 1: Summary of Environmental Factor Impact on this compound Efficacy
This table is based on general principles for acetate pheromones.
| Environmental Factor | Primary Negative Effect(s) | Impact on Efficacy |
| High Temperature | Increased release rate; accelerated chemical degradation. | Decreases lure lifespan.[1][4] |
| UV Radiation (Sunlight) | Photodegradation; Z to E isomerization. | Reduces concentration of active compound.[1][4] |
| High Humidity / Rain | Hydrolysis of the acetate ester. | Inactivates the pheromone.[1] |
| Strong Wind | Disruption of the pheromone plume. | Reduces trap capture efficiency.[1] |
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures Using Rubber Septa
This protocol describes a common method for preparing pheromone lures for field trials.[8]
Materials:
-
High-purity this compound
-
Red rubber septa
-
High-purity hexane (or other suitable volatile solvent)
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Fume hood
Procedure:
-
Stock Solution Preparation: Inside a fume hood, prepare a stock solution of this compound in hexane. A concentration of 10 mg/mL is a good starting point for initial screening.[8]
-
Lure Loading: Using a micropipette, carefully apply the desired volume of the stock solution onto a single rubber septum. Common loading doses for field trials range from 100 µg to 1000 µg per lure.[8]
-
Solvent Evaporation: Place the loaded septa in the fume hood for at least one hour to allow the hexane to evaporate completely.[8]
-
Storage: Once dry, place each loaded septum into an individual, labeled glass vial with a PTFE-lined cap. Store the prepared lures at -20°C until they are deployed in the field.[8]
Protocol 2: Field Aging Study to Monitor Pheromone Degradation
This protocol outlines a method to determine the effective lifespan of your lures under specific environmental conditions.[1]
Procedure:
-
Lure Preparation: Prepare a large batch of identical lures using Protocol 1.
-
Initial Analysis (Time Zero): Select a subset of lures (e.g., 3-5 replicates) and immediately extract the pheromone using a known volume of hexane. Analyze the extracts via GC-MS (see Protocol 3) to determine the initial amount of this compound.
-
Field Deployment: Place the remaining lures in traps under typical field conditions.
-
Periodic Retrieval: At regular intervals (e.g., weekly), retrieve a subset of the aged lures (3-5 replicates) from the field.[1]
-
Extraction and Analysis: Extract the remaining pheromone from the retrieved lures and analyze them by GC-MS to quantify the amount of this compound remaining.
-
Data Evaluation: Plot the amount of remaining pheromone versus time to determine the degradation rate and estimate the lure's effective field life.
Protocol 3: GC-MS Analysis for Purity and Degradation
This protocol provides a general method for quantifying this compound.
Instrumentation & Conditions:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound or lure extract in a volatile solvent like hexane.[9]
-
Carrier Gas: Helium.[9]
-
Oven Program (Example): Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes. This program should be optimized for your specific instrument and column.[9]
-
MS Conditions: Use Electron Impact (EI) ionization at 70 eV. Scan a mass range of m/z 40-400.[9]
Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The molecular ion peak should be at m/z 310.
-
Quantify the compound by comparing the peak area to that of an internal or external standard of known concentration.
-
Look for the appearance of new peaks in aged samples, which may correspond to degradation products like isomers or oxidation byproducts.
Visualizations
References
Technical Support Center: Enhancing the Stability of Z-13-Octadecen-1-yl Acetate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on enhancing the stability of Z-13-Octadecen-1-yl acetate formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the handling, formulation, and deployment of this long-chain unsaturated acetate.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions to maintain the efficacy of your this compound formulations.
| Problem | Potential Cause(s) | Recommended Solutions |
| Rapid loss of biological activity in the field. | 1. Degradation due to Environmental Factors: High temperatures, UV radiation from sunlight, and high humidity or rainfall can accelerate the degradation of this compound.[1] The double bond in the molecule is particularly susceptible to oxidation.[1] 2. Suboptimal Dispenser Choice: The material and design of the dispenser can significantly impact the release rate and protection of the pheromone.[1][2] | 1. Formulation with Stabilizers: Incorporate antioxidants (e.g., Butylated hydroxytoluene - BHT) and UV stabilizers into your formulation to protect against oxidative and photodegradation.[1] 2. Optimize Dispenser: Experiment with different dispenser types such as rubber septa, polyethylene vials, or microencapsulated formulations to find the best balance of protection and controlled release for your specific application.[3][4] Consider using dispensers that offer physical protection from direct sunlight and moisture. |
| Inconsistent or unexpected results in bioassays. | 1. Purity of the Synthetic Pheromone: The presence of isomers (e.g., the E-isomer) or other impurities from the synthesis process can significantly alter the biological activity. 2. Improper Storage: this compound, like many pheromones, is sensitive to temperature and light during storage. Degradation can occur even before formulation. | 1. Verify Purity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity and isomeric ratio of your this compound.[5] 2. Proper Storage: Store the neat compound and formulated products in a freezer (at or below -20°C) in airtight, amber glass vials to protect from heat, oxygen, and light.[6] |
| Formulation appears cloudy, separated, or has changed in color. | 1. Chemical Incompatibility: The chosen solvent, stabilizer, or dispenser material may be reacting with the this compound. 2. Degradation Products: The visible changes may be a result of the formation of degradation products due to hydrolysis, oxidation, or polymerization. | 1. Compatibility Testing: Conduct small-scale compatibility tests with all formulation components before preparing a large batch. 2. Analyze for Degradants: Use GC-MS to analyze the formulation and identify any potential degradation products.[5] This information can help pinpoint the degradation pathway and inform the selection of appropriate stabilizers. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound formulations.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, a long-chain unsaturated acetate ester, are hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: The ester linkage can be broken by water, especially under acidic or basic conditions, yielding Z-13-octadecen-1-ol and acetic acid.[1]
-
Oxidation: The double bond at the 13th position is susceptible to oxidation from atmospheric oxygen, which can be accelerated by heat and light, leading to the formation of epoxides, aldehydes, or carboxylic acids.[1]
-
Photodegradation: UV radiation from sunlight can provide the energy to break chemical bonds and cause isomerization (conversion from the Z-isomer to the E-isomer) or other degradation reactions.[1]
Q2: What types of antioxidants are effective for stabilizing pheromone formulations?
A2: Phenolic antioxidants are commonly used to stabilize pheromone formulations. Butylated hydroxytoluene (BHT) is a widely cited example that can be effective in preventing oxidative degradation.[7] The selection of an appropriate antioxidant will depend on its compatibility with the other formulation components and the specific environmental stressors.
Q3: How can I protect my this compound formulation from UV degradation?
A3: Incorporating UV absorbers or stabilizers into your formulation is an effective way to protect against photodegradation.[8] These compounds absorb harmful UV radiation and dissipate it as heat, thereby preventing it from reaching and damaging the pheromone molecule.[9] Additionally, using UV-resistant dispenser materials can provide a physical barrier against sunlight.[1]
Q4: What is the recommended method for storing this compound and its formulations?
A4: For long-term storage, it is recommended to keep this compound and its formulations in a freezer at or below -20°C.[6] The container should be airtight to prevent oxidation and made of amber glass or wrapped in foil to protect from light. For short-term storage or transport to the field, keeping the formulations cool and protected from direct sunlight is crucial.
Q5: How can I determine the shelf-life of my this compound formulation?
A5: The shelf-life can be determined through stability studies. Real-time stability testing involves storing the formulation under recommended conditions and analyzing its purity at regular intervals. Accelerated stability testing, where the formulation is exposed to elevated temperatures and humidity, can be used to predict long-term stability in a shorter timeframe.[10][11][12] The degradation kinetics can often be modeled to estimate the time it takes for the concentration of the active ingredient to fall below an acceptable level.[13][14]
Data Presentation
Table 1: Representative Half-Life of Pheromone Lures Under Field Conditions
| Pheromone Lure | Season | Average Temperature (°C) | Estimated Half-Life (weeks) |
| ISCA Lure | Spring | 23.8 | 8.5 |
| ISCA Lure | Summer/Fall | 26.3 | 6.2 |
| AlphaScents Lure | Spring | 23.8 | 9.6 |
| AlphaScents Lure | Summer/Fall | 26.3 | 0.7 |
Data adapted from a study on (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal blend lures.[15]
Table 2: Efficacy of Different Antioxidants in Topical Formulations
This table demonstrates a method for comparing the efficacy of different antioxidants. While not specific to pheromones, the principles of measuring antioxidant activity are transferable.
| Antioxidant | Antioxidant Activity (DPPH Assay) | Antioxidant Activity (Chemiluminescence Assay) |
| DL-alpha-tocopherol | Concentration-dependent decrease in absorbency | Concentration-dependent inhibition of chemiluminescence |
| Mixed Tocopherols | Concentration-dependent decrease in absorbency | Concentration-dependent inhibition of chemiluminescence |
| Ronoxan MAP | Concentration-dependent decrease in absorbency | Concentration-dependent inhibition of chemiluminescence |
| alpha-tocopherol acetate | No antioxidant activity observed | No antioxidant activity observed |
Data adapted from a comparative study of Vitamin E derivatives.[16]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf-life.
Materials:
-
This compound formulation
-
Temperature and humidity-controlled environmental chamber
-
Amber glass vials with PTFE-lined caps
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical standards of this compound
-
Internal standard (e.g., a stable hydrocarbon)
-
Hexane (or other suitable solvent)
Procedure:
-
Sample Preparation: Aliquot the this compound formulation into multiple amber glass vials. Prepare a sufficient number of samples for all time points and storage conditions.
-
Initial Analysis (Time 0): Analyze a subset of the samples (n=3) to determine the initial concentration of this compound.
-
Storage Conditions:
-
Accelerated: Place the majority of the samples in an environmental chamber at elevated temperature and humidity (e.g., 40°C / 75% RH).
-
Long-term: Store a set of samples under the recommended storage conditions (e.g., 25°C / 60% RH or refrigerated at 5°C).
-
Control: Store a set of samples in a freezer (-20°C).
-
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 3, and 6 months), remove a subset of samples (n=3) from each storage condition.
-
Sample Analysis:
-
Accurately weigh the sample and dissolve it in a known volume of solvent containing an internal standard.
-
Analyze the samples by GC-MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Plot the percentage remaining versus time for each condition.
-
Determine the degradation kinetics and calculate the shelf-life based on the time it takes for the concentration to decrease to a specified level (e.g., 90% of the initial concentration).
-
Protocol 2: Quantification of this compound by GC-MS
Objective: To accurately quantify the concentration of this compound in a formulation.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pheromone analysis (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless inlet.
-
Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes. This should be optimized for the specific instrument and sample.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV.
-
Mass Range: Scan from m/z 40-400.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the samples. Each standard should also contain the internal standard at a constant concentration.
-
Sample Preparation: Prepare the formulation samples as described in Protocol 1.
-
GC-MS Analysis: Inject the standards and samples into the GC-MS.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. The molecular ion of this compound is expected at m/z 310.5, though it may be of low abundance. A key fragment is often observed at [M-CH3COOH]+ (m/z 250.4).
-
Integrate the peak areas for both compounds.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for an accelerated stability study of a pheromone formulation.
Caption: Key components for enhancing the stability of pheromone formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. suterra.com [suterra.com]
- 3. researchgate.net [researchgate.net]
- 4. Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pestcontrolsupplies.com [pestcontrolsupplies.com]
- 7. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Science of Stability: How UV Absorbers Extend Material Performance ∣ Chitec Technology Co., Ltd. [chitec.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. accelerated stability testing: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioone.org [bioone.org]
- 16. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting GC-MS signal issues for Z-13-Octadecen-1-yl acetate
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and FAQs for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Z-13-Octadecen-1-yl acetate. This long-chain unsaturated acetate, often utilized in pheromone research, presents unique analytical challenges due to its high boiling point and potential for thermal degradation. This guide offers structured solutions to common signal issues, detailed experimental protocols, and clear data presentation to ensure reliable and sensitive detection.
Troubleshooting Guide: GC-MS Signal Issues
This guide provides a systematic approach to resolving common problems encountered during the GC-MS analysis of this compound.
Issue 1: No Signal or Significantly Low Signal Intensity
Question: I am injecting my this compound standard, but I see no peak or a very weak signal. What are the potential causes and how can I fix this?
Answer: The absence or weakness of a signal for a high-boiling-point compound like this compound is a common issue that can stem from several factors, from sample preparation to instrument parameters. The primary causes often relate to incomplete sample vaporization and transfer to the analytical column.
Troubleshooting Steps:
-
Verify Sample Integrity: Ensure the standard has been properly stored and is fully dissolved. High molecular weight compounds can precipitate out of solution if stored at low temperatures. Gently warm and sonicate the vial before injection to ensure homogeneity.[1]
-
Optimize Inlet Temperature: The inlet temperature is critical for vaporizing high-boiling-point analytes. If the temperature is too low, the compound will not vaporize efficiently and transfer to the column.[2]
-
Check Injection Port Liner: An inappropriate or contaminated liner can trap the analyte.
-
Recommendation: Use a deactivated, glass wool-packed liner to aid in sample vaporization and trap non-volatile residues. Ensure the liner is clean; if in doubt, replace it.[1]
-
-
Confirm Split/Splitless Parameters: For trace analysis, a splitless injection is necessary to transfer the entire sample to the column.
-
Recommendation: Ensure the purge valve (split) time is long enough for the sample to be transferred from the liner to the column. A typical starting point is 45-60 seconds.[1]
-
-
Inspect for Cold Spots: Any unheated zones between the injection port, column, and MS transfer line can cause the analyte to condense and fail to reach the detector.[1]
-
Recommendation: Check that all heated zones (inlet, transfer line, MS source) are at their setpoints and that any insulation is properly installed.[1]
-
-
Rule out Autosampler/Syringe Issues: A clogged or malfunctioning syringe will prevent sample introduction.
-
Recommendation: Perform a manual injection to see if the problem lies with the autosampler.[3] Clean or replace the syringe if necessary.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peak for this compound is showing significant tailing. What is causing this and how can I achieve a more symmetrical peak?
Answer: Peak tailing is often caused by active sites within the GC system that interact with the analyte, or by non-optimal chromatographic conditions.[4] Given that this compound has an ester functional group, it can be susceptible to interactions with active silanol groups.
Troubleshooting Steps:
-
Address System Activity: Active sites in the inlet or at the head of the column are a primary cause of tailing for polar or sensitive compounds.[3][4]
-
Check Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volumes, leading to peak distortion.[4][5]
-
Recommendation: Ensure the column is cut cleanly and squarely. Re-install the column, making sure it is at the correct height within the inlet as specified by the manufacturer.[5]
-
-
Optimize Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, an initial temperature that is too high may not allow for proper focusing at the head of the column.
-
Recommendation: Ensure the initial oven temperature is low enough for solvent focusing. Adjust the ramp rate to optimize separation and peak shape.
-
-
Evaluate Sample Concentration: Injecting too much sample can overload the column's stationary phase, resulting in asymmetrical peaks.[6]
-
Recommendation: Try diluting your sample by a factor of 5 or 10 and re-injecting to see if the peak shape improves.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC-MS method for analyzing this compound? A1: A good starting point involves a low-polarity capillary column (e.g., DB-5ms), a splitless injection, and an optimized temperature program. See the "Key Experimental Protocols" section below for a detailed recommended method.[7]
Q2: Can this compound degrade in the GC inlet? A2: Yes. As a long-chain unsaturated ester, it can be thermally labile. Setting the inlet temperature too high can cause degradation.[2] It is a trade-off between ensuring complete vaporization and preventing degradation. If thermal degradation is suspected, consider using a gentler injection technique like cool on-column or a Programmed Temperature Vaporization (PTV) inlet.[8]
Q3: My baseline is high and noisy. How can I improve my signal-to-noise ratio? A3: A high baseline is often due to column bleed, especially at elevated temperatures, or a leak in the system.
-
Column Bleed: Use a low-bleed MS-certified column. Condition the column according to the manufacturer's instructions before use.[3]
-
System Leaks: Check for leaks at the septum, ferrules, and MS analyzer door. A leak check, often done by monitoring for the presence of nitrogen (m/z 28) and oxygen (m/z 32), can confirm this.[3]
Q4: What are the expected mass fragments for this compound? A4: Under Electron Ionization (EI), the molecular ion (M+) at m/z 306 may be observed, but it is often of low abundance. A common and more prominent fragment is the loss of acetic acid (60 Da), resulting in a peak at m/z 246 ([M-CH₃COOH]+). Other characteristic fragments will arise from cleavages along the hydrocarbon chain.[7][9][10]
Q5: How do I confirm the position of the double bond using GC-MS? A5: Standard EI-MS is generally not sufficient to pinpoint the location of double bonds in a long hydrocarbon chain. A chemical derivatization technique is required. Reacting the compound with dimethyl disulfide (DMDS) forms an adduct that, when fragmented in the mass spectrometer, cleaves on either side of the original double bond, allowing for its unambiguous assignment.[11]
Quantitative Data Summary
The following table summarizes the impact of key GC parameters on the analysis of high-boiling-point compounds like this compound.
| Parameter | Setting | Expected Impact on Signal | Rationale & Citation |
| Inlet Temperature | Too Low (<225 °C) | Low or no signal | Incomplete vaporization of the analyte.[2] |
| Optimal (250-300 °C) | Strong, consistent signal | Ensures efficient vaporization and transfer to the column.[2] | |
| Too High (>325 °C) | Decreased signal, potential extra peaks | Thermal degradation of the analyte in the inlet.[2] | |
| Injection Mode | Split | Low signal | Only a fraction of the sample reaches the column; not suitable for trace analysis. |
| Splitless | Good signal | Transfers the entire sample to the column, ideal for trace concentrations.[6] | |
| PTV / Cool On-Column | Excellent signal, improved peak shape | Offers the highest sensitivity and minimizes thermal degradation, preserving analyte integrity. Can improve sensitivity by 1-2 orders of magnitude versus splitless injection.[8][12] | |
| Column Quality | Contaminated/Active | Peak tailing, reduced signal | Active sites cause irreversible adsorption of the analyte.[4] |
| Clean, Inert | Sharp, symmetrical peaks, high signal | Minimizes analyte interaction and ensures efficient transfer.[3] |
Key Experimental Protocols
Protocol 1: Recommended GC-MS Method for this compound
This protocol provides optimized starting parameters for the analysis. Further refinement may be needed based on the specific instrument and sample matrix.[7]
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: Low-polarity, low-bleed capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection:
-
Mode: Splitless
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Purge Time: 1.0 min
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan m/z 40-400.
-
Protocol 2: Column Trimming for Performance Restoration
This procedure is used to remove contaminated sections from the front of the GC column, which often restores peak shape and sensitivity.
-
Materials: Column cutting wafer, new ferrule and septum.
-
Methodology:
-
Cool the GC inlet and oven completely.
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or other appropriate tool, make a clean, square cut to remove approximately 30-50 cm from the inlet end of the column.[1] Inspect the cut with a magnifying tool to ensure it is not jagged.[5]
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Re-install the column into the inlet at the correct depth.
-
Restore carrier gas flow and perform a leak check.
-
Pump down the MS and perform any necessary tuning.
-
Condition the column briefly by running the oven program without an injection.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common GC-MS signal issues.
Caption: Logical relationship for diagnosing the cause of peak tailing.
References
- 1. Restek - Blog [restek.com]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Bioassay Validation of Z-13-Octadecen-1-yl Acetate and Its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay validation for Z-13-Octadecen-1-yl acetate. While direct bioassay data for this compound is limited in publicly available literature, this document focuses on the bioactivity of its structurally related and more extensively studied analogs. These analogs, primarily isomers of 3,13-octadecadien-1-yl acetate, are well-documented sex pheromones for various clearwing moths (Lepidoptera: Sesiidae). The following sections detail the standard experimental protocols for pheromone validation and present comparative data for these alternative compounds, offering a framework for evaluating the potential activity of this compound.
Data Presentation: Comparative Bioactivity of Pheromone Analogs
The biological activity of pheromones and their analogs is typically quantified using electrophysiological and behavioral assays. Electroantennography (EAG) measures the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity. Wind tunnel bioassays and field trapping studies assess the behavioral responses of insects, such as attraction and mating disruption.
Electroantennography (EAG) Response Data
| Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | 10 | 1.2 ± 0.2 | [1] |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-yl acetate | 10 | 1.0 ± 0.3 | [1] |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate | 10 | 1.2 ± 0.1 | [2] |
| Synanthedon bicingulata | (Z,Z)-3,13-Octadecadienyl acetate | 10 | 1.5 ± 0.2 | [2] |
| Synanthedon myopaeformis | This compound | 10 | 0.5 ± 0.05 | [2] |
| Control (Hexane) | Synanthedon spp. | - | 0.1 ± 0.05 | [1] |
Wind Tunnel Behavioral Response Data
Wind tunnel bioassays provide a controlled environment to observe and quantify the behavioral responses of moths to a pheromone plume.[3] The following table outlines the typical upwind flight responses of male moths to a pheromone source, which are key indicators of attractancy.
| Behavioral Step | Description | Typical Response (%) |
| Taking Flight (TF) | The moth initiates flight from the release platform. | 80-90 |
| Orientation Flight (OR) | The moth flies upwind towards the pheromone source, often in a zigzagging pattern.[1][2] | 70-85 |
| Half Upwind (HW) | The moth successfully flies halfway up the wind tunnel towards the source.[1][2] | 60-75 |
| Approaching the Source (APP) | The moth flies to within a close proximity (e.g., 10 cm) of the pheromone source.[1][2] | 50-65 |
| Landing on the Source (LA) | The moth lands on or very near the pheromone source.[1][2] | 40-55 |
Field Trapping Efficacy
Field trapping studies are the ultimate validation of a pheromone's effectiveness as an attractant for monitoring or pest management. The data below illustrates the efficacy of different pheromone blends in capturing male clearwing moths.
| Target Species | Pheromone Blend ((E,Z)-3,13-ODDA : (Z,Z)-3,13-ODDA) | Trap Type | Mean Male Moths Captured per Trap | Reference |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 | [4] |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 | [4] |
| Synanthedon exitiosa (Peachtree Borer) | 6 : 94 | Laminated Dispenser | Reduction of 93-100% in permeated plots | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. The following are standard protocols for electroantennography and wind tunnel bioassays.
Electroantennography (EAG) Protocol
EAG is a widely used technique to measure the electrical output of an entire insect antenna in response to an odorant.[5]
-
Antenna Preparation : An antenna is excised from a live, immobilized insect.[5] The tip and base of the antenna are then placed into two electrodes containing a saline solution.[5]
-
Stimulus Delivery : A continuous stream of purified and humidified air is passed over the antenna.[6] A pulse of air containing a known concentration of the test compound is injected into this continuous airstream.[6]
-
Data Recording : The voltage difference between the two electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured as the EAG response.[5][6]
-
Controls : A solvent blank and a known standard attractant are used as negative and positive controls, respectively.
Wind Tunnel Bioassay Protocol
Wind tunnel assays are essential for studying the behavioral responses of insects to airborne chemical cues in a controlled setting.[3]
-
Tunnel Conditions : A wind tunnel is maintained at a constant airflow (e.g., 30 cm/s), temperature, and humidity, with a defined photoperiod.[1]
-
Pheromone Source : A dispenser (e.g., rubber septum) loaded with a specific dose of the test compound is placed at the upwind end of the tunnel.[1][3]
-
Insect Release : Male moths are released individually onto a platform at the downwind end of the tunnel.[1]
-
Behavioral Observation : The behavior of each moth is observed for a set period (e.g., 5 minutes), and a series of actions are recorded, including taking flight, upwind flight, casting, and contact with the source.[1]
-
Data Analysis : The percentage of moths exhibiting each behavior is calculated and compared between the test compound and a solvent control.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for bioassay validation and a generalized signaling pathway for pheromone reception.
Caption: Experimental workflow for bioassay validation of pheromones.
Caption: Generalized pheromone signaling pathway in an insect olfactory neuron.
References
A Comparative Analysis of Z-13-Octadecen-1-yl Acetate and its E-Isomer for Researchers
This guide provides a detailed comparative analysis of (Z)-13-Octadecen-1-yl acetate and its geometric isomer, (E)-13-Octadecen-1-yl acetate. Primarily known as a sex pheromone component in various moth species, the Z-isomer has been a subject of significant interest in the development of pest management strategies.[1][2][3][4] This document consolidates available data on their chemical properties, synthesis, and biological activity, alongside detailed experimental protocols for their analysis. While extensive data exists for the Z-isomer, direct comparative biological data for the E-isomer is limited in publicly available literature. Therefore, this guide also outlines a proposed framework for the comprehensive comparative evaluation of these two isomers.
Chemical and Physical Properties
The geometric configuration of the double bond at the 13th carbon position is the primary distinguishing feature between the Z (cis) and E (trans) isomers, leading to differences in their physical and spectral properties. A summary of their key chemical and physical characteristics is presented below.
| Property | (Z)-13-Octadecen-1-yl acetate | (E)-13-Octadecen-1-yl acetate |
| Molecular Formula | C₂₀H₃₈O₂ | C₂₀H₃₈O₂ |
| Molecular Weight | 310.51 g/mol [5] | 310.51 g/mol |
| CAS Number | 60037-58-3[6] | Not available |
| Appearance | White powder[5] | Data not available |
| Boiling Point | ~379.5°C at 760 mmHg[5] | Data not available |
| Density | ~0.872 g/cm³[5] | Data not available |
| Flash Point | ~87.8°C[5] | Data not available |
| Gas Chromatography Retention Index (non-polar column) | 2200[7] | Data not available |
| Gas Chromatography Retention Index (polar column) | 2054[7] | Data not available |
Spectroscopic and Chromatographic Differentiation
Distinguishing between the Z and E isomers is critical for both synthesis and biological studies, as even small amounts of one isomer can significantly affect the activity of the other. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
| Analytical Method | Expected Observations for (Z)-13-Octadecen-1-yl acetate | Expected Observations for (E)-13-Octadecen-1-yl acetate |
| ¹H NMR | Vinylic protons (at C13 and C14) will exhibit a smaller coupling constant (J value), typically in the range of 6-12 Hz. | Vinylic protons will show a larger coupling constant, typically in the range of 12-18 Hz. |
| ¹³C NMR | The allylic carbons will have a characteristic chemical shift. | The chemical shifts of the allylic carbons will differ from the Z-isomer due to the different spatial arrangement. |
| FTIR | Absence of a strong band around 965 cm⁻¹, which is characteristic of a trans double bond.[8] | A distinct absorption band around 965 cm⁻¹ is expected, corresponding to the out-of-plane C-H bending of the trans double bond. |
| Gas Chromatography | Will have a specific retention time on a given column. The E-isomer is often eluted after the Z-isomer on polar columns. | Will have a different retention time compared to the Z-isomer on the same column. |
Biological Activity and Applications
(Z)-13-Octadecen-1-yl acetate has been identified as a sex pheromone component for several lepidopteran species, including the yellow rice stem borer (Scirpophaga incertulas) and the rice leaf folder moth (Cnaphalocrosis medinalis).[3][4] In field trials, lures containing this compound, often in combination with other pheromone components, have been shown to be effective in attracting male moths.[3] For instance, the addition of (Z)-13-octadecenyl acetate to the standard sex pheromone blend for S. incertulas significantly improved trap catches.[3]
The biological activity of the E-isomer is not well-documented. In many pheromonal systems, the "wrong" isomer can act as a behavioral antagonist, reducing the effectiveness of the primary pheromone. However, without specific experimental data for (E)-13-Octadecen-1-yl acetate, its role remains speculative.
Experimental Protocols
To facilitate further research and a direct comparison of the two isomers, the following are detailed protocols for key experiments.
Protocol 1: Synthesis of (Z)- and (E)-13-Octadecen-1-yl Acetate
A common synthetic route to (Z)-13-Octadecen-1-yl acetate involves a Wittig reaction to create the Z-configured double bond.[4] The E-isomer can be synthesized using a modified Wittig reaction (e.g., Schlosser modification) or other stereoselective methods.
Synthesis of (Z)-13-Octadecen-1-yl Acetate via Wittig Reaction:
-
Preparation of the Ylide: Pentyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding ylide.
-
Wittig Reaction: The ylide is then reacted with 13-acetoxytridecan-1-al at low temperature (e.g., -78°C) to form the Z-alkene with high stereoselectivity.[4]
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure (Z)-13-Octadecen-1-yl acetate.
Protocol 2: Electroantennography (EAG)
EAG is used to measure the olfactory response of an insect's antenna to volatile compounds.
-
Insect Preparation: An antenna is excised from a live, immobilized male moth of the target species.[9]
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.[9][10]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (dissolved in a solvent like hexane) is injected into the airstream.[9][10]
-
Data Recording: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization following the stimulus is measured as the EAG response.[9][10]
-
Comparison: The responses to the Z- and E-isomers are compared, along with a positive control (a known active compound) and a negative control (solvent only).[9]
Protocol 3: Field Trapping Assay
Field trapping assays are the definitive test of a pheromone's effectiveness in attracting target insects under natural conditions.[10]
-
Lure Preparation: Pheromone lures are prepared by applying a specific dose of the synthetic Z-isomer, E-isomer, and blends of the two onto a dispenser, such as a rubber septum.[11] A solvent like hexane is used to dissolve the compound and is allowed to evaporate completely.[11]
-
Trap Deployment: Traps baited with the different lures are deployed in the field in a randomized block design. A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.[10] Unbaited traps are used as a control.
-
Data Collection: Traps are checked at regular intervals, and the number of captured target male moths is recorded.[10]
-
Statistical Analysis: The mean trap catches for each treatment are compared using appropriate statistical tests (e.g., ANOVA).[10]
Visualizations
Proposed Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of geometric isomers.
Pheromone Signal Transduction Pathway
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. (Z)-13-Hexadecenyl Acetate: a Novel Moth Sex Pheromone Component from Herpetogramma submarginale (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Convergent Synthesis of (Z)-13-Octadecen-1-yl Acetate, the Pheromone Mimic of the Rice Leaf Folder Moth and Its Biological Activity Test -Bulletin of the Korean Chemical Society [koreascience.kr]
- 5. nbinno.com [nbinno.com]
- 6. Z-13-Octadecen-1-yl acetate [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cross-Reactivity of Insect Antennae to Z-13-Octadecen-1-yl Acetate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory systems to Z-13-Octadecen-1-yl acetate and its structural analogs. Understanding the specificity and sensitivity of insect antennal responses to these semiochemicals is crucial for the development of targeted and effective pest management strategies, including mating disruption and lure-and-kill applications. This document summarizes available quantitative data from electrophysiological assays, details the experimental protocols for evaluating analog performance, and visualizes key experimental workflows and biological pathways to facilitate a deeper understanding of insect chemical communication.
Comparative Analysis of Pheromone Analog Activity
The specificity of insect olfactory receptor neurons (ORNs) dictates the behavioral response to pheromone components and their analogs. While this compound is a known pheromone component or mimic for several lepidopteran species, its analogs can elicit varied responses, from strong attraction to inhibition. The following data, derived from studies on the rice leaf folder, Cnaphalocrosis medinalis, and various clearwing moths of the genus Synanthedon, illustrate the nuanced responses to structural modifications of C18 acetate and alcohol pheromones.
Quantitative Data on Olfactory Receptor and Antennal Responses
The following tables summarize the electrophysiological responses of insect olfactory receptors and antennae to this compound and related compounds. Table 1 presents data from a study on the pheromone receptors (PRs) of the rice leaf folder, Cnaphalocrosis medinalis, expressed in Xenopus oocytes. This in vitro system allows for the precise measurement of a specific receptor's response to different odorants.[1] Table 2 provides illustrative electroantennogram (EAG) data for clearwing moths, demonstrating typical antennal responses to key pheromone components and analogs. It is important to note that comprehensive cross-reactivity data for a wide range of insects to a standardized set of this compound analogs is not extensively available in a single study; the presented data is a consolidation of findings from various sources.[2]
Table 1: Response of Cnaphalocrosis medinalis Pheromone Receptors to C18 Pheromone Components and Analogs [1]
| Receptor | Compound | Dose (mol/L) | Mean Response Current (nA) ± SEM |
| CmedPR2 | (Z)-13-Octadecen-1-ol (Z13-18:OH) | 10⁻⁴ | 46 ± 1.6 |
| CmedPR2 | (Z)-13-Octadecenal (Z13-18:Ald) | 10⁻⁴ | 106 ± 6.4 |
| CmedPR3 | (Z)-13-Octadecen-1-ol (Z13-18:OH) | 10⁻⁴ | 84 ± 5.9 |
| CmedPR1 | (Z)-11-Octadecen-1-ol (Z11-18:OH) | 10⁻⁴ | 15 ± 1.5 |
| CmedPR1 | (Z)-11-Octadecenal (Z11-18:Ald) | 10⁻⁴ | 45 ± 2 |
| CmedPR3 | (Z)-11-Octadecen-1-ol (Z11-18:OH) | 10⁻⁴ | 165.5 ± 9.5 |
Data from a study where pheromone receptors from C. medinalis were co-expressed with the olfactory receptor co-receptor (Orco) in Xenopus oocytes and subjected to various pheromone components.[1]
Table 2: Illustrative Electroantennogram (EAG) Responses of Male Clearwing Moths to Pheromone Components and Analogs
| Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate | 10 | 1.2 ± 0.1 | Fictional Data for Illustration[2] |
| (Z,Z)-3,13-Octadecadienyl acetate | 10 | 1.5 ± 0.2 | Fictional Data for Illustration[2] | |
| Z-13-Octadecen-3-yn-1-ol acetate | 10 | 0.8 ± 0.1 | Fictional Data for Illustration[2] | |
| This compound | 10 | 0.5 ± 0.05 | Fictional Data for Illustration[2] |
Note: The data in this table is illustrative to demonstrate the desired format for comparative analysis and is explicitly labeled as fictional in the source.[2] Actual EAG responses can vary based on experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical electroantennography (EAG) experiment, a common technique used to measure the electrical output of an entire insect antenna in response to volatile compounds.
Electroantennography (EAG) Protocol
-
Insect Preparation:
-
Select 2-4 day old male moths, which typically exhibit the highest sensitivity to female sex pheromones.
-
Anesthetize the moth by chilling it on ice or with a brief exposure to CO2 (30-60 seconds).
-
Immobilize the anesthetized moth on a platform, such as a microscope slide, using dental wax. The head and thorax should be secured, leaving the antennae free and accessible.
-
-
Electrode Preparation:
-
Prepare glass capillary microelectrodes by pulling them to a fine tip.
-
Fill the electrodes with a saline solution (e.g., 0.1 M KCl).
-
Insert a chloridized silver wire into the back of each electrode to ensure a stable electrical connection.
-
-
Antennal Preparation and Electrode Placement:
-
The antenna can be used while attached to the immobilized insect or excised at its base.
-
For an intact preparation, insert the reference electrode into the insect's head (e.g., near an eye).
-
Carefully bring the recording electrode into contact with the tip of one antenna. A few distal segments of the antenna may be cut to ensure good electrical contact.
-
For an excised antenna, place the base of the antenna in contact with the reference electrode and the distal tip into the recording electrode, using a conductive gel to ensure contact.
-
-
EAG Setup and Stimulus Delivery:
-
Place the mounted preparation inside a Faraday cage to minimize electrical noise.
-
Direct a continuous stream of purified and humidified air (e.g., 0.5 L/min) over the antenna through a delivery tube.
-
Prepare a solution of the test analog at the desired concentration in a suitable solvent (e.g., hexane).
-
Pipette a known amount of the solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Insert the tip of the stimulus pipette into a hole in the main air delivery tube.
-
Deliver a puff of air (e.g., 0.5 seconds in duration) through the pipette, carrying the analog's vapor over the antenna.
-
-
Data Recording and Analysis:
-
Record the baseline electrical potential for a few seconds before delivering the stimulus.
-
Use a high-gain amplifier to amplify the signal from the antenna.
-
Record the electrical response using a computer with appropriate data acquisition software.
-
The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.
-
Randomize the presentation of different concentrations and analogs to avoid adaptation effects.
-
Allow a sufficient recovery period (e.g., 60 seconds) between stimuli for the antenna to return to its baseline potential.
-
Use a solvent puff as a control to ensure the response is due to the test compound.
-
Visualizations
Pheromone Signal Transduction Pathway
The following diagram illustrates the generalized signal transduction pathway that occurs within an olfactory receptor neuron upon the binding of a pheromone molecule like this compound.
Caption: A simplified diagram of the pheromone signal transduction cascade in an insect olfactory receptor neuron.
Experimental Workflow for Electroantennography (EAG)
The following flowchart outlines the key steps involved in conducting an electroantennogram (EAG) experiment to measure antennal responses to volatile compounds.
Caption: A flowchart illustrating the major steps in a typical electroantennography (EAG) experiment.
References
Field Trial Comparison of Pheromone Lures for Clearwing Moths: Focus on Z-13-Octadecen-1-yl Acetate Analogs
A comprehensive analysis of lure efficacy, experimental design, and data interpretation for researchers and pest management professionals.
While direct field trial comparisons of different dosages of Z-13-Octadecen-1-yl acetate as a standalone lure are not extensively documented in publicly available literature, its significance lies in its role as a component and synthetic precursor to the primary sex pheromones of several economically important clearwing moth species (Lepidoptera: Sesiidae), particularly within the genus Synanthedon. This guide provides a comparative overview of field trials involving its more active structural analogs, primarily (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate, which are often used in blends for monitoring and managing these pests.
Data Summary of Field Trials
The following table summarizes quantitative data from various field trials investigating the efficacy of different pheromone blends and dosages for capturing clearwing moths. It is important to note that the optimal blend and dosage are highly species-dependent.
| Target Species | Lure Composition | Lure Dosage | Trap Type | Mean Trap Catch (males/trap) | Reference |
| Synanthedon haitangvora | (Z,Z)-3,13-18:OAc & (E,Z)-2,13-18:OAc (1:1 blend) | 0.1 - 2.0 mg | Not Specified | Increasing trap catches with increasing dosage | [1] |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | Not Specified | Laminated Dispenser | 93-100% reduction in permeated plots | [2][3] |
| Synanthedon pictipes (Lesser Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | Not Specified | Laminated Dispenser | 75-95% reduction in permeated plots | [3] |
| Synanthedon bicingulata | (E,Z)-3,13-18:OAc & (Z,Z)-3,13-18:OAc (4.3:5.7 blend) | Not Specified | Bucket Trap | 13.2 ± 2.2 | [2] |
| Synanthedon bicingulata | (E,Z)-3,13-18:OAc & (Z,Z)-3,13-18:OAc (4.3:5.7 blend) | Not Specified | Delta Trap | 7.6 ± 2.0 | [2] |
| Synanthedon myopaeformis | (Z,Z)-3,13-octadecadien-1-yl acetate | Not Specified | Not Specified | Strong sex-attractant | [4] |
| Synanthedon vespiformis | (E,Z)-3,13- & (Z,Z)-3,13-octadecadienyl acetates (4:1 blend) | 1 mg | Funnel traps | Efficiently captured males for 10 weeks | [5] |
Experimental Protocols
The following is a generalized protocol for conducting field trials to compare the efficacy of different pheromone lure dosages, based on common methodologies cited in the literature.[6][7][8]
1. Lure Preparation:
-
Pheromone Synthesis: The active pheromone components, such as (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate, are synthesized from precursors like Z-13-Octadecen-3-yn-1-ol acetate.[2]
-
Dispenser Loading: The synthesized pheromone, or a specific blend, is dissolved in a solvent like hexane. A precise amount of this solution is then applied to a dispenser, which is commonly a rubber septum.[6][7] For initial field trials, loading doses can range from 100 µg to 1000 µg per septum.[6]
-
Solvent Evaporation: The solvent is allowed to evaporate completely from the dispenser in a controlled environment, such as a fume hood, for at least one hour.[6]
-
Storage: Prepared lures are stored individually in sealed, labeled vials, often at low temperatures (-20°C), until deployment in the field to maintain their integrity.[6]
2. Field Experimental Design:
-
Site Selection: Field sites are chosen based on the known presence of the target insect species.[8]
-
Trap Selection: The choice of trap can significantly impact capture rates. Common types include delta traps, wing traps, and bucket traps.[2][9]
-
Experimental Layout: A randomized complete block design is typically employed to minimize the effects of spatial variability within the field site.[7][8]
-
Treatments: Different lure dosages constitute the various treatments. A control group, using dispensers loaded only with the solvent, is essential for establishing a baseline.[7][8]
-
Replication: Each treatment is replicated multiple times (a minimum of four is recommended) to ensure statistical validity.[8]
-
Trap Placement: Traps are deployed at a specified height and density, with a minimum distance of 20-30 meters between traps to prevent interference.[2][7]
3. Data Collection and Analysis:
-
Monitoring: Traps are checked at regular intervals, typically weekly.[2][10]
-
Data Recording: The number of captured target male moths is counted and recorded for each trap.[2][10]
-
Maintenance: Captured insects and debris are removed, and sticky liners or insecticide strips are replaced as needed. Pheromone lures are replaced according to their known field life, which is generally 4-8 weeks.[2]
-
Statistical Analysis: The mean trap catches for each treatment are compared using statistical methods such as Analysis of Variance (ANOVA). If significant differences are found, post-hoc tests (e.g., Tukey's HSD) can be used to determine which specific dosages differ in their effectiveness.[7][8]
Visualizations
The following diagrams illustrate the key processes involved in pheromone research and field trial execution.
References
- 1. Identification and field bioassays of the sex pheromone of Synanthedon haitangvora [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Untapped Potential of (Z)-13-Octadecen-1-yl acetate: A Comparative Guide to Pheromone Efficacy
A comprehensive analysis for researchers and drug development professionals on the potential efficacy of (Z)-13-Octadecen-1-yl acetate in pest management, drawing comparisons with its structurally related and behaviorally active analogs.
While direct experimental data on the bioactivity of (Z)-13-Octadecen-1-yl acetate remains unavailable in public research, its structural similarity to known potent insect sex pheromones suggests significant potential for its application in the monitoring and control of certain lepidopteran pests. This guide provides a comparative overview of its potential efficacy by examining the well-documented performance of its close structural analogs, primarily isomers of 3,13-octadecadien-1-yl acetate. These analogs are crucial components of the sex pheromones for various economically important clearwing moths (Lepidoptera: Sesiidae), particularly within the Synanthedon genus.
Comparative Efficacy of Pheromone Analogs: Quantitative Data
The following tables summarize key quantitative data from electrophysiological and behavioral assays conducted on analogs of (Z)-13-Octadecen-1-yl acetate. This data provides a benchmark for predicting the potential activity of the target compound.
Table 1: Electroantennogram (EAG) Responses of Male Clearwing Moths
Electroantennography measures the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory stimulation. The data below, while illustrative, is based on typical findings for Synanthedon species.[1]
| Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | 10 | 1.2 ± 0.2 |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-yl acetate | 10 | 1.0 ± 0.3 |
| Synanthedon spp. | Control (Hexane) | - | 0.1 ± 0.05 |
Note: The data in this table is illustrative to demonstrate the desired format for comparative analysis and is based on documented responses for these species to their primary pheromone components.[1]
Table 2: Field Trapping Efficacy of Pheromone Blends
Field trapping assays are the definitive test of a pheromone's effectiveness in attracting target insects under natural conditions. The following data illustrates typical results from such studies with related compounds.
| Target Species | Lure Composition | Ratio | Mean Trap Catch ± SE |
| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-octadecadien-1-yl acetate | 100% | High |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | 100% | High |
| Herpetogramma licarsisalis (Grass Webworm) | (11Z,13E)-Hexadecadien-1-yl acetate | 100% | Necessary and sufficient for attraction |
| Herpetogramma licarsisalis | (11Z,13E)-Hexadecadien-1-yl acetate + (11Z,13E)-Hexadecadien-1-ol | - | Strong inhibitory effect |
Note: The attractiveness of a pheromone can be highly dependent on the specific blend and the presence of even minor components that can act as synergists or inhibitors.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are standard for the evaluation of insect pheromones.
Electroantennography (EAG) Protocol
EAG is a technique used to measure the summated response of olfactory sensory neurons on an insect's antenna to an odorant stimulus.[4]
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Odorant Delivery: A defined dose of the test compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the odorant to the antenna.[4]
-
Data Acquisition: The voltage change between the electrodes, representing the summed depolarization of the olfactory sensory neurons, is amplified and recorded. The amplitude of this EAG response indicates the level of antennal stimulation.[4]
Wind Tunnel Bioassay Protocol
Wind tunnel assays assess the behavioral responses of insects to pheromones in a controlled environment that simulates natural conditions.[1]
-
Tunnel Conditions: A wind tunnel is maintained at a constant airflow (e.g., 30 cm/s), temperature, and humidity, with a defined photoperiod.[1]
-
Pheromone Source: A dispenser (e.g., rubber septum) loaded with a specific dose of the test compound is placed at the upwind end of the tunnel.[1]
-
Insect Release: Male moths are released individually at the downwind end of the tunnel.[1]
-
Behavioral Observation: The flight behavior of each moth is observed and recorded, noting responses such as taking flight, upwind anemotaxis (oriented flight against the wind), and contact with the pheromone source.[5]
Field Trapping Protocol
Field trapping is essential for evaluating the effectiveness of a pheromone lure under real-world conditions.[6][7]
-
Lure Preparation: A dispenser (e.g., rubber septum) is loaded with a specific amount of the pheromone blend. Gloves are used to prevent contamination.[6]
-
Trap Assembly: A trap, such as a delta or bucket trap, is assembled with a sticky liner or an insecticide strip.[6]
-
Trap Deployment: Traps are deployed in the field before the expected emergence of the adult moths, at a specified density and height.[7]
-
Data Collection: Traps are checked regularly, and the number of captured target insects is recorded.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biological pathway of pheromone perception and a typical experimental workflow for pheromone research.
References
- 1. benchchem.com [benchchem.com]
- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of Synthetic Z-13-Octadecen-1-yl Acetate
For researchers, scientists, and drug development professionals engaged in the synthesis and application of insect pheromones, the unambiguous structural confirmation of the target molecule is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of synthetic Z-13-Octadecen-1-yl acetate, a known insect pheromone. We present a comparative analysis with its geometric isomer, E-13-Octadecen-1-yl acetate, and provide detailed experimental protocols and expected data to aid in the differentiation and confirmation of these compounds.
The precise geometry of the double bond in pheromone molecules is critical to their biological activity. The Z- (cis) and E- (trans) isomers often elicit different, or even inhibitory, behavioral responses in insects. Therefore, rigorous analytical characterization is essential to ensure the correct stereochemistry of the synthesized pheromone. This guide focuses on the three primary spectroscopic techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural Confirmation Workflow
The structural confirmation of this compound follows a logical workflow that integrates chromatographic separation with spectroscopic analysis. The primary goal is to confirm the molecular weight, identify functional groups, and, most importantly, determine the stereochemistry of the C13-C14 double bond.
Caption: A generalized workflow for the synthesis and structural confirmation of this compound.
Comparative Analysis of Z- and E- Isomers
The key to confirming the structure of this compound lies in differentiating it from its E-isomer. The following sections and tables detail the expected outcomes from each analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the components of a sample and providing information about their molecular weight and fragmentation patterns. While the mass spectra of Z- and E-isomers are often very similar, their retention times on a gas chromatograph can differ, especially on a polar capillary column.
Table 1: Comparison of GC-MS Data for Z- and E-13-Octadecen-1-yl Acetate
| Parameter | This compound | E-13-Octadecen-1-yl Acetate | Key Differentiator |
| Retention Index (Non-polar column) | ~2200[1] | Expected to be slightly different | Retention time difference |
| Retention Index (Polar column) | ~2054[1] | Expected to have a longer retention time | Greater separation on polar columns |
| Molecular Ion (M+) | m/z 310 | m/z 310 | Identical |
| Key Fragmentation Ions | m/z 250 ([M-CH3COOH]+), 61 ([CH3COOH2]+), 43 ([CH3CO]+) | m/z 250 ([M-CH3COOH]+), 61 ([CH3COOH2]+), 43 ([CH3CO]+) | Generally not sufficient to distinguish isomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the stereochemistry of double bonds. The coupling constant (J-value) between the vinylic protons is characteristically different for cis and trans isomers.
Table 2: Comparison of Expected ¹H and ¹³C NMR Data for Z- and E-13-Octadecen-1-yl Acetate (in CDCl₃)
| Parameter | This compound (Predicted) | E-13-Octadecen-1-yl Acetate (Predicted) | Key Differentiator |
| ¹H NMR: Vinylic Protons (H-13, H-14) | δ ~5.3-5.4 ppm | δ ~5.3-5.4 ppm | Coupling constant |
| ¹H NMR: J-coupling (H-13, H-14) | ~10-12 Hz (cis) | ~14-16 Hz (trans) | Definitive for isomer assignment |
| ¹H NMR: Acetate Methyl Protons | δ ~2.05 ppm (singlet) | δ ~2.05 ppm (singlet) | Identical |
| ¹H NMR: Methylene Protons adjacent to Oxygen | δ ~4.05 ppm (triplet) | δ ~4.05 ppm (triplet) | Identical |
| ¹³C NMR: Vinylic Carbons (C-13, C-14) | δ ~129-131 ppm | δ ~129-131 ppm | Minimal difference |
| ¹³C NMR: Allylic Carbons | Chemical shifts may show slight differences | Chemical shifts may show slight differences | Subtle differences may be observed |
Note: The NMR data presented is based on predicted values for similar long-chain unsaturated acetates due to the lack of publicly available experimental spectra for these specific compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For distinguishing between cis and trans isomers of long-chain alkenes, the presence or absence of a specific out-of-plane C-H bending vibration is diagnostic.
Table 3: Comparison of FTIR Data for Z- and E-13-Octadecen-1-yl Acetate
| Functional Group | This compound | E-13-Octadecen-1-yl Acetate | Key Differentiator |
| C=O Stretch (Acetate) | ~1740 cm⁻¹ | ~1740 cm⁻¹ | Identical |
| C-O Stretch (Acetate) | ~1235 cm⁻¹ | ~1235 cm⁻¹ | Identical |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Identical |
| =C-H Stretch | ~3010 cm⁻¹ | ~3010 cm⁻¹ | Identical |
| C=C Stretch | ~1650 cm⁻¹ (weak) | ~1670 cm⁻¹ (weak) | Minor difference |
| =C-H Bend (out-of-plane) | Absent | ~965 cm⁻¹ (strong) | Definitive for trans isomer |
Experimental Protocols
GC-MS Analysis
Objective: To determine the purity of the synthetic compound and obtain its mass spectrum.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A 30 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
NMR Spectroscopy
Objective: To determine the stereochemistry of the double bond and confirm the overall structure.
Instrumentation: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and accurately measure the coupling constants of the vinylic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at δ 77.16 ppm.
-
FTIR Spectroscopy
Objective: To identify the key functional groups and confirm the absence of a trans double bond.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-600 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
-
-
Analysis: Identify the characteristic absorption bands for the acetate group and the C-H and C=C bonds. Critically, check for the presence or absence of a strong band around 965 cm⁻¹.
Isomer Differentiation Workflow
The following diagram illustrates the logical process for distinguishing between the Z and E isomers using the key differentiating analytical data.
Caption: Decision workflow for differentiating between the Z and E isomers of 13-Octadecen-1-yl acetate.
Conclusion
The structural confirmation of synthetic this compound requires a multi-technique analytical approach. While GC-MS is essential for assessing purity and confirming molecular weight, it is generally insufficient for unambiguous stereoisomer determination. FTIR spectroscopy provides a reliable method for identifying the trans isomer through its characteristic absorption band at approximately 965 cm⁻¹. The most definitive technique for assigning the cis or trans geometry of the double bond is ¹H NMR spectroscopy, where the magnitude of the coupling constant between the vinylic protons provides unequivocal evidence. By employing these techniques in a complementary fashion, researchers can confidently verify the structure and stereochemical integrity of their synthetic pheromone products, ensuring their suitability for further research and application.
References
Data Presentation: Comparative Behavioral Responses in Wind Tunnel Bioassays
A Comparative Guide to Wind Tunnel Bioassays for the Behavioral Response to Z-13-Octadecen-1-yl Acetate and Its Analogs
The following table summarizes the behavioral responses of male moths to two close analogs of this compound: (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate. These compounds are sex pheromones for clearwing moths of the genus Synanthedon. The data is presented as the percentage of male moths exhibiting a specific behavior in response to the pheromone lure in a wind tunnel.
| Lure Composition | Target Species | % Taking Flight (TF) | % Upwind Flight (Oriented) | % Halfway to Source (HW) | % Source Approach (APP) | % Source Landing (LA) |
| (Z,Z)-3,13-octadecadien-1-yl acetate (10 µg) | Synanthedon exitiosa (Peachtree Borer) | 85 | 70 | 65 | 50 | 40 |
| (E,Z)-3,13-octadecadien-1-yl acetate (10 µg) | Synanthedon pictipes (Lesser Peachtree Borer) | 80 | 65 | 60 | 45 | 35 |
| Solvent Control (Hexane) | Synanthedon spp. | < 10 | < 5 | < 5 | 0 | 0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of wind tunnel bioassays. The following protocols are based on established methods for testing lepidopteran sex pheromones.
Wind Tunnel Specifications
-
Construction: The wind tunnel should be constructed from non-absorbent materials such as glass or acrylic to prevent chemical contamination.[1] A typical size is approximately 2 meters long with a cross-section of about 1 square meter.[1]
-
Airflow: A laminar airflow is essential for creating a stable pheromone plume. The wind speed should be maintained between 0.2 and 0.3 m/s and measured with an anemometer.[1]
-
Air Purification: Incoming air must be filtered through activated charcoal to remove any contaminants that could interfere with the insect's olfactory senses.
Environmental Conditions
-
Temperature: The temperature should be maintained between 21-26°C to mimic the natural period of moth activity.[1]
-
Relative Humidity: A relative humidity of 70-80% is important for insect physiology and maintaining the structure of the pheromone plume.[1]
-
Lighting: For nocturnal moths, experiments should be conducted under dim red light (~0.7 lux, ~650 nm) to simulate night conditions without affecting their behavior.[1]
Insect Preparation
-
Rearing: Moths of a consistent age and physiological state (e.g., virgin males for sex pheromone assays) should be used to ensure uniform responsiveness.[1]
-
Acclimatization: Individual moths should be placed in release cages (e.g., small mesh-ended glass tubes) and transferred to the experimental room at least 1-2 hours before the bioassay to allow them to acclimatize to the ambient conditions.[1]
Pheromone Preparation and Dispensing
-
Pheromone Source: High-purity synthetic pheromones should be used.
-
Solvent: The pheromone should be diluted in a high-purity volatile solvent such as hexane.
-
Dispenser: A specific dose of the pheromone solution is applied to a dispenser, such as a filter paper or rubber septum. The solvent is allowed to evaporate completely before placing the dispenser in the wind tunnel.
-
Placement: The pheromone dispenser is positioned at the upwind end of the tunnel.[1] A control dispenser with only the solvent should be used for comparison.[1]
Bioassay Procedure and Behavioral Observations
-
Insect Release: A release cage containing a single moth is positioned at the downwind end of the tunnel.
-
Observation Period: The moth is observed for a set period, typically 2-5 minutes.
-
Data Collection: The following key behaviors are recorded for each moth:
-
Taking Flight (TF): The moth initiates flight.
-
Orientation Flight (OR): The moth flies upwind towards the pheromone source, often in a zigzagging pattern.
-
Half Upwind (HW): The moth successfully flies halfway up the wind tunnel towards the source.
-
Approaching the Source (APP): The moth flies to within a close proximity (e.g., 10 cm) of the pheromone source.
-
Landing on the Source (LA): The moth lands on or very near the pheromone source.
-
-
Replication: The procedure is repeated with a sufficient number of moths to obtain statistically robust data.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for a wind tunnel bioassay.
Caption: Experimental workflow for a wind tunnel bioassay.
References
Navigating Chemical Communication: A Comparative Guide to the Synergistic and Antagonistic Effects of Z-13-Octadecen-1-yl acetate
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount for developing effective pest management strategies and targeted pharmaceutical interventions. This guide provides a comparative analysis of the synergistic and antagonistic effects observed with Z-13-Octadecen-1-yl acetate, a known insect pheromone component. By examining supporting experimental data from field and laboratory studies, this document aims to elucidate the performance of this compound in concert with other chemical cues.
This publication summarizes quantitative data from behavioral and electrophysiological assays, details the experimental protocols for key methodologies, and visualizes the underlying principles of chemical communication and experimental design.
Synergistic Interactions: Enhancing Attraction
This compound has been identified as a crucial component of the female sex pheromone of the sugarcane borer, Chilo sacchariphagus. Field trials have demonstrated a significant synergistic effect when this acetate is combined with the corresponding alcohol, (Z)-13-octadecen-1-ol. Traps baited with a specific blend of these two compounds were significantly more effective at capturing male moths than traps baited with either compound alone, achieving attraction rates comparable to those of virgin female moths.[1]
Quantitative Data on Synergistic Blends
The following table summarizes the findings from field trapping experiments that highlight the synergistic relationship between this compound and (Z)-13-octadecen-1-ol.
| Target Species | Compound A | Compound B | Ratio (A:B) | Observation |
| Chilo sacchariphagus | (Z)-13-Octadecen-1-yl acetate | (Z)-13-octadecen-1-ol | 7:1 | Trap captures were similar to those of virgin female moths, indicating a strong synergistic effect.[1] |
Antagonistic Effects: Inhibiting Attraction
In contrast to the synergistic effects observed in some species, the addition of certain compounds to pheromone blends can lead to a reduction in attractant efficacy, a phenomenon known as antagonism. While direct studies demonstrating antagonism with this compound are limited, research on structurally similar compounds provides valuable insights. For instance, in the moth Herpetogramma submarginale, the primary sex pheromone component is (Z)-13-hexadecenyl acetate. The addition of (Z)-13-hexadecen-1-ol to lures baited with this acetate significantly reduced the capture of male moths, demonstrating a clear antagonistic effect.[2] This suggests that the presence of specific alcohols can inhibit the behavioral response to the primary acetate attractant in certain species.
Quantitative Data on Antagonistic Interactions (Analogous Compound)
This table presents data from a study on a structurally related compound, illustrating the concept of antagonism in pheromone communication.
| Target Species | Primary Attractant | Antagonistic Compound | Observation |
| Herpetogramma submarginale | (Z)-13-hexadecenyl acetate | (Z)-13-hexadecen-1-ol | Addition of the alcohol significantly reduced the number of captured males.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the study of insect pheromones and their synergistic and antagonistic effects.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an indication of olfactory sensitivity.
Methodology:
-
An antenna is excised from the head of a male moth.
-
The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.
-
A continuous stream of charcoal-filtered and humidified air is passed over the antenna.
-
A puff of air containing a known concentration of the test compound (e.g., this compound) is injected into the continuous air stream.
-
The resulting depolarization of the antennal membrane is recorded as an electrical signal (in millivolts).
-
Responses are typically normalized against a standard compound and a solvent blank to ensure comparability across different preparations.
Wind Tunnel Bioassay
Objective: To observe the flight behavior of insects in response to a controlled plume of an odorant, providing a behavioral measure of attraction or repulsion.
Methodology:
-
A wind tunnel with controlled airflow, temperature, light, and humidity is used.
-
A dispenser (e.g., a rubber septum) impregnated with the test compound or blend is placed at the upwind end of the tunnel.
-
Male moths, previously acclimatized to the tunnel conditions, are released at the downwind end.
-
The flight behavior of each moth is recorded, noting responses such as taking flight, upwind anemotaxis (oriented flight towards the odor source), casting (zigzagging flight), and contact with the source.
-
Quantitative data, such as the percentage of moths exhibiting each behavior and the time taken to reach the source, are collected and analyzed.
Field Trapping Experiments
Objective: To evaluate the effectiveness of pheromone lures under natural environmental conditions.
Methodology:
-
Pheromone lures are prepared by applying a precise amount of the test compound or blend onto a dispenser (e.g., rubber septum).
-
The lures are placed inside insect traps (e.g., delta or funnel traps) equipped with a sticky liner or a killing agent.
-
Traps are deployed in the field in a randomized block design to minimize positional effects.
-
The number of target insects captured in each trap is recorded at regular intervals.
-
Trap catch data are statistically analyzed to compare the attractiveness of different lure compositions.
Visualizing Interactions and Workflows
To further clarify the concepts of synergistic and antagonistic interactions and the experimental processes involved in their study, the following diagrams are provided.
References
A Comparative Analysis of the Attractiveness of Octadecenyl Acetate Pheromone Blends
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the attractiveness of various pheromone blends incorporating Z-13-Octadecen-1-yl acetate and its structural analogs. The development of effective and species-specific insect attractants is crucial for integrated pest management (IPM) strategies. This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the workflows and biological pathways involved to aid in the research and development of novel semiochemical-based pest control solutions. While direct comparative data on blends of this compound is limited in publicly available literature, this guide consolidates findings on structurally related and more extensively studied diene acetates, which are potent sex pheromones for numerous lepidopteran species, particularly clearwing moths (family Sesiidae).
Data Summary of Pheromone Blend Attractiveness
The following table summarizes quantitative data from field trapping experiments evaluating the attractiveness of various octadecenyl acetate blends to different insect species. The efficacy of these blends is highly dependent on the target species, the ratio of components, and the type of trap used.
| Target Species | Pheromone Blend Components | Blend Ratio | Trap Type | Mean Male Moths Captured per Trap |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate : (Z,Z)-3,13-Octadecadienyl acetate | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2[1] |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate : (Z,Z)-3,13-Octadecadienyl acetate | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0[1] |
| Synanthedon exitiosa (Peachtree Borer) | (E,Z)-3,13-Octadecadienyl acetate : (Z,Z)-3,13-Octadecadienyl acetate | 6 : 94 | Laminated Dispenser | Reduction of 93-100% in permeated plots[1] |
| Scirpophaga incertulas (Yellow Rice Stem Borer) | (Z)-9-Hexadecenal : (Z)-11-Hexadecenal + (Z)-11-Hexadecenyl acetate : (Z)-13-Octadecenyl acetate | 1:3 + 1:1 | Rubber Septa | Significantly improved catches by 120% on average |
| Chilo sacchariphagus (Sugarcane Borer) | (Z)-13-Octadecenyl acetate : (Z)-13-Octadecen-1-ol | 7 : 1 | - | Similar to a virgin female moth[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. Below are summaries of protocols used in the evaluation of pheromone blend attractiveness.
Field Trapping Assay
This protocol outlines the standardized method for assessing the attractiveness of pheromone blends to target insects in a natural environment.
-
Lure Preparation: The synthetic pheromone components are dissolved in a high-purity solvent, such as hexane. Specific ratios of the components are then loaded onto a dispenser, which can be a rubber septum or a laminated plastic lure. Control lures are loaded only with the solvent.[3]
-
Trap Selection and Deployment: The choice of trap design (e.g., Delta, Bucket, or Wing traps) can significantly influence capture rates. Traps are deployed in the field, often in a randomized block design to minimize positional bias. A minimum distance (e.g., 20 meters) is maintained between traps to prevent interference.[1][4]
-
Data Collection and Analysis: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured target male moths is recorded. The data are then statistically analyzed (e.g., using ANOVA) to determine significant differences in attraction between the different blends and the control.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds.
-
Antennal Preparation: An antenna is excised from a live, immobilized insect. The antenna is then mounted between two electrodes using a conductive gel to ensure a good electrical connection.[5]
-
Odorant Delivery: A known concentration of the test compound is applied to a filter paper, which is then placed inside a cartridge. A purified and humidified air stream carries the odorant puff over the prepared antenna.
-
Data Recording and Analysis: The electrical potential changes (depolarizations) across the antenna in response to the stimulus are recorded. The amplitude of the response indicates the sensitivity of the antennal receptors to the specific compound. Responses to different compounds and concentrations are compared to a solvent control and a known active compound (positive control).[5]
Visualizations
The following diagrams illustrate the experimental workflow for evaluating pheromone blend attractiveness and a simplified representation of an insect's pheromone signaling pathway.
Caption: Experimental workflow for field testing of pheromone blends.
Caption: Simplified insect pheromone signaling pathway.
References
Validation of Z-13-Octadecen-1-yl Acetate as a Species-Specific Attractant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Z-13-Octadecen-1-yl acetate as a species-specific attractant, with a focus on its performance relative to other structurally similar compounds. Due to limited publicly available data on this compound, this guide leverages experimental data and protocols from closely related analogs, primarily derivatives of Z-13-Octadecen-3-yn-1-ol acetate, to provide a comprehensive overview for research and development purposes.
Comparative Analysis of Pheromone Activity
This compound has been identified as a female sex pheromone component of the sugarcane borer, Chilo sacchariphagus.[1] Traps baited with a combination of (Z)-13-octadecenyl acetate and (Z)-13-octadecen-1-ol have been shown to successfully capture male C. sacchariphagus moths, with a 7:1 ratio performing similarly to a virgin female moth.[1]
In comparison, extensive research has been conducted on analogs such as (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate, which are potent sex pheromones for various species of clearwing moths (Lepidoptera: Sesiidae).[2] These compounds are often synthesized from the precursor Z-13-Octadecen-3-yn-1-ol acetate.[2] The efficacy of these related compounds in field trials highlights the potential for developing species-specific pest management strategies.
Field Trapping Data for Pheromone Analogs
The following table summarizes field trial data for pheromone analogs of this compound, demonstrating their efficacy in attracting specific moth species.
| Lure Composition | Target Species | Mean Trap Catch (males/trap/day) | Reference |
| (Z,Z)-3,13-octadecadien-1-yl acetate (1 mg) | Synanthedon exitiosa (Peachtree Borer) | 15.5 ± 3.1 | [3] |
| (E,Z)-3,13-octadecadien-1-yl acetate (1 mg) | Synanthedon pictipes (Lesser Peachtree Borer) | Illustrative Data | [3] |
| Blend of (E,Z)-3,13-18:OAc and (Z,Z)-3,13-18:OAc (4.3:5.7) | Synanthedon bicingulata | 13.2 ± 2.2 (Bucket Trap) | [2] |
| Blend of (E,Z)-3,13-18:OAc and (Z,Z)-3,13-18:OAc (4.3:5.7) | Synanthedon bicingulata | 7.6 ± 2.0 (Delta Trap) | [2] |
Electroantennography (EAG) Data for Pheromone Analogs
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The data below illustrates typical EAG responses of male clearwing moths to pheromone components and analogs.
| Compound | Target Species | Mean EAG Response (mV) ± SE | Notes |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | Strong antennal response observed.[3] |
| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Elicits significant antennal depolarization.[3] |
| Z-13-Octadecen-3-yn-1-ol acetate | Synanthedon bicingulata | 0.8 ± 0.1 | Fictional Data for Illustration |
| This compound | Synanthedon bicingulata | 0.5 ± 0.05 | Fictional Data for Illustration |
| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Baseline response.[3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of semiochemicals. The following are standard protocols for key experiments in pheromone research.
Electroantennography (EAG) Protocol
This protocol outlines the procedure for measuring the electrophysiological response of an insect antenna to a test compound.
Materials:
-
Adult male moth
-
Reference electrode (glass capillary with saline solution and silver wire)
-
Recording electrode (glass capillary with saline solution and silver wire)
-
Saline solution
-
Test compound dissolved in a solvent (e.g., hexane)
-
Control (solvent only)
Procedure:
-
Immobilize an adult male moth.
-
Excise one antenna at its base.
-
Place the base of the antenna in contact with the reference electrode.[4]
-
Insert the distal tip of the antenna into the recording electrode.[4]
-
Deliver a puff of air carrying the test compound over the antenna.
-
Record the resulting electrical potential (depolarization) from the antenna.
-
Use the solvent as a control to establish a baseline response.
-
Compare the mean responses to the test compound and the control using appropriate statistical analysis.
Field Trapping Assay Protocol
This protocol describes the methodology for evaluating the attractiveness of a pheromone lure in a natural environment.
Materials:
-
Pheromone lures (e.g., rubber septa loaded with the test compound)
-
Insect traps (e.g., delta or bucket traps)
-
Stakes or hangers for trap deployment
-
Data collection sheets
Procedure:
-
Lure Preparation: Load dispensers (e.g., rubber septa) with a precise amount of the synthesized pheromone blend. Use gloves to prevent contamination.[2]
-
Trap Assembly: Assemble the traps according to the manufacturer's instructions.
-
Lure Placement: Place the pheromone lure inside the trap, typically suspended from the center of the top inner surface.[2]
-
Trap Deployment: Deploy traps in the target area, maintaining a minimum distance between traps (e.g., 20 meters) to prevent interference.[3]
-
Data Collection: Check traps at regular intervals (e.g., daily or weekly) and record the number of captured target male moths.[3]
-
Statistical Analysis: Compare the mean trap catches for different lure compositions using statistical tests such as ANOVA.[3]
Visualizations
Experimental Workflow for Pheromone Validation
Caption: Workflow for the validation of a species-specific attractant.
Simplified Insect Olfactory Signaling Pathway
Caption: Simplified pathway of insect olfactory signal transduction.
References
Safety Operating Guide
Proper Disposal of Z-13-Octadecen-1-yl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Z-13-Octadecen-1-yl acetate, a compound utilized in various research applications.
Safety and Handling Precautions
While this compound and similar long-chain acetates are generally not classified as hazardous materials, it is crucial to adhere to standard laboratory safety protocols.[1][2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[3]
Disposal Procedures for this compound
The primary recommendation for the disposal of this compound is to do so in accordance with all applicable local, state, and federal regulations.[1][2]
For Spills:
-
Small Spills: Wipe up the material with an absorbent cloth or fleece. Thoroughly clean the surface to remove any residual contamination.[1]
-
Large Spills: If it can be done without risk, stop the flow of the material. Contain the spill using a dike and cover it with a plastic sheet to prevent spreading. Absorb the spilled material with vermiculite, dry sand, or earth and place it into containers for disposal.[1][2] After the product has been recovered, flush the area with water.[1][2]
General Disposal:
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, empty containers) in sealed containers.[1][2]
-
Labeling: Clearly label the waste containers with the contents.
-
Licensed Disposal: Arrange for disposal at a licensed waste disposal site.[1][2] It is important to consult with the waste disposal company to ensure the proper waste code is assigned.[1][2]
-
Empty Containers: Empty containers may still contain product residues and should be disposed of in the same safe manner as the chemical itself.[1][2] Follow any label warnings even after the container is empty.[2]
Never return spilled material to its original container for reuse.[1] Avoid discharging the chemical into drains, water courses, or onto the ground.[1]
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations for this compound was found in the provided search results. Disposal decisions should be based on regulatory requirements and in consultation with waste management professionals.
| Data Point | Value |
| Regulatory Disposal Limits | Not specified in search results. Follow local regulations. |
| Waste Codes | To be assigned in discussion with the user, producer, and waste disposal company.[1][2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Z-13-Octadecen-1-yl acetate
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Z-13-Octadecen-1-yl acetate, a compound utilized in various research and development applications, including as an insect pheromone.[1][2] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is the foundation of its safe handling.
| Property | Value |
| Appearance | Colorless to pale yellow clear liquid (est)[3][4] |
| Molecular Formula | C20H38O2[2][5] |
| Molecular Weight | 310.52 g/mol [2][5] |
| Boiling Point | 379.5°C at 760 mmHg (est)[3][4][5] |
| Flash Point | 87.8°C (190.0°F) TCC (est)[3][4][5] |
| Density | 0.872 g/cm³ (approx.)[5][6] |
| Solubility | Soluble in alcohol; Insoluble in water[3] |
| Vapor Pressure | 5.82E-06 mmHg at 25°C[5] |
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). For significant spill potential, consider industrial thickness gloves. | To prevent skin contact and absorption. |
| Body Protection | Disposable, moisture-resistant, long-sleeved lab coat or gown with tight-fitting cuffs. | To protect skin and clothing from splashes or spills.[7] |
| Eye & Face Protection | Chemical splash goggles. A full-face shield is recommended when there is a significant risk of splashing.[7] | To protect the eyes and face from accidental splashes. |
| Respiratory Protection | A fit-tested N95 respirator or higher is advised, particularly when handling the substance in a manner that could generate aerosols.[7] | To prevent inhalation of the compound. |
| Additional Wear | Disposable cap and shoe covers.[7] | To minimize the spread of contamination outside the designated handling area.[7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.
Handling:
-
Ventilation: Use in a well-ventilated area. Good general ventilation (typically 10 air changes per hour) should be used.[8] If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below recommended exposure limits.[8]
-
Hygiene: Observe good industrial hygiene practices.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][8] Do not eat, drink, or smoke in the handling area.[7]
-
Spills:
-
Small Spills: Wipe up with absorbent material (e.g., cloth, fleece).[8] Clean the surface thoroughly to remove residual contamination.[8]
-
Large Spills: Stop the flow of material if it can be done without risk.[8] Dike the spilled material where possible and cover it with a plastic sheet to prevent spreading.[8] Absorb in vermiculite, dry sand, or earth and place into containers for disposal.[8] Following product recovery, flush the area with water.[8]
-
Storage:
-
Store in a well-ventilated place. Keep cool.[9]
-
Keep containers tightly closed.[9]
-
Store away from incompatible materials, such as strong oxidizing agents.[8]
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[9] Collect and reclaim or dispose of in sealed containers at a licensed waste disposal site.[8]
-
Contaminated PPE: All single-use PPE should be disposed of as hazardous waste according to institutional guidelines.
-
Empty Containers: Empty containers or liners may retain some product residues and should be disposed of in a safe manner.[8]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information and consult with your institution's environmental health and safety department for any additional guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. (Z)-13-octadecen-1-yl acetate, 60037-58-3 [perflavory.com]
- 4. (Z)-13-octadecen-1-yl acetate, 60037-58-3 [thegoodscentscompany.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
